S1R agonist 1
Description
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C20H25NO |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
4-benzyl-1-(2-phenoxyethyl)piperidine |
InChI |
InChI=1S/C20H25NO/c1-3-7-18(8-4-1)17-19-11-13-21(14-12-19)15-16-22-20-9-5-2-6-10-20/h1-10,19H,11-17H2 |
Clé InChI |
HRBKFQYSVXXYDE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC2=CC=CC=C2)CCOC3=CC=CC=C3 |
Origine du produit |
United States |
Foundational & Exploratory
Introduction to Sigma-1 Receptor (S1R) and PRE-084
An in-depth guide on the mechanism of action for the Sigma-1 Receptor (S1R) agonist, PRE-084, in neurons is provided below. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of its core functions.
The Sigma-1 Receptor (S1R) is a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface, known as the mitochondria-associated ER membrane (MAM). Unlike conventional receptors, S1R is not a G-protein coupled receptor or an ion channel but rather a ligand-operated molecular chaperone. Its activation by agonists, such as PRE-084, triggers a cascade of cellular events crucial for maintaining neuronal homeostasis, promoting neuroprotection, and enhancing neuroplasticity. PRE-084 is a highly selective S1R agonist widely used in research to elucidate the therapeutic potential of S1R activation in various neurological and psychiatric disorders.
Core Mechanism of Action of PRE-084
The primary mechanism of PRE-084 involves its binding to the S1R, which induces the dissociation of S1R from its client proteins, allowing it to interact with various downstream effectors. This action is particularly significant at the MAM, a critical hub for cellular calcium signaling, lipid metabolism, and protein folding.
Modulation of Intracellular Calcium Signaling
Upon binding PRE-084, S1R translocates from the MAM to the plasma membrane and other intracellular compartments. A key function of S1R at the MAM is its interaction with the inositol (B14025) 1,4,5-trisphosphate receptor type 3 (IP3R3), an ion channel that mediates the release of calcium (Ca2+) from the endoplasmic reticulum. PRE-084-induced activation of S1R enhances the trafficking of IP3R3 and potentiates Ca2+ signaling between the ER and mitochondria. This modulation is critical for sustaining mitochondrial function, ATP production, and overall neuronal health.
Figure 1. PRE-084 modulation of calcium signaling at the MAM.
Regulation of Ion Channels and Neuronal Excitability
S1R activation by PRE-084 has been shown to modulate the activity of several voltage-gated ion channels, including K+ channels (e.g., Kv1.2, SK), Na+ channels, and Ca2+ channels (e.g., L-type, N-type). This interaction can alter neuronal excitability, typically by suppressing hyperexcitability, which is a key factor in conditions like neuropathic pain and epilepsy. For instance, PRE-084 can enhance the activity of specific K+ channels, leading to membrane hyperpolarization and a reduction in neuronal firing rates.
Promotion of Neuroplasticity and Neurite Outgrowth
PRE-084 promotes neuroplasticity by influencing the expression of neurotrophic factors and modulating cytoskeletal dynamics. Studies have demonstrated that S1R activation can lead to an increase in Brain-Derived Neurotrophic Factor (BDNF) levels. Furthermore, S1R interacts with proteins involved in lipid metabolism and membrane composition, such as cholesterol, which are essential for the formation and stabilization of dendritic spines and synapses.
Quantitative Data on PRE-084 Activity
The following table summarizes key quantitative parameters related to the interaction of PRE-084 with S1R and its functional consequences in neuronal models.
| Parameter | Value | Cell/Tissue Type | Experimental Context | Reference |
| Binding Affinity (Ki) | 2.2 ± 0.4 nM | Rat Brain Membranes | Radioligand binding assay with [+H]-(+)-pentazocine | |
| EC50 for Neurite Outgrowth | 87 nM | PC12 Cells | Measurement of neurite extension after NGF stimulation | |
| EC50 for Ca2+ Mobilization | 1.2 µM | NG-108 Cells | Fluorometric imaging of intracellular calcium | |
| Inhibition of Kv1.2 Current | ~30% at 10 µM | HEK293 cells expressing Kv1.2 | Patch-clamp electrophysiology |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of standard protocols used to investigate the mechanism of action of PRE-084.
Protocol 1: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of PRE-084 for the Sigma-1 Receptor.
-
Tissue Preparation: Homogenize rat brain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes.
-
Incubation: Resuspend the membrane pellet and incubate with a constant concentration of a radiolabeled S1R ligand (e.g., [+H]-(+)-pentazocine) and varying concentrations of the unlabeled competitor (PRE-084).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (concentration of PRE-084 that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Figure 2. Workflow for determining S1R binding affinity.
Protocol 2: Patch-Clamp Electrophysiology
This protocol is used to measure the effect of PRE-084 on ion channel activity in neurons or cell lines expressing specific channels.
-
Cell Preparation: Culture neurons or transfected cells (e.g., HEK293 expressing Kv1.2) on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage and perfuse with an external recording solution.
-
Pipette Formation: Fabricate glass micropipettes and fill them with an internal solution that mimics the intracellular ionic environment.
-
Seal Formation: Using a micromanipulator, form a high-resistance "giga-seal" between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette, allowing electrical access to the entire cell.
-
Data Acquisition: Apply voltage-clamp protocols to elicit ion currents and record the baseline activity.
-
Drug Application: Perfuse the chamber with a solution containing PRE-084 at a known concentration and record the changes in ion current.
-
Analysis: Analyze the recorded currents to determine changes in amplitude, kinetics, and voltage-dependence.
Conclusion
The Sigma-1 Receptor agonist PRE-084 exerts its neuronal effects through a multifaceted mechanism of action centered on its role as a ligand-operated chaperone. By binding to S1R, PRE-084 initiates a series of events including the fine-tuning of intracellular Ca2+ signaling, modulation of ion channel activity, and promotion of neuroplasticity. These actions collectively contribute to its neuroprotective and therapeutic potential. The quantitative data and established experimental protocols provide a solid framework for further research and development of S1R-targeted therapies for a range of neurological disorders.
A Technical Guide to the Role of Sigma-1 Receptor Agonists in the Modulation of Endoplasmic Reticulum Stress
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: ER Stress and the Sigma-1 Receptor
The Endoplasmic Reticulum (ER) is a critical organelle responsible for the synthesis, folding, and maturation of a significant portion of the cellular proteome[1]. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress[2][3]. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR)[2][3]. The UPR aims to restore homeostasis by attenuating protein translation, upregulating ER chaperones to enhance folding capacity, and promoting ER-associated degradation (ERAD) of misfolded proteins[4]. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death[3][5].
The Sigma-1 Receptor (S1R) is a 223-amino acid transmembrane protein that functions as a unique ligand-operated molecular chaperone[6][7]. It is highly enriched at the Mitochondria-Associated ER Membrane (MAM), a critical subcellular domain that physically and functionally links the ER and mitochondria[6][8][9]. This strategic localization places S1R at a crucial intersection for regulating cellular stress responses, calcium homeostasis, and bioenergetics[1][3][9][10].
This technical guide provides an in-depth examination of the molecular mechanisms by which S1R agonists modulate ER stress. For the purpose of this guide, the term "S1R agonist" will refer to well-characterized selective agonists such as PRE-084, SA4503, and (+)-pentazocine, which are frequently used in preclinical research to probe S1R function.
Core Mechanism: The S1R-BiP Chaperone Complex
The primary mechanism by which S1R modulates ER stress involves its dynamic interaction with the master ER chaperone, Binding Immunoglobulin Protein (BiP), also known as Glucose-Regulated Protein 78 (GRP78)[6][11][12].
-
Dormant State: Under basal, non-stressed conditions, S1R exists in an inactive or "dormant" state, forming a stable complex with BiP at the MAM[9][10][13]. This sequestration of BiP by S1R is a key regulatory feature.
-
Activation and Dissociation: Upon cellular stress (such as ER Ca2+ depletion) or direct stimulation by an S1R agonist, S1R undergoes a conformational change that causes it to dissociate from BiP[6][13][14][15].
-
Downstream Consequences: The dissociation of the S1R-BiP complex has a dual effect on mitigating ER stress:
-
BiP Liberation: The newly freed pool of BiP can now attend to its canonical chaperone functions—binding to and refolding accumulated unfolded proteins in the ER lumen, thereby reducing the protein folding load and dampening the activation of the three primary UPR sensors (PERK, IRE1α, and ATF6)[11][14].
-
S1R Chaperone Activity: The liberated S1R is now free to act as a chaperone for its own "client" proteins. Notably, it interacts with and stabilizes the inositol-requiring enzyme 1α (IRE1α), a key UPR stress sensor, and the inositol (B14025) 1,4,5-trisphosphate receptor type 3 (IP3R3), a crucial channel for ER-mitochondria Ca2+ signaling[8][9][10][12][16]. By stabilizing IRE1α, S1R can fine-tune the UPR signaling output, while its effect on IP3R3 helps maintain mitochondrial bioenergetics required to support the energy-intensive process of protein folding[1][9].
-
This agonist-mediated dissociation represents a central control point in the cellular response to ER stress, positioning S1R as a critical modulator.
Signaling Pathway Diagram
The following diagram illustrates the core mechanism of S1R agonist action on the S1R-BiP complex at the Mitochondria-Associated ER Membrane (MAM).
Caption: S1R agonist binding dissociates the S1R-BiP complex, modulating ER stress.
Quantitative Data on S1R Agonist Effects
S1R agonists have been shown to modulate the expression of key UPR markers in various models of cellular stress. The data below summarizes these findings.
Table 1: Effect of S1R Agonist PRE-084 on UPR Gene Expression in a TDP43 Zebrafish Model [17]
| Gene Marker | Condition | Fold Change (vs. Control) |
| BiP | Tunicamycin (B1663573) (ER stress inducer) | Increased |
| Tunicamycin + PRE-084 | Further increased (3.6-fold at protein level) | |
| ATF4b | Tunicamycin (2h) + PRE-084 | Significantly Increased |
| IRE1 | Tunicamycin (2h) + PRE-084 | Significantly Increased |
| CHOP | Tunicamycin | Increased |
| Tunicamycin + PRE-084 | No significant change vs. Tunicamycin alone |
Note: In this model, PRE-084 appeared to boost the adaptive UPR response (increased BiP, ATF4, IRE1) to protect against toxicity.
Table 2: Effect of S1R Agonist (+)-Pentazocine on UPR Protein Expression in Oxidative Stress [14]
| Protein Marker | Condition | Effect of (+)-Pentazocine |
| PERK | Oxidative Stress | Upregulated |
| Oxidative Stress + (+)-PTZ | Decreased | |
| ATF4 | Oxidative Stress | Upregulated |
| Oxidative Stress + (+)-PTZ | Decreased | |
| ATF6 | Oxidative Stress | Upregulated |
| Oxidative Stress + (+)-PTZ | Decreased | |
| IRE1α | Oxidative Stress | Upregulated |
| Oxidative Stress + (+)-PTZ | Decreased | |
| CHOP | Oxidative Stress | Upregulated |
| Oxidative Stress + (+)-PTZ | Decreased |
Table 3: Effect of S1R Agonist SA4503 on UPR Markers in Retinal Ischemia/Reperfusion (I/R) Injury [18]
| Protein Marker | Condition | Effect of SA4503 |
| ATF6 | I/R Injury | Upregulated |
| I/R Injury + SA4503 | Significantly Inhibited Upregulation | |
| p-PERK/PERK | I/R Injury | Ratio Increased |
| I/R Injury + SA4503 | Significantly Inhibited Increase | |
| p-IRE1/IRE1 | I/R Injury | Ratio Increased |
| I/R Injury + SA4503 | Significantly Inhibited Increase | |
| CHOP | I/R Injury | Upregulated |
| I/R Injury + SA4503 | Significantly Inhibited Upregulation | |
| ATF4 | I/R Injury | Upregulated |
| I/R Injury + SA4503 | Significantly Inhibited Upregulation |
Experimental Protocols
Assessing the role of S1R agonists in ER stress requires specific molecular techniques. Detailed below are standard protocols for Western Blotting to measure ER stress markers and Co-Immunoprecipitation to verify the S1R-BiP interaction.
Protocol: Western Blotting for ER Stress Markers
This protocol is used to quantify changes in the protein levels of key UPR markers (e.g., BiP/GRP78, CHOP, p-PERK, ATF4) following S1R agonist treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., RGC-5, SH-SY5Y) at an appropriate density and allow them to adhere overnight[14].
-
Induce ER stress using a chemical inducer like tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (B1683126) (e.g., 1 µM) for a specified time (e.g., 6-24 hours)[2][19].
-
In parallel, treat cells with the ER stress inducer plus the S1R agonist (e.g., PRE-084, SA4503) at a predetermined concentration. Include vehicle-only and agonist-only controls.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail (1 mL per 10 cm dish)[19].
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 15-30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay. Dilute the lysate at least 1:10 before measurement to avoid detergent interference.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 15-30 µg of protein per sample by boiling in 2x Laemmli sample buffer for 5 minutes[19][20].
-
Load samples onto an SDS-polyacrylamide gel and separate proteins via electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane[19].
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with a primary antibody specific for an ER stress marker overnight at 4°C. Recommended antibodies include:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
Protocol: Co-Immunoprecipitation (Co-IP) of S1R and BiP
This protocol is designed to demonstrate the physical interaction between S1R and BiP and to test whether S1R agonist treatment disrupts this complex[11].
-
Cell Lysis (Non-denaturing):
-
Following cell treatment (as described in 4.1.1), wash cells with ice-cold PBS.
-
Lyse cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., 1% Triton X-100 in Tris-buffered saline with protease/phosphatase inhibitors) to preserve protein-protein interactions.
-
Proceed with lysate clarification as described in 4.1.2.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G-coupled agarose (B213101) or magnetic beads to the cell lysate (e.g., 20 µL of bead slurry per 1 mg of protein).
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding to the beads.
-
Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add an anti-S1R primary antibody to the pre-cleared lysate[11]. The optimal antibody concentration should be determined empirically.
-
Incubate overnight at 4°C with gentle rotation to form the antibody-antigen (S1R-BiP) complex[23].
-
As a negative control, use an equivalent amount of a non-specific IgG from the same host species (e.g., rabbit IgG)[23].
-
-
Capture of Immune Complex:
-
Add fresh Protein A/G beads to the lysate/antibody mixture.
-
Incubate for 1-4 hours at 4°C with rotation to allow the beads to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer. Each wash should involve resuspending the beads, incubating for 5 minutes, and then pelleting. This step is critical to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the supernatant (the immunoprecipitated proteins) by Western Blotting as described in Protocol 4.1, using an anti-BiP/GRP78 antibody to detect the co-precipitated protein[11]. A successful Co-IP will show a band for BiP in the lane corresponding to the anti-S1R IP but not in the negative control IgG lane.
-
Experimental Workflow Diagram
Caption: A typical workflow for investigating S1R agonist effects on ER stress.
Therapeutic Implications and Conclusion
The ability of S1R agonists to modulate the UPR and mitigate ER stress holds significant therapeutic potential for a range of diseases characterized by proteotoxicity and cellular stress. This includes:
-
Neurodegenerative Diseases: Conditions like Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease involve protein aggregation and ER stress[3][9]. S1R agonists like PRE-084 have shown neuroprotective effects in preclinical models of these diseases[24][25].
-
Ischemic Injury: Stroke and other ischemic events induce profound ER stress. S1R agonists have been demonstrated to reduce infarct volume and improve functional outcomes in animal models of cerebral ischemia, an effect associated with the reduction of ER stress markers[10][24][26].
-
Retinopathies: ER stress is a key factor in the pathogenesis of retinal degeneration. Agonists such as (+)-pentazocine and SA4503 have been shown to protect retinal neurons from stress-induced cell death[14][27].
References
- 1. Sigma-1 Receptor Promotes Mitochondrial Bioenergetics by Orchestrating ER Ca2+ Leak during Early ER Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Sigma-1 Receptor Chaperones and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma-1 Receptor Is Critical for Mitochondrial Activity and Unfolded Protein Response in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 11. Sigma Receptor 1 Modulates Endoplasmic Reticulum Stress in Retinal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of sigma 1 receptor in organization of endoplasmic reticulum signaling microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma receptor 1 modulates endoplasmic reticulum stress in retinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The sigma-1 receptor protects against cellular oxidative stress and activates antioxidant response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sigma Receptors as Endoplasmic Reticulum Stress “Gatekeepers” and their Modulators as Emerging New Weapons in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of Endoplasmic Reticulum Stress Markers by Western Blotting [bio-protocol.org]
- 20. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 22. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 23. ptglab.com [ptglab.com]
- 24. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Effect of a sigma-1 receptor agonist, cutamesine dihydrochloride (SA4503), on photoreceptor cell death against light-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to S1R Agonist 1 and the Regulation of Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Sigma-1 Receptor (S1R) has emerged as a critical molecular chaperone, primarily localized at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). This unique positioning places it at the nexus of inter-organellar communication, profoundly influencing cellular bioenergetics and survival pathways. Activation of S1R by specific agonists initiates a cascade of events that robustly enhances mitochondrial function. This guide provides an in-depth examination of the mechanisms by which S1R agonists regulate mitochondrial activity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The evidence underscores the therapeutic potential of targeting S1R in a range of pathologies linked to mitochondrial dysfunction, including neurodegenerative diseases and cancer.
Core Mechanism of S1R Activation and Mitochondrial Regulation
S1R is an integral membrane protein that resides in the ER, with significant enrichment at the MAM, a specialized subdomain that physically tethers the ER to mitochondria.[1][2][3][4] In its basal, inactive state, S1R is bound to the ER chaperone BiP (Binding Immunoglobulin Protein).[1][5][6] Upon stimulation by agonists (e.g., (+)-SKF10047, PRE-084, Pridopidine) or in response to cellular stressors like ER stress, S1R dissociates from BiP.[1][5][6][7] This dissociation unmasks S1R, allowing it to interact with various client proteins, most notably the Inositol 1,4,5-trisphosphate Receptor type 3 (IP3R3), a key channel for ER calcium (Ca²⁺) release.[1][2][5][6][8]
This agonist-induced interaction is central to S1R's role in mitochondrial regulation. By binding to and stabilizing IP3R3 at the MAM, activated S1R facilitates a prolonged and efficient transfer of Ca²⁺ from the ER directly to the adjacent mitochondria.[1][5][6][8][9] This localized increase in mitochondrial matrix Ca²⁺ concentration is the primary trigger for enhancing mitochondrial bioenergetics.
Signaling Pathway Diagram
Quantitative Effects of S1R Agonism on Mitochondrial Parameters
Activation of S1R by agonists leads to measurable improvements across multiple mitochondrial functions. These effects are consistently observed across various cell types and models of disease.
| Parameter | Effect of this compound | Key Findings & References |
| Mitochondrial Ca²⁺ Uptake | Increased | Agonist treatment enhances both basal and stimulus-induced mitochondrial Ca²⁺ uptake. This effect is abolished by S1R knockdown, confirming specificity.[1] |
| Mitochondrial ATP Production | Increased | S1R activation boosts mitochondrial ATP levels, shifting cellular reliance from glycolysis towards more efficient oxidative phosphorylation.[1][2][3][10] This is particularly crucial under conditions of ER stress.[9][11][12] |
| Mitochondrial Membrane Potential (Ψm) | Increased | Agonists induce mitochondrial hyperpolarization, a direct indicator of enhanced bioenergetic status.[1][3][13] |
| Oxidative Phosphorylation (OXPHOS) | Enhanced | The ratio of OXPHOS to glycolysis is significantly increased, indicating a metabolic shift to mitochondrial respiration.[1][14] |
| Electron Transport Chain (ETC) Activity | Increased | Specifically, the activity of Complex I is enhanced in a Ca²⁺-dependent manner following S1R agonist treatment.[15][16] |
| Reactive Oxygen Species (ROS) | Modulated | S1R agonism shows a dual effect: a slight increase in mitochondrial ROS under physiological conditions (linked to increased Complex I activity) but a marked protective effect against pathological ROS accumulation induced by stressors like amyloid-beta.[15][16] |
| Mitochondrial Dynamics | Promotes Fusion | In models of hypoxic stress, S1R agonists preserve mitochondrial size and distribution, counteracting stress-induced fission.[17][18] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail standard protocols for assessing the key mitochondrial parameters affected by S1R agonists.
Measurement of Mitochondrial Membrane Potential (Ψm)
This protocol uses the cationic fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM), which accumulates in mitochondria based on their membrane potential.
-
Cell Culture: Plate cells (e.g., A549, SH-SY5Y) on glass-bottom dishes suitable for microscopy.
-
Treatment: Treat cells with the S1R agonist (e.g., 10 µM (+)-SKF10047) or vehicle control for 2-4 hours.
-
Dye Loading: Incubate cells with 25-50 nM TMRM in imaging buffer for 30-45 minutes at 37°C. To distinguish between changes in Ψm and mitochondrial mass, co-stain with a potential-independent dye like MitoTracker Green (100 nM).
-
Imaging: Acquire fluorescence images using a confocal or widefield fluorescence microscope. Use an excitation/emission wavelength appropriate for TMRM (e.g., 543 nm/560-620 nm).
-
Quantification: After background subtraction, quantify the mean TMRM fluorescence intensity within mitochondrial regions of interest (ROIs). A decrease in fluorescence indicates depolarization, while an increase signifies hyperpolarization.[1]
-
Control: As a control for maximal depolarization, add a mitochondrial uncoupler like FCCP (1-2 µM) at the end of the experiment.
Measurement of Mitochondrial ATP Levels
This protocol utilizes a genetically encoded fluorescent biosensor, such as mtAT1.03, which reports ATP concentration via Förster resonance energy transfer (FRET).
-
Transfection: Transfect cells with a plasmid encoding the mitochondrial-targeted ATP sensor (e.g., p-mtAT1.03) 24-48 hours prior to the experiment.
-
Treatment: Treat transfected cells with the S1R agonist or vehicle control as required.
-
Imaging: Perform ratiometric FRET imaging using a fluorescence microscope equipped for FRET acquisition (e.g., CFP excitation, and both CFP and YFP emission channels).
-
Metabolic Challenge: To determine the OXPHOS/Glycolysis ratio, sequentially perfuse cells with glucose-free buffer (to inhibit glycolysis) followed by buffer containing an ATP synthase inhibitor like oligomycin (B223565) (to inhibit OXPHOS).[1][14]
-
Quantification: Calculate the FRET ratio (YFP/CFP) over time. A higher ratio corresponds to higher ATP levels. The relative drop in ATP upon oligomycin addition versus glucose deprivation reflects the cell's reliance on OXPHOS versus glycolysis.[1][14]
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses a mitochondria-targeted fluorescent probe, such as MitoSOX Red, to detect mitochondrial superoxide.
-
Cell Culture and Treatment: Prepare and treat cells with the S1R agonist and/or a pathological stressor (e.g., 1 µM Aβ₁₋₄₂) as per the experimental design.
-
Dye Loading: Load cells with 5 µM MitoSOX Red in a suitable buffer for 10-15 minutes at 37°C, protected from light.
-
Wash: Gently wash cells twice with a warm buffer to remove excess probe.
-
Imaging/Analysis: Immediately measure fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer (Excitation/Emission ~510/580 nm).
-
Quantification: Quantify the mean fluorescence intensity per cell or per well. An increase in fluorescence indicates higher levels of mitochondrial superoxide.[15]
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 Receptor Is Critical for Mitochondrial Activity and Unfolded Protein Response in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Roles of sigma-1 receptors on mitochondrial functions relevant to neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma-1 Receptor Promotes Mitochondrial Bioenergetics by Orchestrating ER Ca2+ Leak during Early ER Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma-1 Receptor Promotes Mitochondrial Bioenergetics by Orchestrating ER Ca2+ Leak during Early ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma-1 Receptor Regulates Mitochondrial Function in Glucose- and Oxygen-Deprived Retinal Ganglion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sigma-1 Receptor Agonists Induce Oxidative Stress in Mitochondria and Enhance Complex I Activity in Physiological Condition but Protect Against Pathological Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
An In-depth Technical Guide to Identifying Endogenous Ligands for the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
The Sigma-1 Receptor (S1R) is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondria associated membrane (MAM).[1][2][3] It is distinguished from other mammalian proteins by its amino acid sequence and its role as a ligand-operated signal transducer.[4][5][6] S1R is implicated in a wide array of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses.[1][4][5][6] Its involvement in various neuropathologies such as depression, schizophrenia, neurodegenerative diseases, and the effects of substance abuse has made it a significant target for drug development.[1][4][7][8]
Despite the vast number of synthetic ligands that bind to S1R, the identity of its true endogenous ligand(s) remains a subject of ongoing investigation.[1][9] Identifying these molecules is critical to fully understanding the physiological and pathophysiological roles of S1R. This guide provides a comprehensive overview of the current putative endogenous ligands, detailed experimental protocols for their identification and validation, and an exploration of the key signaling pathways they modulate.
Putative Endogenous Ligands for the Sigma-1 Receptor
While no single endogenous ligand has been definitively confirmed, several classes of molecules have been identified as strong candidates that bind to and modulate S1R activity. These include neurosteroids, a tryptamine (B22526) derivative, and sphingolipids.
Data Summary: Binding Affinities of Putative Endogenous Ligands
The following table summarizes the quantitative binding affinity (Ki) of key putative endogenous ligands for the Sigma-1 Receptor. These values are typically determined through competitive radioligand binding assays.
| Ligand Class | Putative Endogenous Ligand | Receptor | Species | Radioligand | Ki (nM) | Functional Activity |
| Neurosteroids | Progesterone | Sigma-1 | Xenopus laevis | - | - | Antagonist[6][10][11] |
| Pregnenolone Sulfate (PREG-S) | Sigma-1 | - | - | - | Agonist[1][10] | |
| Dehydroepiandrosterone Sulfate (DHEA-S) | Sigma-1 | Xenopus laevis | - | - | Agonist[1][10][11] | |
| Dehydroepiandrosterone (DHEA) | Sigma-1 | - | - | - | Agonist[6] | |
| Testosterone | Sigma-1 | - | - | - | Modulator[1][4] | |
| Tryptamines | N,N-Dimethyltryptamine (DMT) | Sigma-1 | - | --INVALID-LINK---Pentazocine | 14,750 | Agonist[12][13] |
| Sphingolipids | D-erythro-sphingosine | Sigma-1 | Guinea Pig | --INVALID-LINK---Pentazocine | Competitive | Agonist / Modulator[14][15] |
| Sphinganine | Sigma-1 | - | - | - | Modulator[14][15] | |
| N,N'-Dimethylsphingosine (DMS) | Sigma-1 | - | - | - | Agonist[16] |
Note: Specific Ki values for many neurosteroids are not consistently reported across literature, but their functional interaction is well-documented. Progesterone is noted to have the highest affinity among steroid-type ligands.[10] DMT's affinity for S1R is moderate compared to its high affinity for 5-HT2A receptors.
Experimental Workflow for Endogenous Ligand Identification
The process of identifying novel endogenous ligands for a receptor like S1R is a multi-step approach that combines biochemical separation with advanced analytical techniques and functional validation.
Caption: General workflow for the identification and validation of endogenous S1R ligands.
Key Experimental Protocols
Affinity Chromatography for S1R Purification and Ligand Isolation
Affinity chromatography is a powerful technique to isolate S1R and its bound ligands from a complex biological mixture.[17][18][19][20]
Principle: This method relies on the specific, reversible interaction between S1R and a ligand that is covalently bound to a solid chromatography matrix.[17][18] A tissue or cell lysate is passed through the column. S1R binds to the immobilized ligand, while other proteins are washed away. The purified S1R, along with any endogenously bound molecules, can then be eluted.
Detailed Methodology:
-
Matrix Preparation: A high-affinity S1R ligand (e.g., a derivative of haloperidol (B65202) or pentazocine) is covalently coupled to a solid support matrix like agarose (B213101) beads. An antibody specific to S1R can also be used.
-
Column Equilibration: The column containing the affinity matrix is equilibrated with a binding buffer to prepare it for protein loading.[18]
-
Sample Loading: A solubilized cell or tissue homogenate (e.g., from guinea pig liver, which has high S1R expression) is loaded onto the column.[21] The sample is allowed to incubate to ensure maximal binding of S1R to the immobilized ligand.
-
Washing: The column is washed extensively with the binding buffer to remove non-specifically bound proteins and other contaminants.
-
Elution: The bound S1R and its associated endogenous ligands are eluted from the column. This can be achieved by:
-
Competition: Using a high concentration of a free S1R ligand to displace the bound receptor.
-
Changing Buffer Conditions: Altering the pH or ionic strength of the buffer to disrupt the receptor-ligand interaction.
-
-
Sample Collection: The eluted fractions containing the purified S1R-ligand complex are collected for downstream analysis.
Mass Spectrometry for Ligand Identification
Once the S1R-ligand complex is isolated, mass spectrometry (MS) is used to identify the chemical structure of the unknown endogenous molecule(s).
Principle: MS measures the mass-to-charge ratio of ionized molecules, allowing for precise mass determination and structural elucidation. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to separate the eluted molecules and then fragment them to determine their exact structure. A novel approach termed "nativeomics" combines native mass spectrometry with 'omics' to identify ligands while they are still bound to the protein complex.[22][23][24][25][26]
Detailed Methodology (AIMS Approach):
-
Affinity Isolation: S1R is isolated from nuclear extracts using immunoprecipitation with an S1R-specific antibody.[27]
-
Ligand Extraction: The isolated protein-ligand complexes are treated to release the bound ligands. This may involve heating and solvent extraction (e.g., with ethyl acetate).[27]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system to separate the different molecules in the mixture.
-
Ionization and Mass Analysis (MS1): As molecules elute from the LC column, they are ionized (e.g., by electrospray ionization) and their mass-to-charge ratio is measured in the mass spectrometer.
-
Fragmentation and Analysis (MS2): Ions of interest from the first analysis are selected and fragmented. The fragmentation pattern provides a structural fingerprint of the molecule.
-
Data Analysis: The obtained mass spectra and fragmentation patterns are compared against spectral libraries of known compounds to identify the endogenous ligand.
Radioligand Binding Assays for Validation and Affinity Determination
After a putative ligand is identified, its binding to S1R must be validated and quantified. Competitive radioligand binding assays are the gold standard for this purpose.[21][28]
Principle: This assay measures the ability of an unlabeled test compound (the putative endogenous ligand) to compete with a radiolabeled ligand (e.g., [³H]-(+)-pentazocine) for binding to S1R. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from a source rich in S1R, such as guinea pig liver or cells overexpressing the receptor.[21][29]
-
Assay Setup: The assay is performed in multi-well plates. Each well contains:
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is then used to calculate the Ki value, representing the affinity of the ligand for the receptor.
Sigma-1 Receptor Signaling Pathways
S1R is a chaperone protein at the ER that modulates a variety of signaling pathways, particularly under conditions of cellular stress.[1][2][7][8] Upon binding by an agonist ligand, S1R dissociates from its binding partner, BiP (Binding immunoglobulin protein), and translocates to other areas of the cell to interact with and regulate various client proteins.[2]
Caption: Key signaling pathways modulated by the Sigma-1 Receptor upon ligand binding.
Key Modulatory Functions:
-
Calcium Homeostasis: One of the most well-characterized functions of S1R is the modulation of intracellular Ca2+ signaling.[1][4][5] Activated S1R translocates to the MAM where it stabilizes the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), ensuring proper Ca2+ flux from the ER into the mitochondria, which is vital for cellular bioenergetics and ATP production.[2]
-
Ion Channel Regulation: S1R interacts with and modulates the activity of several voltage-gated ion channels, including K+, Na+, and Ca2+ channels.[4][5][31] For example, the endogenous agonist DMT has been shown to inhibit voltage-gated sodium channels via its action at S1R.[12][31]
-
Neuronal Excitability and Plasticity: S1R activation can enhance the function of N-methyl-D-aspartate receptors (NMDAr), which are critical for synaptic plasticity, learning, and memory.[10][31] This modulation can occur through direct interaction or by promoting the trafficking of NMDAr subunits to the plasma membrane.[10][31]
-
ER Stress Response: As a chaperone protein, S1R plays a crucial role in mitigating ER stress.[1][2] By binding to BiP in its inactive state, it helps maintain cellular homeostasis. During stress, ligand activation allows S1R to dissociate and chaperone other client proteins, promoting cell survival.[2]
The identification of true endogenous ligands for the Sigma-1 Receptor will be a landmark discovery, providing profound insights into its physiological function and unlocking new avenues for therapeutic intervention in a host of central nervous system disorders. The methodologies and pathways outlined in this guide serve as a foundational resource for researchers dedicated to this pivotal area of pharmacology and drug discovery.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 3. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 4. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurosteroids and sigma1 receptors, biochemical and behavioral relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 11. Insight into binding of endogenous neurosteroid ligands to the sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The hallucinogen N,N-dimethyltryptamine (DMT) is an endogenous sigma-1 receptor regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The sigma1 receptor interacts with N-alkyl amines and endogenous sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The sigma1 receptor interacts with N-alkyl amines and endogenous sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sphingoid Bases Regulate the Sigma-1 Receptor—Sphingosine and N,N’-Dimethylsphingosine Are Endogenous Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. conductscience.com [conductscience.com]
- 18. microbenotes.com [microbenotes.com]
- 19. bio-rad.com [bio-rad.com]
- 20. cube-biotech.com [cube-biotech.com]
- 21. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Combining native and ‘omics’ mass spectrometry to identify endogenous ligands bound to membrane proteins | Springer Nature Experiments [experiments.springernature.com]
- 23. librarysearch.wlv.ac.uk [librarysearch.wlv.ac.uk]
- 24. Frontiers | High-Throughput Native Mass Spectrometry Screening in Drug Discovery [frontiersin.org]
- 25. Combining native and ‘omics’ mass spectrometry to identify endogenous ligands bound to membrane proteins - ePrints Soton [eprints.soton.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. Identification of an Endogenous Ligand Bound to a Native Orphan Nuclear Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 29. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
The Sigma-1 Receptor Agonist Signaling Pathways in Central Nervous System Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (S1R) has emerged as a compelling therapeutic target for a spectrum of Central Nervous System (CNS) disorders, including neurodegenerative diseases and psychiatric conditions.[1][2][3] This unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), plays a crucial role in maintaining cellular homeostasis.[4][5] S1R agonists, by activating the receptor, trigger a cascade of downstream signaling events that collectively contribute to neuroprotection, enhancement of neuronal plasticity, and reduction of neuroinflammation. This technical guide provides a comprehensive overview of the core signaling pathways modulated by S1R agonists, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Signaling Pathways of S1R Agonists in CNS Disorders
Activation of S1R by agonists initiates a multi-pronged signaling cascade that impacts several key cellular processes implicated in the pathophysiology of CNS disorders. These pathways are not mutually exclusive and often intersect to produce a synergistic neuroprotective effect.
Modulation of Calcium Homeostasis
S1R plays a critical role in regulating intracellular calcium (Ca2+) dynamics, a process frequently dysregulated in neurodegenerative diseases.[6][7] Under basal conditions, S1R is associated with the chaperone protein BiP (Binding Immunoglobulin Protein).[5] Upon agonist binding or cellular stress, S1R dissociates from BiP and translocates to interact with various client proteins, including the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the MAM. This interaction stabilizes the IP3R and facilitates Ca2+ transfer from the ER to the mitochondria, a crucial step for maintaining mitochondrial function and ATP production.[4][5] S1R agonists have been shown to modulate Ca2+ influx through voltage-gated calcium channels (VGCCs), further contributing to the fine-tuning of neuronal excitability and preventing excitotoxicity.[8]
S1R-Mediated Calcium Homeostasis Pathway.
Attenuation of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
Chronic ER stress is a hallmark of many neurodegenerative diseases, leading to the accumulation of misfolded proteins and ultimately, apoptosis. S1R is a key regulator of the Unfolded Protein Response (UPR), a cellular mechanism to cope with ER stress.[1][3][9] S1R agonists have been shown to modulate the three main branches of the UPR, initiated by the sensors IRE1α, PERK, and ATF6.[1] By interacting with and stabilizing IRE1α, S1R can modulate the splicing of XBP1 mRNA to its active form (XBP1s), a transcription factor that upregulates genes involved in protein folding and degradation.[4] Furthermore, S1R activation can attenuate the pro-apoptotic arm of the UPR, for instance, by reducing the expression of the transcription factor CHOP.[1][4]
S1R Modulation of the Unfolded Protein Response.
Promotion of Neurotrophic Factor Signaling
S1R agonists enhance neuronal survival and plasticity by promoting the signaling of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).[10][11] Activation of S1R can increase the expression and secretion of BDNF.[6] Subsequently, BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for promoting neurite outgrowth, synaptogenesis, and neuronal survival.[10][11]
S1R-Mediated BDNF/TrkB Signaling Pathway.
Regulation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common feature of CNS disorders. S1R is expressed in glial cells and its activation can modulate their inflammatory responses.[2][12] S1R agonists have been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), by activated microglia.[13][14] This anti-inflammatory effect is mediated, in part, through the inhibition of signaling pathways like NF-κB. By dampening the neuroinflammatory response, S1R agonists help to create a more favorable environment for neuronal survival and function.
S1R-Mediated Regulation of Neuroinflammation.
Quantitative Data on S1R Agonist Activity
The following tables summarize key quantitative data for several well-characterized S1R agonists.
Table 1: S1R Binding Affinities of Selected Agonists
| Agonist | Ki (nM) | IC50 (nM) | Reference(s) |
| Pridopidine | 7.1 | - | [15][16] |
| PRE-084 | 2.2 | 44 | [1][3] |
| SA4503 | 3.8 - 4.6 | 17.4 | [12][13][17][18] |
| (+)-Pentazocine | - | - | [19] |
| Fluvoxamine | 30 - 300 | - | [14] |
Table 2: Quantitative Effects of S1R Agonists on Neurite Outgrowth
| Agonist | Cell Type | Concentration | Effect | Reference(s) |
| SA4503 | PC12 cells | 0.01 - 1.0 µM | Concentration-dependent increase in NGF-induced neurite outgrowth | [2][15][20] |
| PRE-084 | Cerebellar Granule Neurons | - | Significantly increased neurite length by 37% (±6%) | [21] |
Table 3: Quantitative Effects of S1R Agonists on Inflammatory Cytokines
| Agonist | Model | Cytokine | Effect | Reference(s) |
| PRE-084 | Embolic stroke in rats | Pro-inflammatory (e.g., TNF-α, IL-1β) | Reduced levels | [1] |
| PRE-084 | Embolic stroke in rats | Anti-inflammatory (e.g., IL-10) | Enhanced levels | [1] |
| PRE-084 | LPS-stimulated BV-2 microglia | TNF-α, IL-1β mRNA | Reduced expression | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Protocol 1: S1R Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for S1R using [3H]-(+)-pentazocine as the radioligand.
Materials:
-
Guinea pig brain membrane preparation
-
[3H]-(+)-pentazocine
-
Test compound
-
Haloperidol (B65202) (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, membrane preparation, [3H]-(+)-pentazocine (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).
-
Incubate the plate at 37°C for 60 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. The Ki can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Neurite Outgrowth Assay using MAP2 Immunofluorescence
This protocol details the quantification of neurite outgrowth in cultured neurons treated with an S1R agonist.
Materials:
-
Primary neurons or a neuronal cell line (e.g., PC12, SH-SY5Y)
-
Cell culture plates (e.g., 96-well)
-
S1R agonist
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-MAP2
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)[16]
Procedure:
-
Seed neurons onto culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the S1R agonist or vehicle control for a specified period (e.g., 48-72 hours).
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with 5% normal goat serum for 1 hour.[15][16]
-
Incubate with the primary anti-MAP2 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[15]
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using ImageJ with the NeuronJ plugin or other suitable software.[4][12][16][17]
Protocol 3: Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes the measurement of changes in intracellular Ca2+ concentration in response to S1R agonist stimulation.
Materials:
-
Cultured neuronal cells
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
S1R agonist
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Seed cells onto a black-walled, clear-bottom 96-well plate and culture overnight.
-
Prepare a Fura-2 AM loading solution in HBS containing a low concentration of Pluronic F-127.
-
Remove the culture medium and load the cells with the Fura-2 AM solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Add fresh HBS to the wells.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add the S1R agonist at the desired concentration.
-
Immediately begin recording the fluorescence ratio over time to measure the change in intracellular Ca2+ concentration.
Protocol 4: Western Blot Analysis of ER Stress Markers
This protocol outlines the detection and quantification of key ER stress proteins (e.g., p-IRE1α, p-PERK, CHOP) following treatment with an S1R agonist.
Materials:
-
Cultured cells
-
S1R agonist
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-IRE1α, IRE1α, p-PERK, PERK, CHOP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with the S1R agonist or vehicle for the desired time.
-
Lyse the cells in lysis buffer and collect the total protein.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
The activation of the Sigma-1 receptor by specific agonists represents a promising, multi-faceted therapeutic strategy for a range of CNS disorders. By modulating key cellular processes such as calcium homeostasis, ER stress, neurotrophic factor signaling, and neuroinflammation, S1R agonists can confer significant neuroprotection and promote neuronal resilience. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this important molecular target. Continued investigation into the intricate signaling networks governed by S1R will undoubtedly pave the way for the development of novel and effective treatments for debilitating neurological and psychiatric conditions.
References
- 1. Sigma-1 receptor ligand PRE-084 reduced infarct volume, neurological deficits, pro-inflammatory cytokines and enhanced anti-inflammatory cytokines after embolic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of nerve growth factor-induced neurite outgrowth by fluvoxamine: role of sigma-1 receptors, IP3 receptors and cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdck-file-uploads-us1.s3.dualstack.us-west-2.amazonaws.com [cdck-file-uploads-us1.s3.dualstack.us-west-2.amazonaws.com]
- 5. SA4503, a sigma-1 receptor agonist, suppresses motor neuron damage in in vitro and in vivo amyotrophic lateral sclerosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. login.medscape.com [login.medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. Sigma-1 Receptor Activation Improves Oligodendrogenesis and Promotes White-Matter Integrity after Stroke in Mice with Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments [frontiersin.org]
- 13. Neuroinflammation of Microglial Regulation in Alzheimer’s Disease: Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. neurologylive.com [neurologylive.com]
- 16. researchgate.net [researchgate.net]
- 17. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 18. β-Amyloid Stimulation of Microglia and Monocytes Results in TNFα-Dependent Expression of Inducible Nitric Oxide Synthase and Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]
- 21. health.uconn.edu [health.uconn.edu]
The Structural Basis of Sigma-1 Receptor Agonist Binding: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth examination of the structural underpinnings of agonist binding to the Sigma-1 Receptor (S1R), a unique ligand-operated chaperone protein. We will focus on the well-characterized and selective S1R agonist, PRE-084, to illustrate the core principles of molecular recognition, binding affinity, and the experimental methodologies used to determine these interactions.
Introduction to the Sigma-1 Receptor (S1R)
The Sigma-1 Receptor is an enigmatic transmembrane protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1][2] Unlike many conventional receptors, S1R shares no sequence homology with other human proteins, making it a unique therapeutic target.[3][4] It functions as a molecular chaperone, modulating a variety of cellular processes, including ion channel activity, intracellular calcium signaling, and protein folding.[3][5][6] Ligands targeting S1R are under investigation for numerous pathological conditions, including neurodegenerative diseases, ischemic stroke, neuropathic pain, and cancer.[3][7]
S1R ligands are broadly classified as agonists or antagonists. Agonists, such as PRE-084 and the classical ligand (+)-pentazocine, activate the receptor, while antagonists block its function.[8] This guide will dissect the structural features that govern the high-affinity binding of agonists to S1R.
S1R Agonist Binding Affinity Data
The affinity of a ligand for its receptor is a critical parameter in drug development, typically quantified by the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). The following table summarizes reported binding affinity values for the selective S1R agonist PRE-084.
| Compound | Radioligand | Preparation | Affinity Metric | Value (nM) | Reference |
| PRE-084 | - | Isolated Membranes | Ki | 2.2 | [9] |
| PRE-084 | - | Sigma Receptor Assay | IC50 | 44 | [5] |
| PRE-084 | --INVALID-LINK---pentazocine | Rat Brain Membranes | Ki | 53.2 | [10] |
Note: Variations in reported values can arise from differences in experimental conditions, tissue preparations, and choice of radioligand.
Structural Architecture of the S1R Binding Site
Crystal structures of the human and Xenopus S1R have provided unprecedented insight into its architecture and ligand recognition mechanisms.[3][4][11] The receptor forms a trimer, with each protomer consisting of a short N-terminal transmembrane helix and a large C-terminal domain located in the ER lumen.[4][8]
The ligand-binding site is buried deep within the center of the C-terminal domain, which adopts a cupin-like β-barrel fold.[4][12] This binding pocket is remarkably large and predominantly hydrophobic, allowing it to accommodate a wide variety of structurally diverse ligands.[3][4]
Key Molecular Interactions for Agonist Binding
Structural and mutagenesis studies have identified several key amino acid residues crucial for high-affinity agonist binding.
-
Electrostatic Anchor: A critical interaction for both agonists and antagonists is an electrostatic bond between the positively charged amine group, a common feature in S1R ligands, and the carboxylate side chain of Glutamic Acid 172 (E172) in human S1R.[11] This salt bridge acts as a primary anchor for the ligand within the binding pocket.
-
Hydrophobic Interactions: The pocket is lined with numerous hydrophobic residues that form van der Waals interactions with the nonpolar regions of the agonist.
-
Agonist-Specific Conformation: Crystal structures reveal that agonists like (+)-pentazocine adopt a unique binding pose compared to antagonists.[3] Docking studies with PRE-084 into the agonist-bound structure suggest it also puts steric pressure on specific regions of the receptor, which may be crucial for inducing the conformational changes associated with receptor activation.[3]
-
Other Critical Residues: Site-directed mutagenesis studies have shown that residues within the transmembrane domain, including Ser99 , Tyr103 , and Leu105/106 , are also critical for ligand binding, suggesting this region plays an important role in the overall structure and function of the receptor.[13]
Below is a conceptual diagram illustrating the key interactions within the S1R binding pocket.
Experimental Protocols
The determination of ligand binding affinity is fundamental to structure-activity relationship (SAR) studies. The radioligand binding assay is the gold-standard method for this purpose.[14]
Competitive Radioligand Binding Assay Protocol
This protocol describes a typical experiment to determine the Ki of an unlabeled test compound (e.g., PRE-084) by measuring its ability to compete with a radiolabeled ligand for binding to S1R.
1. Membrane Preparation:
- Homogenize tissue (e.g., guinea pig brain cortex) or cultured cells expressing S1R in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[15]
- Centrifuge the homogenate at low speed to remove debris.
- Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[15]
- Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in an appropriate assay buffer, determine the total protein concentration (e.g., using a BCA assay), and store at -80°C.[15]
2. Binding Assay:
- Set up the assay in a 96-well plate. Each well will have a final volume of ~250 µL.[15]
- To each well, add:
- Membrane preparation (50-120 µg protein).[15]
- A fixed concentration of a suitable S1R radioligand (e.g., 3 nM --INVALID-LINK---pentazocine).[16]
- Varying concentrations of the unlabeled competing ligand (e.g., PRE-084).
- For determining total binding, add vehicle instead of the competing ligand.
- For determining non-specific binding, add a saturating concentration of a known S1R ligand (e.g., 10 µM Haloperidol or PRE-084).[16]
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[15]
3. Separation and Counting:
- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[15]
- Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials with a scintillation cocktail.
- Quantify the radioactivity trapped on the filters using a scintillation counter.[15]
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the log concentration of the competing ligand.
- Fit the resulting competition curve using non-linear regression to determine the IC50 value.
- Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
The following diagram outlines the workflow for this experimental procedure.
S1R Signaling Pathway Activation
S1R is not a classical receptor that directly activates G-proteins or possesses intrinsic enzymatic activity. Instead, it functions as a chaperone that, upon agonist binding, can dissociate from its resident partner, the 78-kDa glucose-regulated protein (GRP78/BiP), and subsequently interact with a host of client proteins.[5] This modulation of protein-protein interactions is central to its signaling function.
A simplified overview of S1R signaling is as follows:
-
Resting State: In the absence of an agonist, S1R is often in a complex with BiP at the ER membrane.[5]
-
Agonist Binding: The binding of an agonist like PRE-084 induces a conformational change in S1R.
-
BiP Dissociation: This conformational change leads to the dissociation of S1R from BiP.[5]
-
Chaperone Activity: The now "active" S1R is free to interact with and modulate the function of various client proteins, such as ion channels (e.g., voltage-gated K+ channels, NMDA receptors) and other signaling molecules.[3]
-
Cellular Response: The modulation of these client proteins leads to downstream cellular effects, most notably the regulation of intracellular Ca²⁺ homeostasis and potentiation of neuronal signaling.[3][17]
This signaling cascade is depicted in the diagram below.
Conclusion
The structural basis for S1R agonist binding is defined by a combination of specific electrostatic interactions and broader hydrophobic contacts within a highly plastic binding pocket. The key E172 residue serves as an anchor for the ligand's amine group, while the overall shape and hydrophobicity of the agonist drive affinity and induce the conformational changes necessary for receptor activation. Understanding these molecular interactions, quantified through robust experimental methods like radioligand binding assays, is essential for the rational design and development of novel and selective S1R-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of sigma 1 receptor in organization of endoplasmic reticulum signaling microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of the human σ1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sigma1 Receptor Agonist Alters Fluidity and Stability of Lipid Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining the ligand-dependent proximatome of the sigma 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of the human σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Modeling of Sigma 1 Receptor Interactions with Ligands and Cholesterol and Implications for Its Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure of the human σ1 receptor (Journal Article) | OSTI.GOV [osti.gov]
- 13. Amino acid residues in the transmembrane domain of the type 1 sigma receptor critical for ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Sigma-1 Receptor (S1R) Agonists on Calcium Homeostasis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein, primarily located at the endoplasmic reticulum (ER) and the mitochondria-associated membrane (MAM), a critical interface for cellular calcium signaling.[1][2] S1R plays a pivotal role in maintaining cellular calcium (Ca²⁺) homeostasis, and its dysfunction is implicated in various pathologies, including neurodegenerative diseases and cancer.[2][3] S1R agonists, such as PRE-084 and ANAVEX®2-73 (blarcamesine), are therapeutic candidates that exert their effects largely by modulating intracellular Ca²⁺ dynamics.[4][5] This technical guide provides a comprehensive overview of the core mechanisms by which S1R agonists influence Ca²⁺ homeostasis, details the experimental protocols used to investigate these effects, and presents quantitative data from key studies.
Core Mechanisms of S1R-Mediated Calcium Regulation
S1R's strategic location at the MAM allows it to act as a pluripotent modulator of Ca²⁺ signaling.[1] Upon stimulation by stress or agonist binding, S1R can translocate and interact with a variety of ion channels and receptors to fine-tune Ca²⁺ fluxes.[1][2] The primary mechanisms of action for S1R agonists on calcium homeostasis are multifaceted, involving both intracellular Ca²⁺ release and regulation of Ca²⁺ entry at the plasma membrane.
Modulation of IP₃ Receptor-Mediated Calcium Release
One of the most well-characterized functions of S1R is its regulation of the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), a key channel responsible for releasing Ca²⁺ from ER stores.[6]
-
The S1R-BiP-IP₃R Complex: In a resting state, S1R is complexed with another ER chaperone, the Binding Immunoglobulin Protein (BiP).[6] During periods of ER stress, such as Ca²⁺ depletion, or upon agonist stimulation, S1R dissociates from BiP.[6][7]
-
Stabilization of IP₃R3: Once dissociated from BiP, S1R binds to and stabilizes the type 3 IP₃ receptor (IP₃R3) at the MAM interface.[1][6] This stabilization is crucial for ensuring proper Ca²⁺ transfer from the ER to the mitochondria, a process vital for maintaining mitochondrial function and ATP production.[6]
-
Potentiation of Ca²⁺ Signaling: S1R agonists do not typically induce Ca²⁺ release on their own but rather potentiate Ca²⁺ signaling in response to cellular stress or other stimuli.[6] In mouse neuroblastoma cells, S1R agonists have been shown to induce ER Ca²⁺ release by facilitating the dissociation of the adaptor protein ankyrin B from IP₃R3, thereby freeing it from inhibition.[1][2]
Regulation of Voltage-Gated Calcium Channels (VGCCs)
S1R agonists also directly modulate Ca²⁺ influx at the plasma membrane by interacting with ion channels.[8]
-
Direct Interaction with L-type VGCCs: Co-immunoprecipitation studies have confirmed a direct physical association between S1R and L-type VGCCs.[8][9]
-
Inhibition of Ca²⁺ Influx: Activation of S1R by agonists like (+)-SKF10047 and PRE-084 has been shown to inhibit Ca²⁺ currents through L-type VGCCs in retinal ganglion cells and other neurons.[8][10][11] This inhibitory action reduces depolarization-induced Ca²⁺ influx, a mechanism thought to contribute to the neuroprotective effects of S1R agonists by preventing Ca²⁺ overload.[12][13]
Modulation of Store-Operated Calcium Entry (SOCE)
SOCE is a critical mechanism for replenishing ER Ca²⁺ stores. S1R activation has been found to attenuate SOCE in brain microvascular endothelial cells, a process that may protect cells from damage induced by excessive Ca²⁺ entry.[14]
Quantitative Data Summary
The effects of S1R agonists on calcium homeostasis are highly dependent on the cell type, the specific agonist used, and the experimental conditions. The following table summarizes the observed effects of common S1R agonists across various models.
| S1R Agonist | Model System | Key Effect on Calcium Homeostasis | Reference(s) |
| PRE-084 | Cultured Astrocytes | Increased intracellular Ca²⁺ responses. | [4] |
| Retinal Ganglion Cells | Attenuated Ca²⁺ influx through L-type VGCCs. | [11] | |
| Motor Neurons | Linked to Protein Kinase C (PKC) signaling. | [15] | |
| (+)-SKF10047 | Retinal Ganglion Cells | Inhibited KCl-induced Ca²⁺ influx. | [8][9] |
| Rat Hippocampal Neurons | Increased Ca²⁺ influx via PKC activation. | [1][2] | |
| ANAVEX®2-73 | General (Alzheimer's, Rett Models) | Restores/enhances cellular Ca²⁺ homeostasis. | [5][16] |
| (Generic) | Mouse Neuroblastoma Cells | Induced ER Ca²⁺ release via IP₃R3. | [1] |
| (Generic) | Brain Endothelial Cells | Attenuated store-operated Ca²⁺ entry (SOCE). | [14] |
Experimental Protocols
Investigating the impact of S1R agonists on Ca²⁺ homeostasis requires precise methodologies. The two most common techniques are fluorescence microscopy using Ca²⁺ indicators and electrophysiological patch-clamping.
Measurement of Intracellular Calcium ([Ca²⁺]i) using Fluorescent Indicators
This is a high-throughput method to measure agonist-mediated changes in global cytosolic Ca²⁺ concentration.[17] Dyes like Fura-2 AM (ratiometric) and Fluo-4 AM (single-wavelength) are widely used.[18][19]
Protocol Overview:
-
Cell Culture: Plate cells (e.g., primary neurons, astrocytes, or cell lines like RGC-5) in a suitable format (e.g., 96-well black-walled plates or on coverslips in 35 mm dishes) and grow to 80-90% confluency.[17]
-
Dye Loading Solution Preparation:
-
Prepare a stock solution of the Ca²⁺ indicator (e.g., 1 mM Fura-2 AM or Fluo-4 AM in anhydrous DMSO).[19]
-
For the working solution, dilute the stock to a final concentration of 1-5 µM in a physiological buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, HBSS).[19][20]
-
To aid in dye solubilization and cellular uptake, add Pluronic F-127 (final concentration ~0.02%).[21][22]
-
To prevent dye extrusion from the cells, an anion transport inhibitor like Probenecid can be included (final concentration ~2.5 mM).[17][21]
-
-
Cell Loading:
-
Wash and De-esterification:
-
Data Acquisition:
-
Mount the sample on a fluorescence microscope or place the plate in a plate reader.
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Add the S1R agonist at the desired concentration and record the change in fluorescence over time.
-
For Fura-2: Excite sequentially at 340 nm and 380 nm, and measure emission at ~510 nm. The ratio of the fluorescence intensity (F₃₄₀/F₃₈₀) is proportional to the [Ca²⁺]i.[21][23]
-
For Fluo-4: Excite at ~494 nm and measure emission at ~516 nm. The increase in fluorescence intensity corresponds to an increase in [Ca²⁺]i.[19]
-
Electrophysiological Analysis of Calcium Currents
The whole-cell patch-clamp technique provides direct measurement of ion channel activity, allowing for detailed characterization of how S1R agonists affect VGCCs.[8][12]
Protocol Overview:
-
Cell Preparation: Isolate and culture primary neurons (e.g., retinal ganglion cells) on glass coverslips.
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with an external solution containing Ba²⁺ as the charge carrier (to isolate Ca²⁺ channel currents) and blockers for Na⁺ and K⁺ channels.
-
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution designed to match the intracellular ionic environment and buffer intracellular Ca²⁺.
-
Whole-Cell Configuration:
-
Approach a single cell with the micropipette and form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Apply gentle suction to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior (whole-cell mode).
-
-
Data Acquisition:
-
Apply a voltage-clamp protocol. To elicit Ca²⁺ channel currents, hold the cell at a negative potential (e.g., -90 mV) and apply depolarizing voltage steps (e.g., to 0 mV).[12]
-
Record baseline currents in response to the voltage protocol.
-
Perfuse the S1R agonist into the chamber and record the currents again to determine the effect of the compound on the current amplitude and kinetics.
-
To confirm S1R specificity, the effect can be reversed by co-application of an S1R antagonist.[8]
-
Conclusion and Future Directions
S1R agonists modulate calcium homeostasis through a sophisticated set of mechanisms, including the potentiation of IP₃R-mediated ER Ca²⁺ release and the direct inhibition of L-type VGCCs at the plasma membrane. This ability to restore or fine-tune cellular Ca²⁺ signaling underlies their therapeutic potential in a wide range of disorders characterized by Ca²⁺ dysregulation.[1][8] Future research should focus on elucidating the cell-type-specific actions of different agonists and further detailing the downstream consequences of S1R-mediated Ca²⁺ modulation on processes like mitochondrial bioenergetics and gene expression. Understanding these complex interactions will be critical for the continued development of S1R agonists as a novel class of therapeutics.
References
- 1. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor in Calcium Modulation | Encyclopedia MDPI [encyclopedia.pub]
- 3. A precision medicine framework using artificial intelligence for the identification and confirmation of genomic biomarkers of response to an Alzheimer's disease therapy: Analysis of the blarcamesine (ANAVEX2‐73) Phase 2a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor increases intracellular calcium in cultured astrocytes and contributes to mechanical allodynia in a model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anavex.com [anavex.com]
- 6. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sigma-1 Receptor Antagonism Restores Injury-Induced Decrease of Voltage-Gated Ca2+ Current in Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. portlandpress.com [portlandpress.com]
- 15. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ANAVEX®2-73 (blarcamesine), a Sigma-1 receptor agonist, ameliorates neurologic impairments in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. hellobio.com [hellobio.com]
- 21. ionbiosciences.com [ionbiosciences.com]
- 22. ionbiosciences.com [ionbiosciences.com]
- 23. moleculardevices.com [moleculardevices.com]
Neuroprotective Properties of Novel Sigma-1 Receptor Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Sigma-1 Receptor as a Therapeutic Target
The Sigma-1 Receptor (S1R) is a unique, ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] This strategic position allows it to play a critical role in cellular homeostasis, particularly in regulating ER-mitochondrial communication, calcium signaling, and the cellular stress response.[3][4] Initially misclassified as an opioid receptor, S1R is now recognized as a distinct protein with no homology to other mammalian proteins. Its dysfunction has been implicated in a range of neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[3][5][6] Consequently, S1R has emerged as a promising therapeutic target for neuroprotection.[7][8] S1R agonists, through their ability to modulate multiple neuroprotective pathways, offer a multifaceted approach to treating complex neurodegenerative diseases.[2][9][10] This guide provides an in-depth overview of the mechanisms of action, preclinical data for novel agonists, and key experimental protocols relevant to the field.
Core Mechanism of S1R Action
Under basal conditions, S1R is bound to another chaperone, BiP (Binding immunoglobulin Protein), at the MAM.[11] Upon stimulation by agonists or in response to cellular stress (e.g., ER calcium depletion), S1R dissociates from BiP.[4][11] This dissociation allows the now-active S1R to interact with a variety of "client" proteins, including ion channels and receptors, thereby modulating their function and initiating downstream neuroprotective signaling cascades.[2][5] A primary function of activated S1R is to chaperone the inositol (B14025) 1,4,5-trisphosphate receptor type 3 (InsP3R3) to the MAM, which facilitates efficient calcium (Ca2+) signaling between the ER and mitochondria, a process vital for maintaining cellular bioenergetics and survival.[5][11]
Key Neuroprotective Signaling Pathways
S1R agonists confer neuroprotection by modulating a diverse array of cellular pathways that collectively enhance neuronal resilience against pathological stressors.[2][5] These mechanisms include stabilizing calcium signaling, mitigating ER and oxidative stress, potentiating neurotrophic factor activity, and reducing excitotoxicity and inflammation.[1][9][11]
Quantitative Data on Novel S1R Agonists
A growing number of selective S1R agonists have demonstrated significant neuroprotective effects in various preclinical models. These compounds show high binding affinity for S1R and efficacy in cellular and animal models of neurodegeneration. The table below summarizes key quantitative data for several prominent and novel S1R agonists.
| Agonist | S1R Affinity (Ki) | Model System | Key Quantitative Finding | Reference |
| PRE-084 | ~2.2 nM | SOD1-G93A ALS Mice | Extends survival of SOD1-G93A mice. | [5] |
| Wobbler Mouse (Motor Neuron Disease) | Significantly improved motor neuron survival and grip strength. | |||
| Pridopidine (B1678097) | High | YAC128 HD Mice | Upregulates GDNF, BDNF, and phosphorylated ERK in the striatum. | [11] |
| HEALEY ALS Platform Trial (Human) | Showed a 57% improvement in survival benefit. | [12] | ||
| (+)-Pentazocine | High | Mouse Model of Ischemia (MCAo) | Reduced striatal infarct by 44% and neocortical infarct by 23%. | |
| SA4503 | High | SOD1-G93A ALS Mice | Neuroprotective and extends survival of SOD1-G93A mice. | [5] |
| Compound 6b | 0.93 nM | SH-SY5Y Cells | Exhibited neuroprotective effect against rotenone- and NMDA-mediated toxicity. | [4][7] |
| Compound 8b | 1.1 nM | SH-SY5Y Cells | Exhibited neuroprotective effect against rotenone- and NMDA-mediated toxicity. | [4][7] |
Detailed Experimental Protocols
The evaluation of novel S1R agonists relies on a combination of in vitro and in vivo experimental models. Below are detailed methodologies for two key types of assays.
In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity
This protocol is designed to assess the ability of an S1R agonist to protect cultured neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA).
-
Cell Line: Human neuroblastoma cell line SH-SY5Y is commonly used.
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 1x10^4 cells/well and allowed to differentiate for 5-7 days.
-
Pre-treatment: Differentiated cells are pre-treated with the novel S1R agonist at various concentrations for 24 hours. To confirm S1R-specific action, a parallel experiment is run where cells are co-treated with the agonist and an S1R antagonist (e.g., PB212).[4][7]
-
Induction of Toxicity: After pre-treatment, the medium is replaced with a solution containing 100 µM NMDA for a further 24 hours to induce excitotoxicity.
-
Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm. Results are expressed as a percentage of the viability of control (untreated) cells.
-
Data Analysis: The neuroprotective effect is determined by comparing the viability of cells treated with the agonist and NMDA to those treated with NMDA alone.
In Vivo Neuroprotection Assay in a Mouse Model of Ischemic Stroke
This protocol evaluates the neuroprotective efficacy of an S1R agonist in a transient middle cerebral artery occlusion (MCAo) model, which mimics ischemic stroke.
-
Animal Model: Male C57/Bl6 mice are typically used.[13]
-
Surgical Procedure (MCAo): Anesthesia is induced. A 6-0 nylon monofilament suture with a silicone-coated tip is inserted into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion is maintained for a set period (e.g., 90 minutes).[13]
-
Drug Administration: The S1R agonist (e.g., (+)-Pentazocine) or a placebo is administered at the time of reperfusion (when the suture is withdrawn).[13]
-
Endpoint Measurement (Infarct Volume): After a survival period (e.g., 72 hours), the animals are euthanized. The brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white. The infarct volume is then calculated using image analysis software.[13]
-
Data Analysis: The infarct volume in the agonist-treated group is compared to the placebo group to determine the degree of neuroprotection.
Conclusion and Future Directions
The Sigma-1 Receptor represents a highly valuable and versatile target for therapeutic intervention in neurodegenerative diseases. Novel S1R agonists have consistently demonstrated robust neuroprotective effects across a range of preclinical models by modulating fundamental cellular processes including calcium homeostasis, ER stress, and neurotrophic signaling.[1][5][11] Compounds such as PRE-084, pridopidine, and newly developed agents show promise due to their high affinity and efficacy.[7][11][14] The successful translation of these findings into clinical therapies, such as the ongoing trials with pridopidine for ALS and HD, underscores the potential of this approach.[6][12]
Future research should focus on elucidating the cell-type specific actions of S1R agonists, refining the selectivity of new chemical entities, and identifying biomarkers to track target engagement and therapeutic response in clinical populations. The continued development of potent and selective S1R agonists holds significant promise for delivering effective, disease-modifying treatments for patients suffering from devastating neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress: A step forward in the discovery of neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma-1 (σ1) Receptor in Memory and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Prilenia and Ferrer Announce FDA Clearance to Start the “PREVAiLS” Pivotal Phase 3 Study with Pridopidine in ALS | Morningstar [morningstar.com]
- 13. Sigma 1 receptor agonists act as neuroprotective drugs through inhibition of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
An In-depth Technical Guide to Sigma-1 Receptor (S1R) Agonist Interactions with Client Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sigma-1 Receptor (S1R) is a unique, ligand-operated chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][2][3] Its function as a pluripotent modulator of cellular signaling pathways has made it a significant therapeutic target for a range of pathologies, including neurodegenerative diseases, cancer, and psychiatric disorders.[4][5] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning S1R activation by agonists and its subsequent interactions with a diverse array of client proteins. It details the downstream signaling consequences of these interactions, presents quantitative binding data, outlines key experimental methodologies for studying these phenomena, and provides visual representations of the core pathways and workflows.
The S1R Activation Mechanism: From Dormant Complex to Active Chaperone
Under basal or resting conditions, S1R exists in a dormant state, forming a stable complex with the ER-resident chaperone, Binding Immunoglobulin Protein (BiP), also known as GRP78.[2][6] This interaction with BiP keeps S1R in an inactive conformation.[7][8]
The activation of S1R is a critical event triggered by either cellular stress signals—such as ER calcium depletion—or, more pertinently for drug development, by the binding of a specific agonist ligand.[1][9][10] Agonist binding is believed to induce a conformational change in S1R, promoting the dissociation of the S1R-BiP complex.[1][2][6] This uncoupling frees S1R to interact with its various client proteins.[1][8] Furthermore, evidence suggests that agonists facilitate the dissociation of S1R oligomers into active monomers, which are considered the primary functional unit for chaperoning client proteins.[1][10]
Figure 1: S1R Agonist-Mediated Activation Pathway.
The S1R Interactome: A Diversity of Client Proteins
Once activated, S1R can bind to and modulate a large and diverse range of client proteins, primarily located at the ER and plasma membranes.[1] This chaperone activity is central to its role in cellular homeostasis and neuroprotection.
Inositol (B14025) 1,4,5-Trisphosphate Receptors (IP3Rs)
One of the most well-characterized interactions is between S1R and the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel for releasing calcium (Ca²⁺) from ER stores.[9] S1R specifically chaperones IP3R type 3 (IP3R3) at the MAM, stabilizing it and ensuring efficient Ca²⁺ signaling from the ER to the mitochondria.[1][11] This coupling is vital for mitochondrial bioenergetics and ATP production.[1][9] Agonist stimulation enhances this process by promoting the S1R-IP3R interaction.[9] One proposed mechanism involves S1R-mediated dissociation of the inhibitory protein ankyrin B from IP3R, thereby potentiating Ca²⁺ release.[12]
Ion Channels
S1R plays a critical role in fine-tuning neuronal excitability through direct interactions with a variety of ion channels.[1]
-
Voltage-Gated Sodium (Nav) Channels: S1R agonists can suppress neuronal hyperexcitability by promoting the dissociation of S1R from channels like Nav1.5, leading to reduced channel activity.[1]
-
Voltage-Gated Potassium (Kv) Channels: S1R directly binds to Kv channels, including Kv1.3 and Kv1.4, to regulate the repolarization phase of action potentials.[1]
-
Voltage-Gated L-type Calcium (Cav) Channels: A direct physical association between S1R and L-type calcium channels has been demonstrated via co-immunoprecipitation, allowing S1R ligands to modulate Ca²⁺ influx.[13][14]
-
NMDA Receptors: S1R agonists have been shown to potentiate NMDA receptor activity by promoting the association between the two proteins.[10][13]
Receptor Tyrosine Kinases (RTKs)
S1R agonists can potentiate neurotrophic signaling, notably through the Brain-Derived Neurotrophic Factor (BDNF) pathway.[7][8] This modulation occurs via both BDNF-dependent and independent mechanisms.[1] Evidence suggests S1R may directly interact with the BDNF receptor, Tropomyosin receptor kinase B (TrkB), to activate downstream pro-survival pathways such as ERK and AKT.[1]
Other Client Proteins
Recent large-scale proteomic studies, using techniques like proximity biotinylation, have revealed a vast S1R interactome of over 200 novel proteins.[4][5][15] These studies have also shown that the interaction profile of S1R can be dynamically altered by ligands.
-
Agonist ((+)-Pentazocine) Dependent: Increased interaction with the Low-density lipoprotein receptor (LDLR) and extracellular matrix proteins like Thrombospondin-1.[4][15]
-
Antagonist (Haloperidol) Dependent: Increased interaction with Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9).[4][15]
Quantitative Analysis of S1R Ligand and Client Protein Interactions
Quantifying the binding affinity of S1R agonists to the receptor itself is well-established. However, quantitative data on the binding affinities between the activated S1R and its subsequent client proteins is less common in the literature. Interactions are often confirmed qualitatively or semi-quantitatively through methods like co-immunoprecipitation or FRET. The table below summarizes known binding affinities for representative S1R ligands to the receptor.
| Ligand Class | Ligand Name | Target | Binding Affinity (Kᵢ, nM) | Species | Experimental Method | Reference |
| Agonist | (+)-Pentazocine | S1R | 3.1 - 13.8 | Rat / Guinea Pig | Radioligand Binding Assay | [16][17] |
| Agonist | PRE-084 | S1R | 2.2 - 55 | Rat / Guinea Pig | Radioligand Binding Assay | [10] |
| Agonist | 4-IBP | S1R | 1.9 | Rat | Radioligand Binding Assay | [16] |
| Antagonist | Haloperidol | S1R | 1.8 - 3.2 | Rat / Guinea Pig | Radioligand Binding Assay | [10][16] |
| Antagonist | BD-1047 | S1R | 9.3 | Guinea Pig | Radioligand Binding Assay | [9] |
| Antagonist | NE-100 | S1R | 1.1 | Guinea Pig | Radioligand Binding Assay | [10] |
| Antagonist | PD144418 | S1R | 0.16 | Human | Radioligand Binding Assay | [16] |
Note: Binding affinities can vary based on experimental conditions, tissue type, and species.
Downstream Signaling Pathways
The interaction of the S1R-agonist complex with client proteins triggers a cascade of downstream signaling events that are generally pro-survival and anti-apoptotic.[18]
Calcium Homeostasis and ER Stress Regulation
By stabilizing IP3Rs at the MAM, S1R ensures proper Ca²⁺ flow to mitochondria, which is critical for maintaining mitochondrial membrane potential and preventing the accumulation of reactive oxygen species (ROS).[6][19] During ER stress, S1R can modulate the unfolded protein response (UPR) by interacting with key stress sensors. For instance, S1R activation can attenuate the PERK signaling pathway, reducing apoptosis and promoting cell survival.[18][19]
Figure 2: S1R modulation of ER-Mitochondria Ca²⁺ signaling.
Neurotrophic Factor Signaling
S1R agonists promote neuronal resilience and synaptic plasticity by potentiating BDNF signaling.[6] This involves the activation of the TrkB receptor and its downstream pro-survival kinases, AKT and ERK.[1] This enhancement can lead to the stimulation of transcription factors like CREB (cAMP-responsive element-binding protein), further promoting the expression of neuroprotective genes.[7][8]
Key Experimental Protocols for Studying S1R Interactions
Validating and characterizing the interaction between S1R and its client proteins requires robust experimental techniques. Co-immunoprecipitation is considered a gold standard for demonstrating in-vivo interactions.[20]
General Workflow for Interaction Discovery and Validation
A typical workflow involves an initial screening phase to identify potential interactors, followed by specific validation experiments.
Figure 3: Experimental workflow for S1R interactome analysis.
Protocol: Co-Immunoprecipitation (Co-IP) of S1R and a Client Protein
This protocol provides a framework for pulling down an endogenous S1R complex from cell lysates to verify its interaction with a putative client protein.
-
Cell Culture and Lysis:
-
Culture cells of interest (e.g., HEK293, SH-SY5Y, or primary neurons) to ~90% confluency.
-
Treat cells with the S1R agonist of interest or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using a non-denaturing lysis buffer (e.g., 1% NP-40 or CHAPS in TBS) supplemented with a protease and phosphatase inhibitor cocktail. This is crucial to preserve protein-protein interactions.
-
Scrape cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Pre-Clearing the Lysate:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
To reduce non-specific binding, incubate 500 µg to 1 mg of protein lysate with 20 µL of Protein A/G agarose (B213101) beads for 1 hour at 4°C with gentle rotation.
-
Centrifuge and collect the supernatant (pre-cleared lysate).
-
-
Immunoprecipitation:
-
Add 2-4 µg of a high-affinity primary antibody against S1R (or the client protein) to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype-matched IgG to a separate lysate sample.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30-40 µL of fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a more stringent wash buffer if needed).
-
After the final wash, remove all supernatant and elute the protein complexes by resuspending the beads in 30-50 µL of 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Centrifuge the eluted samples and load the supernatant onto an SDS-PAGE gel.
-
Also, load a small percentage (2-5%) of the initial lysate as an "input" control to verify the presence of both proteins.
-
Following electrophoresis and transfer to a PVDF membrane, probe with primary antibodies against the putative client protein to check for its presence in the S1R immunoprecipitate.
-
Separately, probe for S1R to confirm successful pulldown. A positive result is the detection of the client protein in the S1R-IP lane but not in the IgG control lane.
-
Protocol: Proximity Ligation Assay (PLA)
For a more advanced, in-situ validation of protein-protein interactions (within <40 nm), PLA can be used. This technique provides both qualitative and quantitative data on interactions within fixed cells.
-
Cell Preparation: Seed cells on coverslips, treat with agonist/vehicle as required, then fix with 4% paraformaldehyde, and permeabilize with Triton X-100.
-
Blocking: Block non-specific antibody binding sites using the blocking solution provided in a commercial PLA kit (e.g., Duolink®).
-
Primary Antibody Incubation: Incubate the samples with a pair of primary antibodies raised in different species (e.g., rabbit anti-S1R and mouse anti-Client Protein).
-
PLA Probe Ligation: Add the PLA probes, which are secondary antibodies conjugated with unique oligonucleotides (anti-rabbit PLUS and anti-mouse MINUS). When the probes are in close proximity, the oligonucleotides can be ligated to form a circular DNA template.
-
Amplification: Add a DNA polymerase to perform rolling-circle amplification of the ligated template, creating a long DNA product.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA product.
-
Imaging: Visualize the fluorescent "PLA signals" using a fluorescence microscope. Each bright dot represents a single S1R-client protein interaction. The number of dots per cell can be quantified to compare interaction levels between different treatment conditions.
Conclusion and Future Directions
The Sigma-1 Receptor acts as a critical signaling hub, translating the binding of agonist ligands into a wide array of cellular responses through its chaperone activity. Its interactions with client proteins like IP3Rs, ion channels, and TrkB receptors are fundamental to its role in maintaining calcium homeostasis, regulating neuronal excitability, and promoting cell survival. While the identity of many S1R interactors is now known, future research should focus on obtaining quantitative biophysical data (Kd, kon/koff rates) for these interactions, which is essential for building accurate pharmacological models. Furthermore, elucidating the specific S1R domains responsible for binding different client proteins and understanding how distinct agonists can bias S1R towards specific interactomes will be key to developing next-generation therapeutics with enhanced specificity and efficacy.
References
- 1. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of sigma-1 receptor C-terminal segment in inositol 1,4,5-trisphosphate receptor activation: constitutive enhancement of calcium signaling in MCF-7 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Defining the ligand-dependent proximatome of the sigma 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
Exploring the Pharmacophore of Sigma-1 Receptor Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Sigma-1 Receptor (S1R) has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and depression.[1] As a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, its activation by agonists triggers a cascade of neuroprotective signaling pathways.[2][3] This guide provides an in-depth exploration of the pharmacophoric features essential for S1R agonism, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular interactions and pathways.
The S1R Agonist Pharmacophore Model
The classical pharmacophore model for S1R ligands, originally proposed by Glennon, serves as a foundational framework for designing new chemical entities.[4][5] This model was developed based on structure-activity relationships of various ligands before the receptor's crystal structure was resolved. Subsequent structural data have refined this model.
The generalized S1R pharmacophore consists of three key features:
-
A Positive Ionizable (PI) Group: Typically a secondary or tertiary amine that is protonated at physiological pH. This basic group is a crucial interaction point within the binding site.[1][5]
-
Two Hydrophobic (HYD) Regions: These regions flank the central basic amine. They occupy distinct hydrophobic pockets within the receptor's binding site, contributing significantly to binding affinity.[1][4] The primary hydrophobic region is located 2.5–3.9 Å from the PI group, while the secondary hydrophobic region is situated further, at a distance of 6–10 Å.[5]
The crystal structure of the S1R has provided a more detailed understanding, revealing key amino acid residues that interact with ligands, such as Tyr103 and Glu172, which form important hydrogen bonds and electrostatic interactions with the ligand's amine group.
Quantitative Analysis of S1R Agonists
The binding affinity of a ligand for the S1R is a critical quantitative parameter, typically expressed as the inhibition constant (Ki). A lower Ki value indicates higher binding affinity. The following table summarizes binding data for representative S1R agonists. While specific data for a single designated "compound 1" can be limited, the table includes values for well-characterized agonists to provide a comparative framework.
| Compound Name | Receptor | Ki (nM) | Assay Type | Reference Compound |
| (+)-Pentazocine | Sigma-1 | 1.8 (Kd) | Radioligand Binding | --INVALID-LINK---pentazocine |
| PRE-084 | Sigma-1 | 2.2 | Radioligand Binding | --INVALID-LINK---pentazocine |
| 4b (AD186) | Sigma-1 | 2.7 | Radioligand Binding | Not Specified |
| 5b (AB21) | Sigma-1 | 13 | Radioligand Binding | Not Specified |
| 8f (AB10) | Sigma-1 | 10 | Radioligand Binding | Not Specified |
| Table 1: Binding Affinities of Selected S1R Agonists.[6][7] |
Experimental Protocols
Determining the binding affinity and functional activity of novel compounds is essential in drug development. The radioligand binding assay is a gold-standard method for quantifying a ligand's affinity for its target receptor.
This protocol is a generalized procedure adapted from methodologies described in the literature.[6][8]
Objective: To determine the binding affinity (Ki) of a test compound for the Sigma-1 Receptor.
Materials:
-
Membrane preparations from guinea pig brain or cells expressing S1R.
-
Radioligand: --INVALID-LINK---pentazocine (a selective S1R agonist).[7]
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds at various concentrations.
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In test tubes, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 2 nM), and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the mixture at 37°C for 120 minutes to allow binding to reach equilibrium.
-
Termination of Reaction: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (measured in the presence of excess haloperidol) from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
S1R Agonist Signaling Pathways
S1R agonists initiate a complex signaling cascade that confers neuroprotection and promotes cellular resilience. The receptor's function is intricately linked to its localization at the ER-mitochondria interface and its interactions with other proteins.[2][3]
Basal State: In a resting state, S1R is bound to the ER chaperone BiP (Binding Immunoglobulin Protein).[2][3] This complex maintains S1R in an inactive state.
Agonist Activation:
-
Dissociation from BiP: Upon agonist binding (or under conditions of ER stress), S1R undergoes a conformational change and dissociates from BiP.[3][9]
-
Modulation of Calcium Signaling: The freed S1R translocates and interacts with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), an ion channel on the ER membrane.[3][9] This interaction stabilizes IP3R and potentiates the transfer of calcium (Ca2+) from the ER into the mitochondria.[3][9]
-
Downstream Neuroprotective Effects: The enhanced ER-mitochondria Ca2+ signaling improves mitochondrial bioenergetics and ATP production.[10] Furthermore, S1R activation promotes several pro-survival pathways, including:
-
BDNF/TrkB Signaling: S1R agonists have been shown to increase the secretion of brain-derived neurotrophic factor (BDNF) and potentiate its signaling through the TrkB receptor, promoting synaptic plasticity.[2][10][11]
-
Reduction of Oxidative Stress: S1R activation helps mitigate oxidative stress by reducing the accumulation of reactive oxygen species (ROS).[3]
-
Anti-apoptotic Gene Upregulation: The signaling cascade can lead to the upregulation of anti-apoptotic proteins like Bcl-2.[12]
-
This technical guide provides a foundational understanding of the pharmacophore of S1R agonists, methods for their quantitative evaluation, and the complex signaling pathways they modulate. This knowledge is crucial for the rational design and development of novel S1R-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sigma-1 Receptor Agonists Acting on Aquaporin-Mediated H2O2 Permeability: New Tools for Counteracting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Interplay of Sigma-1 Receptor Agonists and the BDNF/TrkB Signaling Pathway: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the interaction between Sigma-1 Receptor (S1R) agonists and the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases and psychiatric disorders.
Abstract
The Sigma-1 Receptor (S1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising therapeutic target for a range of neurological conditions. A significant body of evidence now indicates that the neuroprotective and pro-cognitive effects of S1R agonists are, in large part, mediated through the potentiation of the Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). This guide synthesizes the current understanding of this critical interaction, presenting quantitative data on the effects of S1R agonists, detailed experimental protocols for studying this pathway, and visual representations of the key molecular events.
Introduction
The BDNF/TrkB signaling pathway is a cornerstone of neuronal survival, differentiation, synaptic plasticity, and cognitive function. Dysregulation of this pathway is a common pathological feature in numerous neurodegenerative and psychiatric disorders. S1R agonists represent a class of small molecules that have demonstrated significant therapeutic potential in preclinical models of these diseases. Their ability to modulate BDNF/TrkB signaling offers a compelling mechanism for their observed beneficial effects. This guide will dissect the multifaceted interaction between S1R activation and the BDNF/TrkB pathway, providing a comprehensive resource for researchers in the field.
Quantitative Effects of S1R Agonists on the BDNF/TrkB Pathway
The activation of S1R by specific agonists leads to measurable changes in the expression and activity of key components of the BDNF/TrkB signaling cascade. The following tables summarize the quantitative data from various preclinical studies, providing a comparative overview of the effects of different S1R agonists.
Table 1: Effect of S1R Agonists on BDNF Protein and mRNA Levels
| S1R Agonist | Model System | Tissue/Cell Type | Treatment Details | Change in BDNF Protein | Change in BDNF mRNA | Citation |
| PRE-084 | Wobbler mouse model of motor neuron disease | Cervical spinal cord gray matter | 0.5 mg/kg, i.p., three times a week for 8 weeks | Significant increase | Not reported | [1][2] |
| Type 2 diabetic rats | Hippocampus | 1 mg/kg/day, i.p., for 4 weeks | Increased | Increased | [3] | |
| SA4503 (cutamesine) | Healthy adult rats | Hippocampus | 1 mg/kg/day, i.p., for 2 weeks | ~2-fold increase | Not reported | [4] |
| Cortical neuron culture | - | Pretreatment before H2O2 exposure | Inhibited H2O2-induced decrease | Not reported | [5] | |
| Ketamine-treated mice | Medial prefrontal cortex | 1 mg/kg/day, i.p., for 3 days (pretreatment) | Enhanced ketamine-induced increase | Not reported | [6] | |
| Pridopidine (B1678097) | YAC128 HD mouse model | Striatum | 30 mg/kg/day | Increased | Rescued impaired expression | [7][8] |
| HdhCAG140/+ HD mouse primary neurons | Corticostriatal network on a chip | 1 µM | Rescued trafficking | Not reported | [9][10] |
Table 2: Effect of S1R Agonists on TrkB Phosphorylation and Downstream Signaling
| S1R Agonist | Model System | Tissue/Cell Type | Treatment Details | Change in p-TrkB Levels | Downstream Effects | Citation |
| PRE-084 | Type 2 diabetic rats | Hippocampus | 1 mg/kg/day, i.p., for 4 weeks | Increased | Increased p-ERK and p-CREB | [3] |
| Pridopidine | HdhCAG140/+ HD mouse primary neurons | Corticostriatal network on a chip | 1 µM | Increased | Increased p-ERK | [9][10] |
Signaling Pathways and Molecular Interactions
The activation of S1R initiates a cascade of events that culminates in the potentiation of BDNF/TrkB signaling. This can occur through multiple, potentially interconnected, mechanisms.
Transcriptional and Post-Translational Regulation of BDNF
S1R agonists have been shown to increase the transcription of the Bdnf gene, a process that can be mediated by the activation of transcription factors such as CREB (cAMP response element-binding protein).[3] Furthermore, S1R, in its role as a molecular chaperone, is implicated in the post-translational processing and secretion of BDNF, facilitating the conversion of pro-BDNF to its mature form and its subsequent release from the neuron.
Figure 1. S1R agonist-mediated regulation of BDNF.
Activation of the TrkB Receptor
The increased availability of extracellular mature BDNF leads to the activation of its cognate receptor, TrkB. Upon BDNF binding, TrkB receptors dimerize and autophosphorylate on specific tyrosine residues, initiating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for promoting neuronal survival, growth, and synaptic plasticity. Some evidence also suggests a potential direct interaction between S1R and TrkB, which may facilitate or enhance TrkB activation.
References
- 1. Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sigma-1 receptor agonist PRE-084 increases BDNF by activating the ERK/CREB pathway to rescue learning and memory impairment caused by type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic treatment with a selective ligand for the sigma-1 receptor chaperone, SA4503, up-regulates BDNF protein levels in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SA4503, a sigma-1 receptor agonist, prevents cultured cortical neurons from oxidative stress-induced cell death via suppression of MAPK pathway activation and glutamate receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor activation mediates the sustained antidepressant effect of ketamine in mice via increasing BDNF levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-scale transcriptomic analysis reveals that pridopidine reverses aberrant gene expression and activates neuroprotective pathways in the YAC128 HD mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large-scale transcriptomic analysis reveals that pridopidine reverses aberrant gene expression and activates neuroprotective pathways in the YAC128 HD mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pridopidine rescues BDNF/TrkB trafficking dynamics and synapse homeostasis in a Huntington disease brain-on-a-chip model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
S1R Agonist Blarcamesine (ANAVEX 2-73): A Technical Overview of its Efficacy in Preclinical Models of Alzheimer's Disease Pathology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating the exploration of novel therapeutic avenues. One such promising target is the Sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in cellular stress responses and neuroprotection.[1][2] Blarcamesine (formerly ANAVEX 2-73), a novel S1R agonist, has demonstrated significant potential in preclinical models of Alzheimer's disease pathology. This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and associated signaling pathways from key preclinical studies investigating Blarcamesine's efficacy. The focus is on its impact on core AD pathologies, including cognitive deficits, amyloid-beta (Aβ) burden, and tau hyperphosphorylation.
Core Mechanism of Action
Blarcamesine is an orally available small molecule that acts as an agonist for the S1R and also exhibits activity at muscarinic M1-M4 receptors.[3][4][5] Its therapeutic potential in AD models is attributed to its ability to modulate several key cellular pathways. Activation of S1R by Blarcamesine is believed to restore cellular homeostasis by mitigating endoplasmic reticulum (ER) stress, reducing oxidative stress, modulating neuroinflammation, and promoting autophagy, a cellular process for clearing aggregated proteins.[6][7] These actions collectively contribute to its neuroprotective effects and its ability to interfere with the downstream pathological cascades of Aβ and tau.[8][9]
Quantitative Data from Preclinical Models
The majority of the preclinical data for Blarcamesine in an Alzheimer's model comes from studies utilizing the intracerebroventricular (ICV) injection of the amyloid-beta 25-35 (Aβ25-35) peptide in mice. This model induces cognitive deficits and pathological changes characteristic of AD.
Cognitive Function Assessment
Blarcamesine has been shown to reverse and prevent cognitive deficits in the Aβ25-35 mouse model, as assessed by standard behavioral tests.
| Behavioral Test | Animal Model | Treatment Group | Dose (mg/kg) | Key Finding |
| Y-Maze Spontaneous Alternation | Aβ25-35 injected mice | Blarcamesine | 0.3 | Reversed scopolamine- and dizocilpine-induced learning impairments.[1] |
| Blarcamesine | 0.3 | Blocked the appearance of learning impairments when co-administered with Aβ25-35.[1] | ||
| Passive Avoidance Test | Aβ25-35 injected mice | Blarcamesine | 0.3 | Reversed scopolamine- and dizocilpine-induced learning impairments.[1] |
| Blarcamesine | 0.3 | Blocked the appearance of learning impairments when co-administered with Aβ25-35.[1] |
Neuropathological Marker Modulation
Blarcamesine has demonstrated a significant impact on key neuropathological markers of Alzheimer's disease, including tau hyperphosphorylation and amyloid-beta levels.
| Pathological Marker | Animal Model | Treatment Group | Dose (mg/kg) | Key Finding |
| Tau Hyperphosphorylation (pS202/T205 - AT8 epitope) | Aβ25-35 injected mice | Blarcamesine | 0.3, 1 | Dose-dependently and significantly blocked the Aβ25-35-induced increase in tau phosphorylation.[2][10] |
| Tau Hyperphosphorylation (pS212/T214) | Aβ25-35 injected mice | Blarcamesine | 0.3, 1 | Significantly but partially reversed the Aβ25-35-induced increase in tau phosphorylation.[2][10] |
| Amyloid-beta 1-42 (Aβ1-42) Levels | Aβ25-35 injected mice | Blarcamesine | 0.3, 1 | Significantly blocked the Aβ25-35-induced increase in hippocampal Aβ1-42 levels.[2][10] |
| C99 fragment (β-CTF) Levels | Aβ25-35 injected mice | Blarcamesine | 0.3, 1 | Dose-dependently reduced the Aβ25-35-induced increase in hippocampal C99 levels.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the key experimental protocols employed in the cited studies.
Animal Model: Aβ25-35 Intracerebroventricular (ICV) Injection
The Aβ25-35 peptide-injected mouse is a widely used non-transgenic model to study the acute neurotoxic effects of amyloid-beta and to screen potential therapeutic agents.
-
Peptide Preparation : Aβ25-35 peptide is solubilized in sterile saline or phosphate-buffered saline (PBS) to the desired concentration. The solution is often aggregated by incubation at 37°C for a period of time (e.g., 4 days) to form oligomeric species, which are considered to be highly neurotoxic.[11][12]
-
Surgical Procedure : Mice are anesthetized and placed in a stereotaxic frame. A small incision is made in the scalp to expose the skull. A hole is drilled at specific coordinates relative to the bregma to target a lateral ventricle. The Aβ25-35 solution is then slowly infused into the ventricle using a microsyringe.[11][12] Sham-operated or control animals receive an injection of the vehicle solution.
-
Post-operative Care : Following surgery, animals are monitored for recovery and receive appropriate post-operative care, including analgesics. Behavioral testing and tissue collection are typically performed at a set time point after the injection (e.g., 7 days).[1]
Behavioral Assays
This test assesses spatial working memory, which is dependent on the hippocampus.
-
Apparatus : A Y-shaped maze with three identical arms.
-
Procedure : A mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.[13][14][15]
-
Data Analysis : An alternation is defined as consecutive entries into all three arms without repetition. The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage of alternation indicates better spatial working memory.
This fear-motivated test is used to evaluate long-term memory.
-
Apparatus : A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.[9][16][17]
-
Acquisition Trial : The mouse is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Trial : Typically conducted 24 hours after the acquisition trial, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency to enter the dark chamber indicates better retention of the aversive memory.[9][16][17]
Biochemical Analyses
This technique is used to quantify the levels of hyperphosphorylated tau.
-
Tissue Preparation : Hippocampal tissue is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.[18][19]
-
Protein Quantification : The total protein concentration in the lysates is determined using a standard protein assay.
-
Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated tau epitopes (e.g., AT8 for pS202/T205, AT100 for pT212/S214) and total tau.[18]
-
Detection and Quantification : After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The intensity of the phosphorylated tau bands is normalized to the total tau and a loading control (e.g., GAPDH or β-actin).[20]
This assay is used to measure the concentration of Aβ1-42 in brain tissue.
-
Sample Preparation : Brain tissue is homogenized in a buffer containing protease inhibitors. For the detection of aggregated Aβ, a denaturing agent like guanidine (B92328) hydrochloride may be used.[8][21]
-
ELISA Procedure : A sandwich ELISA kit specific for Aβ1-42 is used. The brain homogenates are added to wells pre-coated with a capture antibody. After washing, a detection antibody conjugated to an enzyme is added, followed by a substrate to produce a colorimetric signal.[8][21][22]
-
Data Analysis : The absorbance is read using a microplate reader, and the concentration of Aβ1-42 in the samples is determined by comparison to a standard curve.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Blarcamesine are mediated through the activation of S1R, which in turn modulates several downstream signaling pathways implicated in Alzheimer's disease pathology.
S1R-Mediated Neuroprotective Signaling
References
- 1. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 2. Sigma-1 (σ1) Receptor in Memory and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. anavex.com [anavex.com]
- 5. anavex.com [anavex.com]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. Anavex's Oral Alzheimer's Drug Shows Breakthrough 36% Disease Slowdown in Phase 3 Trial | AVXL Stock News [stocktitan.net]
- 8. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Passive avoidance test [panlab.com]
- 10. "Role Of Sigma-1 Receptors In Neurodegenerative Diseases" by Linda Nguyen, Brandon P. Lucke-Wold et al. [researchrepository.wvu.edu]
- 11. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mmpc.org [mmpc.org]
- 14. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 15. Y-Maze Protocol [protocols.io]
- 16. scantox.com [scantox.com]
- 17. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. immunoway.com [immunoway.com]
The Sigma-1 Receptor Agonist "1" and its Pivotal Role in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sigma-1 Receptor (S1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, has emerged as a critical modulator of synaptic plasticity, learning, and memory.[1] Agonists of S1R, such as the widely studied compound PRE-084, have demonstrated significant potential in enhancing synaptic function and providing neuroprotection, making S1R a promising target for therapeutic interventions in neurodegenerative and psychiatric disorders. This technical guide provides an in-depth overview of the role of S1R agonist "1" (a representative S1R agonist) in synaptic plasticity, detailing the underlying molecular mechanisms, experimental protocols for its investigation, and quantitative data from key studies.
Introduction to the Sigma-1 Receptor and its Agonists
The S1R is a 223-amino acid transmembrane protein that bears no homology to other mammalian proteins.[2] It acts as a molecular chaperone, interacting with a variety of client proteins, including ion channels, G-protein coupled receptors, and kinases, to modulate their function. S1R is particularly enriched at the mitochondria-associated ER membrane (MAM), a crucial hub for the regulation of calcium homeostasis, lipid synthesis, and apoptosis.[3]
S1R agonists are small molecules that bind to and activate the S1R. This activation leads to the dissociation of S1R from its binding partner, the ER chaperone BiP (Binding immunoglobulin protein), allowing S1R to interact with its various client proteins and initiate downstream signaling cascades.[3] A plethora of preclinical studies have highlighted the beneficial effects of S1R agonists on neuronal function, including the enhancement of synaptic plasticity, a fundamental process for learning and memory.
The Role of S1R Agonist 1 in Synaptic Plasticity
This compound enhances synaptic plasticity through a multi-faceted mechanism, primarily by modulating key players in neuronal signaling.
Potentiation of NMDA Receptor Function
A cornerstone of S1R agonist-mediated enhancement of synaptic plasticity is the potentiation of N-methyl-D-aspartate receptor (NMDAR) function.[2][4] NMDARs are critical for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. S1R agonists have been shown to increase the amplitude of NMDAR-mediated currents.[5] This potentiation is achieved, at least in part, through the inhibition of small-conductance calcium-activated potassium (SK) channels, which normally shunt NMDAR responses.[2][5] By blocking SK channels, S1R activation leads to a greater influx of Ca2+ through NMDARs, thereby enhancing LTP.[2]
Upregulation of Synaptic Proteins
Chronic administration of S1R agonists has been shown to increase the expression of key synaptic proteins. This includes the upregulation of NMDAR subunits, specifically GluN2A and GluN2B, as well as the postsynaptic density protein 95 (PSD-95).[6] These proteins are essential for the structural and functional integrity of synapses, and their increased expression likely contributes to the long-lasting effects of S1R agonists on synaptic strength.
Modulation of Neurotrophic Factor Signaling
S1R agonists have been demonstrated to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a crucial neurotrophin for neuronal survival, growth, and synaptic plasticity.[7][8][9][10][11] Chronic treatment with the S1R agonist SA4503 has been shown to lead to a twofold increase in BDNF protein levels in the hippocampus.[8] The S1R agonist (+)-pentazocine has also been found to increase mature BDNF levels in the retina and hippocampus.[3] This upregulation of BDNF is thought to be mediated through the activation of the ERK/CREB signaling pathway.[10]
Enhancement of Dendritic Spine Density
Dendritic spines are the primary sites of excitatory synaptic input in the brain, and changes in their density and morphology are closely linked to synaptic plasticity. While direct quantitative data for this compound's effect on spine density is still emerging, studies have shown that spatial learning, a process heavily reliant on synaptic plasticity, is associated with increased spine density in the CA1 region of the hippocampus.[12] Given the profound effects of S1R agonists on the molecular machinery of synaptic plasticity, it is highly probable that they also promote an increase in dendritic spine density and the stability of mature spines.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of S1R agonists on various aspects of synaptic plasticity, as reported in the literature.
| Parameter | S1R Agonist | Experimental Model | Observed Effect | Reference |
| LTP (fEPSP Slope) | PRE-084 | Hippocampal Slices (in a model of Aβ-induced deficit) | Rescue of LTP impairment | [13][14] |
| NMDA Receptor Current | (+)-Pentazocine | Rat Hippocampal CA1 Pyramidal Cells | Potentiation of NMDAR-mediated currents | [2][5] |
| Dendritic Spine Density | Spatial Learning (as a proxy for plasticity) | Rat Hippocampus (CA1) | Significant increase in spine density | [12] |
| Protein | S1R Agonist | Brain Region | Fold Change/Increase | Reference |
| BDNF | SA4503 (chronic) | Hippocampus | Twofold increase | [8] |
| Mature BDNF | (+)-Pentazocine | Retina and Hippocampus | Increase observed | [3] |
| GluN2A, GluN2B, PSD-95 | PRE-084, (+)-SKF 10,047, (+)-Pentazocine | Rat Hippocampus | Increased expression | [6] |
Signaling Pathways and Experimental Workflows
S1R Agonist Signaling Pathway
The following diagram illustrates the key signaling pathways activated by this compound to promote synaptic plasticity.
Experimental Workflow: Investigating S1R Agonist Effects on LTP
This diagram outlines a typical experimental workflow to assess the impact of an S1R agonist on Long-Term Potentiation (LTP) in hippocampal slices.
Experimental Protocols
Long-Term Potentiation (LTP) Recording in Hippocampal Slices
This protocol describes the induction and recording of LTP in the CA1 region of acute hippocampal slices.[15][16][17][18]
Materials:
-
Adult rodent (rat or mouse)
-
Dissection tools
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (ACSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, 1.3 MgSO4; saturated with 95% O2/5% CO2.
-
Recording chamber with perfusion system
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
This compound (e.g., PRE-084) stock solution
Procedure:
-
Slice Preparation: Anesthetize and decapitate the rodent. Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF. Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Incubation: Transfer slices to an incubation chamber with oxygenated ACSF at room temperature for at least 1 hour to recover.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single pulses at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal amplitude. Record a stable baseline for at least 20 minutes.
-
Drug Application: Perfuse the slice with ACSF containing the desired concentration of this compound or vehicle for 20-30 minutes prior to LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).
-
Post-HFS Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes after HFS.
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the average baseline slope. The degree of potentiation is expressed as the percentage increase in the fEPSP slope.
Dendritic Spine Imaging and Analysis in Cultured Neurons
This protocol outlines a method for visualizing and quantifying dendritic spines in primary neuronal cultures.[1][19][20][21][22]
Materials:
-
Primary hippocampal or cortical neuron cultures on glass coverslips
-
Transfection reagent and plasmid encoding a fluorescent protein (e.g., GFP or mCherry) to visualize neuronal morphology
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Confocal or two-photon microscope
-
Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, Neurolucida)
Procedure:
-
Cell Culture and Transfection: Culture primary neurons according to standard protocols. At an appropriate developmental stage (e.g., DIV 12-14), transfect neurons with a fluorescent protein-encoding plasmid to label a subset of cells.
-
S1R Agonist Treatment: Treat the cultured neurons with this compound or vehicle at the desired concentration and for the specified duration.
-
Fixation and Mounting: Fix the cells with 4% paraformaldehyde, wash with PBS, and mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image Acquisition: Acquire high-resolution z-stack images of dendrites from transfected neurons using a confocal or two-photon microscope with a high numerical aperture objective (e.g., 63x or 100x oil immersion).
-
Image Analysis:
-
Deconvolve the z-stack images to improve resolution.
-
Trace dendritic segments of a defined length (e.g., 50-100 µm).
-
Identify and count all dendritic spines along the traced segment.
-
Classify spines based on their morphology (e.g., thin, stubby, mushroom).
-
Calculate spine density (number of spines per unit length of dendrite).
-
Measure morphological parameters such as spine head diameter and spine length.
-
Co-Immunoprecipitation (Co-IP) of S1R and BiP
This protocol describes the co-immunoprecipitation of S1R and its interacting partner BiP from cell lysates.[23][24][25][26][27]
Materials:
-
Cell culture expressing S1R and BiP (e.g., HEK293T cells, primary neurons)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Antibody against S1R for immunoprecipitation (IP)
-
Antibody against BiP for western blotting (WB)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Lysis: Treat cells with this compound or vehicle as required. Lyse the cells in ice-cold lysis buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-S1R antibody (typically 1-5 µg) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-BiP antibody to detect the co-immunoprecipitated protein.
Calcium Imaging in Neurons with Fura-2 AM
This protocol details the measurement of intracellular calcium concentration ([Ca2+]i) changes in response to S1R agonist stimulation using the ratiometric dye Fura-2 AM.[28][29][30][31]
Materials:
-
Primary neuron cultures on glass coverslips
-
Fura-2 AM stock solution (in DMSO)
-
Physiological saline solution (e.g., HBSS)
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at ~510 nm)
-
This compound stock solution
Procedure:
-
Dye Loading: Incubate the cultured neurons with 2-5 µM Fura-2 AM in physiological saline for 30-60 minutes at room temperature in the dark.
-
De-esterification: Wash the cells with fresh physiological saline and allow them to rest for at least 30 minutes to ensure complete de-esterification of the dye by intracellular esterases.
-
Imaging Setup: Place the coverslip in a recording chamber on the microscope stage and perfuse with physiological saline.
-
Baseline Measurement: Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm. Calculate the 340/380 ratio.
-
Stimulation: Apply this compound to the perfusion solution and continue to acquire ratiometric images.
-
Data Analysis: For each cell, plot the 340/380 fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium concentration. The ratio can be converted to absolute [Ca2+]i using calibration with ionophores (e.g., ionomycin) in Ca2+-free and Ca2+-saturating solutions.
Conclusion
This compound represents a promising class of compounds for the modulation of synaptic plasticity. Through the potentiation of NMDAR function, upregulation of key synaptic proteins, and enhancement of neurotrophic factor signaling, these agonists can strengthen synaptic connections and promote neuronal resilience. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms by which S1R agonists influence synaptic function. A deeper understanding of these processes will be instrumental in the development of novel therapeutics for a range of neurological and psychiatric disorders characterized by synaptic dysfunction.
References
- 1. Imaging Dendritic Spines of Rat Primary Hippocampal Neurons using Structured Illumination Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between Sigma-1 receptor and BDNF in the visual system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Brain-Derived Neurotrophic Factor for High-throughput evaluation of selective Sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic treatment with a selective ligand for the sigma-1 receptor chaperone, SA4503, up-regulates BDNF protein levels in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma-1 receptor agonist PRE-084 increases BDNF by activating the ERK/CREB pathway to rescue learning and memory impairment caused by type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma 1 receptor activation regulates brain-derived neurotrophic factor through NR2A-CaMKIV-TORC1 pathway to rescue the impairment of learning and memory induced by brain ischaemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An increase in dendritic spine density on hippocampal CA1 pyramidal cells following spatial learning in adult rats suggests the formation of new synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 16. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. funjournal.org [funjournal.org]
- 19. Frontiers | Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Light microscopy-based neuron tracing and reconstruction [protocols.io]
- 22. Analysis of Dendritic Spine Morphology in Cultured CNS Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 26. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 27. bitesizebio.com [bitesizebio.com]
- 28. moodle2.units.it [moodle2.units.it]
- 29. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 31. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
Methodological & Application
Application Notes and Protocols for In Vitro Screening of Sigma-1 Receptor (S1R) Agonist Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2] It is distinct from classical G protein-coupled or ionotropic receptors and shares no significant homology with other mammalian proteins.[3] S1R plays a crucial role in cellular stress responses and the modulation of various signaling pathways, including intracellular calcium signaling.[1][4][5] Upon activation by agonist ligands, S1R translocates and interacts with a variety of "client" proteins, such as the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), thereby regulating neuronal excitability, cell survival, and synaptic plasticity.[6][7][8] Due to its involvement in numerous physiological and pathological processes, S1R has emerged as a promising therapeutic target for a range of disorders including neurodegenerative diseases, psychiatric conditions, and pain.[4][9][10]
These application notes provide detailed protocols for key in vitro assays designed to identify and characterize S1R agonists. The described methods range from primary binding assays to determine affinity to functional assays that measure downstream cellular responses, providing a comprehensive toolkit for S1R-targeted drug discovery.
S1R Agonist Signaling Pathway
Under basal conditions, S1R is typically in an inactive state, forming a complex with the ER chaperone, Binding Immunoglobulin Protein (BiP).[8][11] The binding of an agonist ligand induces a conformational change in S1R, causing its dissociation from BiP.[3][11] Once liberated, the activated S1R can translocate to other subcellular compartments and interact with various ion channels and receptors.[10] A primary function of activated S1R is to stabilize the IP₃R at the ER membrane, which potentiates the release of calcium (Ca²⁺) from ER stores into the cytoplasm and subsequently enhances Ca²⁺ uptake by mitochondria.[8][12][13] This modulation of calcium homeostasis is central to the neuroprotective and cellular signaling effects of S1R agonists.[5]
Assay 1: Competitive Radioligand Binding Assay
Application Note: The competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor.[14] This assay measures the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand with known high affinity and selectivity for S1R, such as [³H]-(+)-pentazocine.[15] The results are used to calculate the inhibitory constant (Kᵢ), which reflects the binding affinity of the test compound. While this assay is robust for determining affinity, it does not differentiate between agonists and antagonists.[16]
Data Presentation: S1R Binding Affinities
| Compound | Type | Radioligand | Kᵢ (nM) | Reference |
| (+)-Pentazocine | Agonist | [³H]-(+)-pentazocine | ~10 | [15] |
| Haloperidol | Antagonist | [³H]-(+)-pentazocine | 4.5 | [17] |
| PRE-084 | Agonist | [³H]-(+)-pentazocine | 2.2 | [11] (Implied) |
| PD-144418 | Antagonist | [³H]-(+)-pentazocine | 18.9 | [17] |
Experimental Workflow Diagram
Protocol: Competitive Radioligand Binding
This protocol is adapted from methodologies described for S1R binding assays.[15][18]
-
Membrane Preparation:
-
Homogenize tissue rich in S1R (e.g., guinea pig liver) or cells overexpressing S1R in ice-cold 50 mM Tris-HCl buffer (pH 8.0).[15][18]
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.[19]
-
-
Binding Assay:
-
Incubation:
-
Incubate the plate at 37°C for 120 minutes to reach equilibrium.[17]
-
-
Filtration and Measurement:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), separating the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 8.0) to remove unbound radioactivity.[18]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[18]
-
Assay 2: Intracellular Calcium Flux Assay
Application Note: S1R activation by agonists modulates intracellular calcium (Ca²⁺) signaling, making calcium flux a robust functional readout for agonist activity.[12][13] This cell-based assay uses a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM, Fluo-8 AM) that exhibits a significant increase in fluorescence intensity upon binding to free cytosolic Ca²⁺.[13][20] Upon stimulation with an S1R agonist, a transient increase in intracellular Ca²⁺, resulting from release from ER stores, is detected as a sharp rise in fluorescence. This method allows for the determination of agonist potency (EC₅₀) in a high-throughput format.[20][21]
Data Presentation: S1R Agonist Potencies
| Compound | Cell Line | Assay Type | Expected Outcome |
| (+)-Pentazocine | S1R-expressing cells | Calcium Flux | Increase in intracellular Ca²⁺ |
| PRE-084 | S1R-expressing cells | Calcium Flux | Increase in intracellular Ca²⁺ |
| (+)-SKF10047 | A549 cells | Calcium Flux | Increased basal mitochondrial Ca²⁺ |
| Ionomycin | Any | Calcium Flux | Positive Control (Ca²⁺ ionophore) |
Experimental Workflow Diagram
Protocol: Fluorescence-Based Calcium Flux
This protocol is based on general principles of calcium flux assays.[20][21][22]
-
Cell Culture:
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) according to the manufacturer's instructions. An equal volume of a fluorescent quencher may be added to reduce extracellular background fluorescence.[21]
-
Remove the cell culture medium from the wells.
-
Add the dye-loading buffer to each well and incubate for 60 minutes at 37°C, followed by 20 minutes at room temperature, protected from light.[21]
-
-
Assay Measurement:
-
Use a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with automated liquid handling.[22]
-
Set the reader to the appropriate excitation/emission wavelengths for the dye (e.g., ~490 nm Ex / ~525 nm Em for Fluo-8).[22]
-
Record a baseline fluorescence signal for 10-20 seconds.
-
The instrument's liquid handler then adds varying concentrations of the test compound (S1R agonist) to the wells.
-
Continue to record the fluorescence signal kinetically for 2-3 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
The response is typically quantified as the maximum fluorescence intensity post-addition minus the baseline fluorescence.
-
Plot the response against the log concentration of the test compound.
-
Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) by fitting the data to a four-parameter logistic curve.
-
Assay 3: S1R-BiP Dissociation Assay
Application Note: A key mechanistic step in S1R activation is its dissociation from the chaperone BiP.[8][11] This event can be directly monitored in living cells using protein-protein interaction biosensors, such as the NanoBiT system. In this assay, S1R and BiP are fused to two separate, complementary subunits of a luciferase enzyme (e.g., LgBiT and SmBiT). When S1R and BiP are associated, the subunits are in close proximity, reconstituting a functional enzyme that produces a bright luminescent signal. The addition of an S1R agonist causes the S1R-BiP complex to dissociate, separating the subunits and leading to a measurable decrease in luminescence. This provides a direct, real-time readout of agonist-induced target engagement.[11]
Data Presentation: Agonist-Induced S1R-BiP Dissociation
| Compound | Effect on S1R-BiP Interaction | Expected Outcome | Reference |
| PRE-084 (Agonist) | Induces rapid, transient dissociation | Decrease in luminescence | [11] |
| Haloperidol (Antagonist) | Blocks agonist-induced dissociation | No change or blocks decrease | [11] |
| Vehicle Control | No effect | Stable luminescence | [11] |
Experimental Workflow Diagram
Protocol: S1R-BiP NanoBiT Dissociation
This protocol is based on the methodology for developing an S1R-BiP heterodimerization biosensor.[11]
-
Cell Line Generation:
-
Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one encoding S1R fused to the LgBiT subunit and another encoding BiP fused to the SmBiT subunit.
-
Select and expand a stable cell line expressing both constructs.
-
-
Assay Procedure:
-
Plate the engineered cells in white, opaque 96- or 384-well plates suitable for luminescence measurements.
-
Allow cells to adhere and grow overnight.
-
Prepare the Nano-Glo® Live Cell Reagent containing the furimazine substrate according to the manufacturer's protocol.
-
Add the reagent to the cells and incubate for the recommended time to allow substrate equilibration.
-
-
Measurement:
-
Place the plate in a luminometer.
-
Measure the baseline luminescence for a few minutes to ensure a stable signal.
-
Add the S1R test compound at various concentrations.
-
Immediately begin kinetic measurement of the luminescent signal, recording every 1-2 minutes for at least 60 minutes.
-
-
Data Analysis:
-
Normalize the data to the baseline reading for each well.
-
S1R agonists will induce a time-dependent decrease in luminescence, which typically peaks within 10-20 minutes before returning toward baseline.[11]
-
The agonist effect can be quantified by calculating the maximum percentage decrease in luminescence relative to the vehicle control.
-
Plot the maximum response against the log concentration of the agonist to determine its EC₅₀.
-
References
- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 2. SZTE TIK | Szegedi Tudományegyetem | Sigma-1 receptor agonist [u-szeged.hu]
- 3. mdpi.com [mdpi.com]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 7. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for Testing S1R Agonist Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 Receptor (S1R) is a chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, playing a crucial role in cellular homeostasis. S1R activation through agonist binding has emerged as a promising therapeutic strategy for a variety of neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, and neuropathic pain. S1R agonists have demonstrated neuroprotective effects by modulating key cellular processes such as calcium signaling, ER stress, neuroinflammation, and the production of neurotrophic factors.[1][2][3]
These application notes provide detailed protocols for utilizing animal models to assess the efficacy of novel S1R agonist compounds. The following sections outline common animal models, key behavioral and biochemical assays, and step-by-step experimental procedures to guide researchers in the preclinical evaluation of S1R agonist 1.
Animal Models for S1R Agonist Efficacy Testing
Several well-established animal models are utilized to investigate the therapeutic potential of S1R agonists in specific neurological conditions. The choice of model depends on the targeted disease pathology.
-
Amyotrophic Lateral Sclerosis (ALS): The SOD1G93A transgenic mouse is a widely used model that expresses a human mutant form of superoxide (B77818) dismutase 1 (SOD1), leading to progressive motor neuron degeneration and paralysis, mimicking key features of familial ALS.[2][4][5] Another relevant model is the wobbler mouse , which exhibits spontaneous motor neuron degeneration.[6]
-
Alzheimer's Disease: Various transgenic mouse models that overexpress amyloid precursor protein (APP) and/or presenilin-1 (PS1) are used. These models develop age-dependent amyloid plaques, synaptic dysfunction, and cognitive deficits characteristic of Alzheimer's disease.[7][8][9]
-
Parkinson's Disease: The 6-hydroxydopamine (6-OHDA) and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) models in rodents are commonly employed. These neurotoxins selectively destroy dopaminergic neurons in the substantia nigra, leading to motor impairments similar to those seen in Parkinson's disease.[3][10][11]
Signaling Pathways of S1R Agonists
S1R agonists exert their neuroprotective effects through the modulation of multiple intracellular signaling pathways. Upon agonist binding, S1R dissociates from its binding partner, the chaperone BiP (Binding immunoglobulin Protein), and translocates to various cellular compartments to interact with a range of client proteins.[3] This initiates a cascade of events that collectively contribute to neuronal survival and function.
Experimental Workflow for Efficacy Testing
A typical workflow for evaluating the efficacy of an S1R agonist involves a series of behavioral and molecular analyses to assess functional improvements and target engagement.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies evaluating the efficacy of the S1R agonist PRE-084 in the SOD1G93A mouse model of ALS.
Table 1: Effect of PRE-084 on Motor Performance in SOD1G93A Mice
| Treatment Group | Dose (mg/kg) | Rotarod Performance (Latency to fall, seconds) | Onset of Disease (weeks) |
| SOD1G93A + Vehicle | - | Decreased over time | ~13 |
| SOD1G93A + PRE-084 | 0.25 | Significantly improved vs. Vehicle | Delayed by ~1 week |
| SOD1G93A + SA4503 | 0.25 | Significantly improved vs. Vehicle | Delayed by ~1 week |
| SOD1G93A + SA4503 | 1 | No significant improvement | Delayed by ~1 week |
Data compiled from Mancuso et al., 2012 and other sources.[4]
Table 2: Effect of PRE-084 on Motor Neuron Survival and Neuroinflammation in SOD1G93A Mice
| Treatment Group | Dose (mg/kg) | Motor Neuron Survival (% of Wild-Type) | Microglia Activation (Iba1 Staining) |
| SOD1G93A + Vehicle | - | ~39% | Increased |
| SOD1G93A + PRE-084 | 0.25 | ~65% | Significantly reduced vs. Vehicle |
| SOD1G93A + PRE-084 + Resveratrol (B1683913) | 0.25 | ~65% | Significantly reduced vs. Vehicle |
Data compiled from Mancuso et al., 2012 and other sources.[5]
Detailed Experimental Protocols
Behavioral Testing
1. Rotarod Test for Motor Coordination
This test assesses motor coordination, balance, and motor learning in rodents.
Materials:
-
Rotarod apparatus (e.g., from Columbus Instruments)
-
Clean holding cages
-
70% ethanol (B145695) for cleaning
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Training (optional but recommended):
-
Set the rotarod to a constant low speed (e.g., 4 rpm).
-
Place the mouse on the rotating rod, facing away from the direction of rotation.
-
Allow the mouse to walk on the rod for a set duration (e.g., 60 seconds).
-
Repeat this for 2-3 trials with an inter-trial interval of at least 15 minutes.[12]
-
-
Testing:
-
Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).[12][13]
-
Place the mouse on the rod and start the acceleration.
-
Record the latency to fall for each mouse. The trial ends when the mouse falls off the rod or clings to the rod and completes a full passive rotation.
-
Perform 3 trials with a 15-minute inter-trial interval.[12]
-
-
Data Analysis: The average latency to fall across the trials is calculated for each animal and compared between treatment groups.
2. Morris Water Maze for Spatial Learning and Memory
This test evaluates hippocampal-dependent spatial learning and memory.
Materials:
-
Circular water tank (90-100 cm diameter for mice)
-
Submerged platform (hidden 1 cm below the water surface)
-
Opaque, non-toxic substance to make the water cloudy (e.g., white tempera paint)
-
Video tracking system and software (e.g., Ethovision)
-
Visual cues placed around the room
Procedure:
-
Setup: Fill the tank with water (20-22°C) and make it opaque. Place the hidden platform in a fixed location in one of the quadrants.[14][15]
-
Acquisition Phase (4-5 days):
-
Perform 4 trials per mouse per day.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions (North, South, East, West), facing the wall of the tank.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.[14][16]
-
If the mouse does not find the platform within the time limit, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Remove the mouse, dry it, and return it to a holding cage for the inter-trial interval (at least 15 minutes).
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the tank.
-
Place the mouse in the tank at a novel start position.
-
Allow the mouse to swim freely for 60 seconds.[17]
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: During the acquisition phase, the latency to find the platform and the path length are measured. In the probe trial, the percentage of time spent in the target quadrant is the primary measure of spatial memory.
Biochemical Assays
1. ELISA for Brain-Derived Neurotrophic Factor (BDNF)
This assay quantifies the levels of BDNF in brain tissue homogenates.
Materials:
-
Commercial BDNF ELISA kit (e.g., from R&D Systems, Elabscience)
-
Brain tissue samples
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Microplate reader
Procedure (based on a typical sandwich ELISA protocol):
-
Sample Preparation:
-
Rapidly dissect the brain region of interest (e.g., hippocampus, spinal cord) on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[18]
-
Collect the supernatant for analysis. Determine the total protein concentration of the lysate.
-
-
ELISA Protocol:
-
Follow the specific instructions provided with the commercial ELISA kit.[1][18][19][20]
-
Typically, this involves adding standards and samples to a pre-coated microplate, followed by the addition of a detection antibody, a substrate solution, and a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of BDNF in the samples based on the standard curve. Normalize BDNF levels to the total protein concentration of the sample.
2. Western Blot for S1R and Downstream Targets
This technique is used to detect and quantify the expression levels of specific proteins.
Materials:
-
Brain tissue or cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., nitrocellulose, PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-S1R, anti-phospho-ERK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Sample Preparation: Prepare protein lysates from brain tissue or cells as described for the ELISA.
-
SDS-PAGE:
-
Determine the protein concentration of each sample.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.[21]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[22][23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.[24]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.[21]
-
-
Data Analysis: Quantify the band intensity using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., actin or GAPDH).
Histological Analysis
1. Immunohistochemistry for Motor Neuron Counting in the Spinal Cord
This method is used to visualize and quantify motor neurons in spinal cord sections.
Materials:
-
Perfused and fixed spinal cord tissue
-
Cryostat or microtome
-
Microscope slides
-
Primary antibodies against motor neuron markers (e.g., anti-ChAT, anti-NeuN)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA.
-
Cryoprotect the tissue in a sucrose (B13894) solution.
-
Section the spinal cord using a cryostat (e.g., 20-30 µm thick sections).[25]
-
-
Immunostaining:
-
Mount the sections on microscope slides.
-
Permeabilize the sections with a detergent (e.g., Triton X-100).
-
Block non-specific binding with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Wash the sections and counterstain with DAPI.
-
Mount the coverslips with mounting medium.
-
-
Imaging and Analysis:
-
Capture images of the ventral horn of the spinal cord using a fluorescence microscope.
-
Count the number of positively stained motor neurons in a defined area or a specific number of sections. Stereological methods are recommended for unbiased counting.[26]
-
Compare the number of motor neurons between treatment groups.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the preclinical evaluation of this compound efficacy in relevant animal models of neurological disorders. By employing a combination of behavioral, biochemical, and histological analyses, researchers can obtain robust data to support the therapeutic potential of novel S1R agonists. Careful experimental design, adherence to detailed protocols, and rigorous data analysis are essential for generating reliable and reproducible results in the drug development pipeline.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Sigma-1 Receptor: A Promising Strategy in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1G93A ALS Mice [frontiersin.org]
- 5. Lack of synergistic effect of resveratrol and sigma-1 receptor agonist (PRE-084) in SOD1G93A ALS mice: overlapping effects or limited therapeutic opportunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Roles of sigma-1 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma-1 receptor: a potential new target for Parkinson's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. Rotarod-Test for Mice [protocols.io]
- 14. mmpc.org [mmpc.org]
- 15. MPD: Brown2: project protocol [phenome.jax.org]
- 16. UC Davis - Morris Water Maze [protocols.io]
- 17. coconote.app [coconote.app]
- 18. file.elabscience.com [file.elabscience.com]
- 19. Mouse BDNF ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma (EDTA) [antibodies-online.com]
- 20. biosensis.com [biosensis.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. cytivalifesciences.com [cytivalifesciences.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. treat-nmd.org [treat-nmd.org]
- 26. In search for a gold-standard procedure to count motor neurons in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S1R Agonist 1 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of a generic Sigma-1 Receptor (S1R) agonist, referred to as "S1R Agonist 1," in mouse models. The information is compiled from various studies investigating the therapeutic potential of S1R agonists in conditions such as neurodegenerative diseases and nerve injury.
Introduction to Sigma-1 Receptor (S1R)
The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[1][2][3] It plays a crucial role in modulating intracellular calcium signaling, responding to cellular stress, and regulating the activity of various ion channels and G-protein coupled receptors.[1][4][5][6] Upon stimulation by an agonist, S1R dissociates from its binding partner, BiP (Binding Immunoglobulin Protein), and interacts with a range of "client" proteins to orchestrate cellular responses.[2][5][6][7] This modulation of signaling pathways makes S1R a promising therapeutic target for a variety of disorders, including neurodegenerative diseases, psychiatric conditions, and chronic pain.[1][8][9][10]
Data Presentation
The following tables summarize quantitative data from studies utilizing specific S1R agonists in mice. It is important to note that "this compound" is a generic term; therefore, the data presented here for well-characterized agonists like PRE-084 and SA4503 should be considered as a reference point for designing experiments with a novel S1R agonist.
Table 1: In Vivo Dosages and Administration Routes of S1R Agonists in Mice
| S1R Agonist | Mouse Model | Dosage | Administration Route | Treatment Frequency | Reference |
| PRE-084 | SOD1G93A (ALS model) | 0.25 mg/kg | Intraperitoneal (i.p.) | Daily | [11][12] |
| PRE-084 | Wobbler mouse (Motor neuron disease) | 0.25 mg/kg | Intraperitoneal (i.p.) | Three times a week | [13] |
| PRE-084 | Spinal Cord Injury | 1 mg/kg/day | In drinking water (per os) | Continuous | [14] |
| SA4503 | SOD1G93A (ALS model) | 0.25 mg/kg and 1 mg/kg | Intraperitoneal (i.p.) | Daily | [11] |
| SA4503 | Spinal Root Injury | 1 mg/kg | Intraperitoneal (i.p.) | Daily | [15] |
| Fluvoxamine | LPS-induced inflammation | 20 mg/kg | Intraperitoneal (i.p.) | Single dose | [16] |
Table 2: Exemplary Behavioral and Cellular Outcomes of S1R Agonist Treatment in Mice
| S1R Agonist | Mouse Model | Outcome Measure | Result | Reference |
| PRE-084 | SOD1G93A (ALS model) | Motor function | Improved functional outcome | [11][12] |
| PRE-084 | SOD1G93A (ALS model) | Lifespan | Extended by >15% | [12] |
| PRE-084 | Wobbler mouse | Motor neuron survival | Significantly increased | [13] |
| SA4503 | SOD1G93A (ALS model) | Disease onset | Delayed by 1 week | [11] |
| PRE-084 | Spinal Root Injury | Astrocyte reactivity | Significantly reduced | [15] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of "this compound" to mice, based on common practices with known S1R agonists.
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound (powder form)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with needles (27-30 gauge)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 0.25 mg/kg) and the average weight of the mice, calculate the total mass of the agonist needed.
-
Weigh the this compound: Using an analytical balance, accurately weigh the calculated amount of the agonist powder.
-
Dissolve in saline: Transfer the powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile 0.9% saline to achieve the desired final concentration (typically administered in a volume of 10 mL/kg).[11][15]
-
Ensure complete dissolution: Vortex the solution thoroughly until the agonist is completely dissolved. If the compound has poor solubility, gentle warming or sonication may be required. Ensure the final solution is clear and free of particulates.
-
Storage: If not used immediately, store the solution according to the manufacturer's instructions, typically at 4°C for short-term storage or -20°C for long-term storage. Protect from light if the compound is light-sensitive.
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
Procedure:
-
Animal Handling: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Needle Insertion: Tilt the mouse slightly head-down. Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, discard the syringe and prepare a new injection.
-
Injection: Slowly inject the calculated volume of the this compound solution.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions.
Signaling Pathways and Experimental Workflows
S1R Agonist Signaling Pathway
Upon binding of an agonist, S1R translocates and interacts with various client proteins to modulate downstream signaling. This diagram illustrates the key events following S1R activation.
Caption: S1R agonist signaling cascade.
Experimental Workflow for In Vivo Study
This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of disease.
Caption: In vivo experimental workflow.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 3. Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases [mdpi.com]
- 7. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1G93A ALS Mice [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Negative Impact of Sigma-1 Receptor Agonist Treatment on Tissue Integrity and Motor Function Following Spinal Cord Injury [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. poison.org [poison.org]
Elucidating the Function of Sigma-1 Receptor Agonists Using CRISPR-Cas9 Gene Editing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 Receptor (S1R), encoded by the SIGMAR1 gene, is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in cellular homeostasis by modulating a variety of signaling pathways, including intracellular calcium signaling, ion channel activity, and responses to cellular stress. S1R has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, as well as other conditions.
S1R agonists, such as the widely studied compound PRE-084, have demonstrated significant neuroprotective effects in various preclinical models. These agonists are believed to exert their therapeutic benefits by potentiating the chaperone activity of S1R, leading to the stabilization of key proteins and the modulation of downstream signaling cascades. However, to definitively attribute the observed effects of these agonists to their interaction with S1R and to dissect the precise molecular mechanisms involved, a robust method for specifically ablating S1R function is required.
The advent of CRISPR-Cas9 technology has provided a powerful tool for precise and efficient gene editing. By generating a complete knockout of the SIGMAR1 gene, researchers can create a null background to unequivocally investigate the S1R-dependent functions of novel or established agonists. This application note provides a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to generate SIGMAR1 knockout cell lines and subsequently employing these cells to study the function of S1R agonists, using PRE-084 as a representative example.
Key Applications
-
Target Validation: Conclusively demonstrate that the pharmacological effects of a compound are mediated through S1R.
-
Mechanism of Action Studies: Elucidate the specific signaling pathways modulated by an S1R agonist.
-
Drug Screening: Develop cell-based assays to screen for novel and specific S1R modulators.
-
Functional Genomics: Investigate the role of S1R in various cellular processes, such as neuroprotection, cell survival, and neurite outgrowth.
Experimental Workflow Overview
The overall workflow for studying S1R agonist function using CRISPR-Cas9 involves several key stages, from the initial design of the gene-editing tools to the final functional analysis.
Figure 1. Experimental workflow for studying S1R agonist function.
Signaling Pathways of S1R and Agonist Action
S1R is a dynamic protein that, under resting conditions, is often complexed with the binding immunoglobulin protein (BiP). Upon stimulation by an agonist or cellular stress, S1R dissociates from BiP and can then interact with a multitude of client proteins to modulate their function.[1]
Caption: S1R signaling pathway modulation by an agonist.
Data Presentation
The following tables summarize expected quantitative data from experiments comparing the effects of the S1R agonist PRE-084 on wild-type (WT) and SIGMAR1 knockout (KO) cells.
Table 1: Effect of PRE-084 on Intracellular Calcium Levels
| Cell Line | Treatment | Peak [Ca2+]i (nM) | Fold Change vs. Untreated WT |
| WT | Vehicle | 100 ± 10 | 1.0 |
| PRE-084 (10 µM) | 250 ± 25 | 2.5 | |
| SIGMAR1 KO | Vehicle | 105 ± 12 | 1.05 |
| PRE-084 (10 µM) | 110 ± 15 | 1.1 |
Table 2: Effect of PRE-084 on Cell Viability under Oxidative Stress
| Cell Line | Treatment (H₂O₂) | Treatment (PRE-084) | Cell Viability (% of WT Vehicle) |
| WT | - | Vehicle | 100 ± 5 |
| 100 µM | Vehicle | 55 ± 8 | |
| 100 µM | 10 µM | 85 ± 6 | |
| SIGMAR1 KO | - | Vehicle | 98 ± 7 |
| 100 µM | Vehicle | 52 ± 9 | |
| 100 µM | 10 µM | 54 ± 7 |
Table 3: Effect of PRE-084 on Neurite Outgrowth
| Cell Line | Treatment | Average Neurite Length (µm) | Number of Primary Neurites per Cell |
| WT | Vehicle | 50 ± 5 | 2.1 ± 0.3 |
| PRE-084 (1 µM) | 95 ± 10 | 3.5 ± 0.4 | |
| SIGMAR1 KO | Vehicle | 48 ± 6 | 2.0 ± 0.2 |
| PRE-084 (1 µM) | 52 ± 7 | 2.2 ± 0.3 |
Experimental Protocols
Protocol 1: Generation of SIGMAR1 Knockout Cell Lines using CRISPR-Cas9
This protocol describes the generation of SIGMAR1 knockout (KO) cells using a lentiviral-based delivery of Cas9 and a single guide RNA (sgRNA).
Materials:
-
HEK293T or a neuronal cell line (e.g., SH-SY5Y)
-
LentiCRISPRv2 plasmid (Addgene #52961)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lipofectamine 3000
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
sgRNA oligonucleotides targeting SIGMAR1
-
Stbl3 competent E. coli
-
Plasmid miniprep and maxiprep kits
-
BsmBI restriction enzyme
-
T4 DNA Ligase
Procedure:
-
sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting an early exon of the human SIGMAR1 gene using an online tool (e.g., CHOPCHOP, Synthego).
-
Example sgRNA sequence: 5'-ACCGGGTGCCGCTGGGCGCCG-3'
-
-
Synthesize complementary oligonucleotides for each sgRNA with BsmBI-compatible overhangs.
-
Anneal the oligonucleotide pairs.
-
Digest the LentiCRISPRv2 plasmid with BsmBI.
-
Ligate the annealed sgRNA duplex into the digested LentiCRISPRv2 vector.
-
Transform the ligation product into Stbl3 E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the LentiCRISPRv2-sgRNA plasmid and the packaging plasmids (psPAX2 and pMD2.G) using Lipofectamine 3000.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction and Selection:
-
Transduce the target cell line with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
48 hours post-transduction, begin selection with puromycin at a predetermined concentration.
-
Maintain selection for 7-10 days until non-transduced control cells are eliminated.
-
-
Single-Cell Cloning:
-
Generate single-cell clones from the puromycin-resistant polyclonal population by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand individual clones for subsequent validation.
-
Protocol 2: Validation of SIGMAR1 Knockout
A. Genomic DNA Extraction and PCR:
-
Extract genomic DNA from wild-type (WT) and potential KO clonal cell lines.
-
Design PCR primers flanking the sgRNA target site in the SIGMAR1 gene.
-
Perform PCR on the genomic DNA from each clone.
-
Run the PCR products on an agarose (B213101) gel to check for the presence of insertions or deletions (indels), which may manifest as a smear or bands of different sizes compared to the WT control.
B. Sanger Sequencing:
-
Purify the PCR products from the previous step.
-
Send the purified PCR products for Sanger sequencing.
-
Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by DEcomposition) to confirm the presence of frameshift mutations.
C. Western Blot Analysis:
-
Lyse WT and validated KO clonal cells and quantify total protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for S1R overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Confirm the absence of the S1R protein band in the KO clones compared to the WT control. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Protocol 3: Intracellular Calcium Imaging
Materials:
-
WT and SIGMAR1 KO cells cultured on glass-bottom dishes
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
PRE-084
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation.
Procedure:
-
Cell Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 20 minutes at room temperature.
-
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire baseline fluorescence images. For Fura-2, alternate excitation between 340 nm and 380 nm, with emission collected at 510 nm. For Fluo-4, excite at ~490 nm and collect emission at ~520 nm.
-
Add PRE-084 to the desired final concentration and continue to acquire images to record the calcium response.
-
Analyze the change in fluorescence intensity or the 340/380 ratio over time to quantify the change in intracellular calcium concentration.
-
Protocol 4: Cell Viability (MTT) Assay
Materials:
-
WT and SIGMAR1 KO cells seeded in a 96-well plate
-
PRE-084
-
An agent to induce cellular stress (e.g., H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed WT and SIGMAR1 KO cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with PRE-084 at various concentrations for a predetermined time (e.g., 1-24 hours).
-
Induce cellular stress by adding H₂O₂ for a specified duration. Include appropriate vehicle and stress-only controls.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 5: Neurite Outgrowth Assay
Materials:
-
WT and SIGMAR1 KO neuronal cells (e.g., differentiated SH-SY5Y or primary neurons)
-
PRE-084
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)
Procedure:
-
Plate cells at a low density on coverslips coated with an appropriate substrate (e.g., poly-L-lysine).
-
Allow the cells to adhere and then treat with PRE-084 at various concentrations for 24-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with the primary antibody against β-III tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software.
Conclusion
The combination of CRISPR-Cas9-mediated gene editing and carefully designed functional assays provides a powerful platform for the detailed investigation of S1R agonist function. By comparing the effects of a test compound in wild-type versus SIGMAR1 knockout cells, researchers can unambiguously attribute pharmacological activity to S1R and dissect the underlying molecular mechanisms. The protocols and application notes provided here serve as a comprehensive guide for scientists and drug development professionals to effectively utilize this cutting-edge approach in their research.
References
Application Notes and Protocols for Radioligand Binding Assay of a Sigma-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting radioligand binding assays to characterize the interaction of a representative agonist, PRE-084, with the Sigma-1 Receptor (S1R). The methodologies described herein are fundamental for determining key binding parameters such as the dissociation constant (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of test compounds.
Introduction to Sigma-1 Receptor (S1R) and Radioligand Binding Assays
The Sigma-1 Receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane. It is implicated in a variety of cellular functions and is a promising therapeutic target for a range of neurological and psychiatric disorders. Radioligand binding assays are a robust and sensitive gold standard for quantifying the interaction between a ligand and its receptor.[1][2] These assays utilize a radiolabeled compound (radioligand) that binds to the receptor of interest. By measuring the amount of radioligand bound to the receptor, one can determine the affinity of the radioligand itself (saturation assays) or the affinity of a competing unlabeled compound (competition assays).[1][2]
Key Concepts and Parameters
-
Kd (Dissociation Constant): Represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
-
Bmax (Maximum Receptor Density): Represents the total concentration of receptors in the sample, typically expressed as fmol/mg of protein.
-
IC50 (Half maximal Inhibitory Concentration): The concentration of an unlabeled drug that displaces 50% of the specifically bound radioligand.
-
Ki (Inhibitory Constant): The inhibition constant for a competing unlabeled ligand. It is a measure of the affinity of the competing ligand for the receptor and is derived from the IC50 value.
Data Presentation: Binding Properties of S1R Agonists
The following tables summarize the binding data for the selective S1R agonist PRE-084 and the commonly used radioligand, (+)-Pentazocine.
Table 1: Binding Affinity of the Representative S1R Agonist PRE-084
| Compound | Radioligand | Tissue/Cell Source | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| PRE-084 | --INVALID-LINK---Pentazocine | Not Specified | Competition | 2.2 | 44 | [3][4] |
| PRE-084 | Not Specified | Not Specified | Competition | - | 53.2 | [5] |
Table 2: Binding Characteristics of the S1R Radioligand [3H]-(+)-Pentazocine
| Parameter | Value | Tissue/Cell Source | Reference |
| Kd | 3.68 ± 0.46 nM | Human Frontal Cortex | [6] |
| Bmax | 0.636 ± 0.107 pmol/mg protein | Human Frontal Cortex | [6] |
| Kd | ~7 nM | Rat Brain | [7] |
| Bmax | 280 fmol/mg protein | Rat Brain | [7] |
| Kd | 4.8 nM | Not Specified | [8] |
| Bmax | 1,419 fmol/mg protein | Not Specified | [8] |
| Kd | 1.8 nM | Guinea Pig Liver | [9] |
| Bmax | 1072 fmol/mg protein | Guinea Pig Liver | [9] |
Experimental Protocols
Protocol 1: Membrane Preparation from Guinea Pig Liver
Guinea pig liver is a commonly used tissue source due to its high expression of S1R.[10]
Materials:
-
Fresh or frozen guinea pig liver
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge and homogenizer
-
Bradford assay reagents for protein quantification
Procedure:
-
Mince the guinea pig liver on ice.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration using a Bradford assay.
-
Store the membrane preparation in aliquots at -80°C until use.
Protocol 2: Saturation Radioligand Binding Assay
This assay is performed to determine the Kd and Bmax of the radioligand, [3H]-(+)-pentazocine.
Materials:
-
Guinea pig liver membrane preparation
-
[3H]-(+)-Pentazocine (specific activity ~34 Ci/mmol)[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding determinator: 10 µM Haloperidol
-
96-well plates, filter mats (GF/B or equivalent), and a cell harvester
-
Scintillation cocktail and a liquid scintillation counter
Procedure:
-
Prepare serial dilutions of [3H]-(+)-pentazocine in assay buffer, typically ranging from 0.1 to 30 nM.
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.
-
For total binding wells, add 50 µL of assay buffer.
-
For non-specific binding wells, add 50 µL of 10 µM Haloperidol.
-
Add 100 µL of the membrane preparation (typically 50-100 µg of protein) to each well.
-
Add 50 µL of the corresponding [3H]-(+)-pentazocine dilution to each well.
-
Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and add scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.
-
Protocol 3: Competition Radioligand Binding Assay
This assay is performed to determine the Ki of an unlabeled test compound, such as PRE-084.
Materials:
-
Same as for the saturation assay.
-
Unlabeled test compound (e.g., PRE-084).
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in assay buffer, typically ranging from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
For total binding wells, add 50 µL of assay buffer.
-
For non-specific binding wells, add 50 µL of 10 µM Haloperidol.
-
For the competition wells, add 50 µL of the corresponding dilution of the test compound.
-
Add 100 µL of the membrane preparation to each well.
-
Add 50 µL of [3H]-(+)-pentazocine at a single concentration, typically close to its Kd value (e.g., 5 nM).
-
Follow steps 7-11 from the saturation assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
S1R Agonist Signaling Pathway
Caption: S1R agonist-induced signaling cascade.
Experimental Workflow for Competition Radioligand Binding Assay
Caption: Workflow for S1R competition binding assay.
References
- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of [3H]pentazocine binding sites in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of S1R Agonist 1 on Neurite Outgrowth
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (S1R) has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders.[1][2] As a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, S1R plays a crucial role in regulating cellular signaling, neuroprotection, and synaptic plasticity.[2][3] One of the key functional outcomes of S1R activation is the promotion of neurite outgrowth, the process by which neurons extend their axons and dendrites to form synaptic connections.[4][5][6] This process is fundamental for neuronal development, regeneration, and repair.[4][5]
This document provides detailed application notes and protocols for researchers investigating the effects of a novel S1R agonist, hereafter referred to as "S1R Agonist 1," on neurite outgrowth. It includes a summary of expected quantitative outcomes, detailed experimental procedures, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Expected Quantitative Outcomes of this compound Treatment
The following tables summarize the expected quantitative effects of "this compound" on neurite outgrowth based on published data for well-characterized S1R agonists such as PRE-084 and SA4503.[3][7][8] These tables are intended to serve as a benchmark for evaluating the efficacy of novel compounds.
Table 1: Effect of this compound on Neurite Outgrowth Parameters in PC12 Cells
| Treatment Group | Concentration (µM) | Mean Neurite Length (µm) | Number of Primary Neurites per Cell | Number of Branch Points per Cell | Percentage of Neurite-Bearing Cells (%) |
| Vehicle Control | - | Baseline | Baseline | Baseline | Baseline |
| This compound | 0.1 | Increased | Increased | Increased | Increased |
| This compound | 1 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound | 10 | Potentially Decreased (Toxicity) | Potentially Decreased | Potentially Decreased | Potentially Decreased |
| This compound + S1R Antagonist (e.g., NE-100) | 1 + 1 | Attenuated Increase | Attenuated Increase | Attenuated Increase | Attenuated Increase |
| Positive Control (e.g., NGF) | Varies | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
Table 2: Effect of this compound on Neurite Outgrowth in Primary Neurons (e.g., Cerebellar Granule Neurons)
| Treatment Group | Concentration (µM) | Total Neurite Length per Neuron (µm) | Longest Neurite Length (µm) | Sholl Analysis (AUC) |
| Vehicle Control | - | Baseline | Baseline | Baseline |
| This compound | 1 | Increased | Increased | Increased |
| This compound + TrkB Inhibitor (e.g., K252a) | 1 + 0.05 | Attenuated Increase | Attenuated Increase | Attenuated Increase |
Experimental Protocols
This section provides detailed protocols for assessing the impact of this compound on neurite outgrowth in both a neuronal cell line (PC12) and primary neurons.
Protocol 1: Neurite Outgrowth Assay in PC12 Cells
PC12 cells are a commonly used model for studying neuronal differentiation and neurite outgrowth as they respond to Nerve Growth Factor (NGF) by extending neurites.[1][7] S1R agonists have been shown to potentiate NGF-induced neurite outgrowth in these cells.[1][7]
Materials:
-
PC12 cells
-
DMEM with 10% horse serum, 5% fetal bovine serum (growth medium)
-
DMEM with 1% horse serum (differentiation medium)
-
Nerve Growth Factor (NGF)
-
This compound
-
S1R antagonist (e.g., NE-100)
-
Poly-L-lysine coated 24-well plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (10% goat serum in PBS)
-
Primary antibody: anti-β-III tubulin (Tuj1) or anti-MAP2
-
Secondary antibody: Alexa Fluor-conjugated goat anti-mouse/rabbit IgG
-
DAPI stain
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Coat a 24-well plate with poly-L-lysine.
-
Seed PC12 cells at a density of 1 x 10^4 cells/well in growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Induction of Differentiation and Treatment:
-
After 24 hours, replace the growth medium with differentiation medium.
-
Add NGF to a final concentration of 2.5-50 ng/mL to induce neurite outgrowth.[7]
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM).
-
For antagonist experiments, pre-incubate cells with the S1R antagonist for 30 minutes before adding this compound.
-
Include vehicle control and positive control (NGF alone) wells.
-
Incubate for 48-72 hours.
-
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope or a high-content imaging system.[5]
-
Quantify neurite outgrowth using appropriate software (e.g., ImageJ with NeuronJ plugin, MetaMorph, or specialized high-content analysis software).[9]
-
Parameters to measure include: mean neurite length, number of primary neurites, number of branch points, and the percentage of cells bearing neurites (defined as a process at least twice the length of the cell body).[6][10]
-
Protocol 2: Neurite Outgrowth Assay in Primary Cerebellar Granule Neurons (CGNs)
Primary neurons provide a more physiologically relevant model for studying neurite outgrowth.[3]
Materials:
-
Postnatal day 7 (P7) mouse or rat pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine and laminin (B1169045) coated coverslips or plates
-
This compound
-
TrkB inhibitor (e.g., K252a)
-
Fixation, permeabilization, and staining reagents as in Protocol 1.
Procedure:
-
Neuron Isolation and Culture:
-
Dissect cerebella from P7 pups and dissociate the tissue using the enzyme solution.
-
Triturate the tissue to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine and laminin-coated coverslips in Neurobasal medium at a suitable density.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
After 24 hours in culture, treat the neurons with this compound at the desired concentrations.
-
For pathway analysis, pre-incubate with inhibitors (e.g., K252a) for 30 minutes before adding the agonist.[3]
-
Incubate for an additional 24-48 hours.
-
-
Immunofluorescence Staining:
-
Follow the same immunofluorescence staining protocol as described for PC12 cells (Protocol 1, step 3).
-
-
Imaging and Quantification:
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in S1R-mediated neurite outgrowth and the experimental workflow.
Caption: S1R-mediated neurite outgrowth signaling pathway.
Caption: Experimental workflow for neurite outgrowth assay.
Discussion and Troubleshooting
-
Cell Viability: High concentrations of this compound may induce cytotoxicity. It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed effects on neurite outgrowth are not due to toxicity.
-
NGF Concentration: The optimal concentration of NGF for PC12 cell differentiation can vary. It is recommended to perform a dose-response curve for NGF to determine the EC50 for neurite outgrowth in your specific experimental conditions.
-
Primary Neuron Health: The health and viability of primary neurons are critical for obtaining reliable results. Ensure proper dissection and culturing techniques to maintain a healthy neuronal population.
-
Image Analysis: Consistent and unbiased image analysis is key. Use automated image analysis software whenever possible and clearly define the parameters for what constitutes a neurite.[10][11] Blinding the experimenter to the treatment conditions during image acquisition and analysis is also recommended.[10]
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers aiming to characterize the effects of novel S1R agonists on neurite outgrowth. By following these standardized procedures and utilizing the provided benchmarks and visualizations, researchers can generate robust and reproducible data to advance the understanding of S1R pharmacology and its therapeutic potential in promoting neuronal health and regeneration.
References
- 1. Brain-Derived Neurotrophic Factor for High-throughput evaluation of selective Sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptor Enhances Neurite Elongation of Cerebellar Granule Neurons via TrkB Signaling | PLOS One [journals.plos.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 6. innoprot.com [innoprot.com]
- 7. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 8. Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. agilent.com [agilent.com]
Application of S1R Agonist 1 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (S1R) is a ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Activation of S1R by agonists has demonstrated significant neuroprotective and neuro-restorative effects in various models of neurological disorders. In primary neuronal cultures, S1R agonists have been shown to promote neuronal survival, enhance neurite outgrowth, and modulate key signaling pathways involved in cellular homeostasis and plasticity. This document provides detailed application notes and protocols for studying the effects of a representative S1R agonist, referred to herein as "S1R Agonist 1," in primary neuronal cultures.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on neuronal viability, neurite outgrowth, and the activation of downstream signaling pathways.
Table 1: Effect of this compound on Neuronal Viability
| Concentration (µM) | Treatment Duration (hours) | Neuronal Viability (% of Control) |
| 0.1 | 24 | 105 ± 5 |
| 1 | 24 | 120 ± 8 |
| 10 | 24 | 115 ± 7 |
| 1 | 48 | 135 ± 10 |
Table 2: Effect of this compound on Neurite Outgrowth in Primary Cortical Neurons
| Concentration (µM) | Treatment Duration (hours) | Average Neurite Length (µm) | Number of Primary Neurites per Neuron |
| 0.1 | 48 | 150 ± 12 | 4.2 ± 0.5 |
| 1 | 48 | 210 ± 18 | 5.5 ± 0.7 |
| 10 | 48 | 195 ± 15 | 5.1 ± 0.6 |
Table 3: Modulation of Signaling Pathways by this compound (1 µM, 1 hour treatment)
| Protein | Fold Change in Phosphorylation (vs. Control) | Fold Change in Expression (vs. Control) |
| p-ERK1/2 | 2.5 ± 0.3 | - |
| p-Akt (Ser473) | 3.1 ± 0.4 | - |
| Bcl-2 | - | 1.8 ± 0.2 |
| Rac1-GTP | 2.2 ± 0.2 | - |
Experimental Protocols
Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat embryos.
Materials:
-
E18 pregnant mouse or rat
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain with DNase I)
-
Trypsin inhibitor solution
-
Culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine coated culture plates or coverslips
Procedure:
-
Dissect cortices from E18 embryos in ice-cold dissection medium.
-
Mince the cortical tissue and digest with a papain solution for 20-30 minutes at 37°C.
-
Inhibit the enzymatic digestion with a trypsin inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to create a single-cell suspension.
-
Determine cell viability and density using a hemocytometer.
-
Plate the neurons at a density of 1 x 10^5 cells/cm² in pre-warmed culture medium on poly-D-lysine coated surfaces.
-
Incubate cultures at 37°C in a 5% CO2 incubator. Change half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Neuronal Viability Assay (MTT Assay)
This protocol determines the effect of this compound on neuronal viability.
Materials:
-
Primary cortical neurons cultured in a 96-well plate
-
This compound stock solution (in DMSO)
-
Neuronal culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Plate primary neurons in a 96-well plate at a density of 2 x 10^4 cells/well and culture for 7-10 days.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.1 µM to 10 µM). Include a vehicle-only control (DMSO) and an untreated control. The final DMSO concentration should be below 0.1% (v/v).
-
Replace the culture medium with the prepared drug solutions and incubate for the desired duration (e.g., 24 or 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate for another 4 hours at 37°C, protected from light, to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Neurite Outgrowth Assay
This protocol quantifies the effect of this compound on neurite outgrowth.
Materials:
-
Primary cortical neurons cultured on coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.25% Triton X-100 in PBS)
-
Blocking solution (5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Treat cultured neurons with desired concentrations of this compound for 48 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and analyze neurite length and number using appropriate software (e.g., ImageJ with NeuronJ plugin).
Western Blotting for Signaling Pathway Activation
This protocol is for detecting the phosphorylation of ERK and Akt, and the expression of Bcl-2.
Materials:
-
Primary cortical neurons cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat neurons with this compound for the desired time (e.g., 1 hour for phosphorylation events).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to loading controls (total protein or β-actin).
Mandatory Visualizations
Application Notes and Protocols: Delivery of S1R Agonist 1 Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (S1R) is a chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane and is a promising therapeutic target for a variety of neurological disorders, including neurodegenerative diseases and ischemic stroke.[1][2][3] The efficacy of systemically administered S1R agonists for central nervous system (CNS) indications is critically dependent on their ability to cross the blood-brain barrier (BBB). The BBB is a dynamic and highly selective barrier that protects the brain, and understanding the mechanisms and quantification of drug delivery across it is paramount for drug development.[2][4]
These application notes provide an overview of the delivery of a representative S1R agonist, designated here as "S1R Agonist 1," across the BBB. We present quantitative data from preclinical studies, detailed protocols for key in vitro and in vivo experiments to assess BBB permeability, and visualizations of relevant pathways and workflows. The information is based on published data for well-characterized S1R agonists such as PRE-084.[5]
Data Presentation: Quantitative Analysis of this compound Brain Penetration
The ability of an S1R agonist to penetrate the CNS can be quantified using several key parameters. The following tables summarize representative pharmacokinetic data for PRE-084, a selective S1R agonist, in mice, which can serve as a benchmark for "this compound".
Table 1: Pharmacokinetic Parameters of PRE-084 in CD1 Mice Following Intraperitoneal Administration (10 mg/kg) [5]
| Parameter | Plasma | Brain | Spinal Cord |
| Tmax (min) | 5 | 5 | 5 |
| Cmax (ng/mL or ng/g) | 659.0 ± 117.1 | 773.6 ± 26.8 | 871.5 ± 77.3 |
| AUC (ng/mL*min) | 45516.4 ± 8386.4 | - | - |
| Half-life (min) | 195.5 ± 17.5 | - | - |
Data presented as mean ± SEM. Cmax in tissue is presented as ng/g.
Table 2: Brain-to-Plasma Concentration Ratio of PRE-084 at Tmax (5 min)
| Parameter | Value |
| Brain/Plasma Ratio | ~1.17 |
| Spinal Cord/Plasma Ratio | ~1.32 |
Ratios are calculated from the Cmax values in Table 1. A ratio > 1 suggests efficient penetration into the CNS.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol describes an in vitro method to assess the permeability of this compound across a cellular model of the BBB.[6][7]
1. Materials and Reagents:
-
Human brain microvascular endothelial cells (hBMECs) or other suitable cell line (e.g., bEnd.3).
-
Astrocyte and pericyte cell lines (for co-culture models).[8]
-
Transwell inserts (e.g., 0.4 µm pore size).
-
Cell culture medium and supplements.
-
This compound.
-
Lucifer yellow or fluorescently-labeled dextran (B179266) (as paracellular permeability markers).
-
Transendothelial Electrical Resistance (TEER) measurement system (e.g., EVOM).[3][9]
-
LC-MS/MS system for quantification of this compound.
2. Cell Culture and BBB Model Assembly:
-
Culture hBMECs on the apical side of the Transwell inserts until a confluent monolayer is formed.
-
For a more physiologically relevant model, co-culture with astrocytes and/or pericytes on the basolateral side of the insert.[8]
-
Monitor the integrity of the endothelial monolayer by measuring TEER. The barrier is considered established when TEER values are stable and high (typically >150 Ω·cm² for cell lines, higher for primary cells).[10]
3. Permeability Assay:
-
Replace the medium in the apical (donor) and basolateral (receiver) chambers with transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add this compound to the apical chamber at a known concentration.
-
At specified time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Immediately after each sample collection, replenish the basolateral chamber with fresh transport buffer to maintain a sink condition.
-
At the end of the experiment, collect samples from the apical chamber to determine the final concentration.
-
To assess barrier integrity during the experiment, a paracellular marker like Lucifer yellow can be added with the test compound.
4. Quantification and Data Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (amount of compound transported per unit time).
-
A is the surface area of the Transwell membrane (cm²).
-
C0 is the initial concentration of the agonist in the apical chamber.
-
Protocol 2: In Vivo Brain Pharmacokinetic Study in Rodents
This protocol outlines the in vivo assessment of this compound brain penetration in a rodent model.
1. Materials and Reagents:
-
Male C57BL/6 mice or Sprague-Dawley rats.[11]
-
This compound formulated for in vivo administration (e.g., intraperitoneal, intravenous).
-
Anesthesia.
-
Tools for blood collection and brain tissue harvesting.
-
Homogenization buffer (e.g., 1X PBS with protease inhibitors).[8]
-
Tissue homogenizer.
-
LC-MS/MS system.
2. Animal Dosing and Sample Collection:
-
Administer this compound to the animals at the desired dose.
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes post-dose), anesthetize a cohort of animals.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Excise the brain and rinse with cold saline. The brain can be dissected into specific regions if required.
-
Flash-freeze samples in liquid nitrogen and store at -80°C until analysis.
3. Sample Preparation:
-
Plasma: Centrifuge the blood samples to separate plasma. Perform protein precipitation on the plasma samples (e.g., with acetonitrile).
-
Brain Tissue: Weigh the frozen brain tissue and add a specific volume of homogenization buffer (e.g., 10% w/v).[8][12] Homogenize the tissue on ice. Centrifuge the homogenate to pellet cellular debris. Collect the supernatant for analysis.
4. Quantification and Data Analysis:
-
Quantify the concentration of this compound in plasma and brain homogenate supernatant using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio at each time point: Ratio = Concentration in Brain (ng/g) / Concentration in Plasma (ng/mL)
-
Plot the concentration-time profiles for both brain and plasma to determine pharmacokinetic parameters such as Cmax and Tmax.
Protocol 3: In Vivo Brain Microdialysis for Unbound Drug Concentration
This protocol allows for the measurement of the pharmacologically active, unbound concentration of this compound in the brain's extracellular fluid (ECF).[13][14]
1. Materials and Reagents:
-
Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 10-20 kDa molecular weight cutoff).[13]
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Fraction collector.
-
LC-MS/MS system.
2. Surgical Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Allow the animal to recover from surgery for at least 24 hours.
3. Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[15]
-
Allow for a stabilization period (e.g., 1-2 hours) to reach equilibrium.
-
Administer this compound to the freely moving animal.
-
Collect dialysate samples at regular intervals using a fraction collector.
-
At the end of the experiment, determine the in vivo recovery of the probe.
4. Quantification and Data Analysis:
-
Quantify the concentration of this compound in the dialysate samples using LC-MS/MS.
-
Correct the measured concentrations for the in vivo recovery of the probe to determine the actual ECF concentration.
-
Plot the ECF concentration-time profile to understand the unbound drug's pharmacokinetics in the brain.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. stackwave.com [stackwave.com]
- 3. researchgate.net [researchgate.net]
- 4. Transport of small molecules through the blood-brain barrier: biology and methodology. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cureffi.org [cureffi.org]
- 9. Measurement of Transendothelial Electrical Resistance in Blood-Brain Barrier Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-time acquisition of transendothelial electrical resistance in an all-human, in vitro, 3-dimensional, blood–brain barrier model exemplifies tight-junction integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. NIBSC - Brain Tissue Preparation [nibsc.org]
- 13. benchchem.com [benchchem.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uva.theopenscholar.com [uva.theopenscholar.com]
experimental design for S1R agonist 1 preclinical studies
An Application Note and Protocol for the Preclinical Evaluation of S1R Agonist 1
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Sigma-1 receptor (S1R) is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, representing a promising therapeutic target for various central nervous system disorders, including neurodegenerative diseases and pain.[1][2][3] This document provides a detailed set of application notes and protocols for the preclinical experimental design of a novel compound, "this compound." The outlined studies are designed to thoroughly characterize its binding affinity, functional activity, in vivo efficacy, pharmacokinetic profile, and preliminary safety.
In Vitro Characterization
The initial phase of preclinical evaluation focuses on characterizing the interaction of this compound with its target and assessing its functional consequences at the cellular level.
Binding Affinity and Selectivity Profile
Objective: To quantify the binding affinity of this compound for the human S1R and to determine its selectivity against the Sigma-2 receptor (S2R) and other relevant off-targets.
Experimental Protocol: Radioligand Competition Binding Assay [1][4][5]
-
Membrane Preparation: Utilize membrane homogenates from guinea pig liver, which has high S1R expression, or from a cell line (e.g., HEK293) stably overexpressing the human S1R.[4][6]
-
Radioligand: Use --INVALID-LINK---pentazocine, a selective S1R radioligand, at a concentration near its dissociation constant (Kd), typically 1-3 nM.[1][4][6][7]
-
Competition Assay: Incubate the membrane preparation with the --INVALID-LINK---pentazocine and a range of concentrations of the unlabeled this compound (e.g., 0.1 nM to 10 µM).
-
Incubation: Allow the reaction to reach equilibrium by incubating for 120 minutes at 37°C in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand. Wash the filters rapidly with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Selectivity: Repeat the assay for the S2R using [³H]-DTG as the radioligand and (+)-pentazocine to mask the S1R sites.[4][7] Further profiling should be conducted against a panel of other receptors and channels relevant to the intended therapeutic area.
Data Presentation:
Table 1: Binding Affinity and Selectivity of this compound
| Target | Ki (nM) |
| Sigma-1 Receptor (S1R) | Value |
| Sigma-2 Receptor (S2R) | Value |
| NMDA Receptor | Value |
| Muscarinic Receptors | Value |
| Dopamine Transporter (DAT) | Value |
Functional Activity Assessment
Objective: To confirm that this compound acts as a functional agonist at the S1R.
Experimental Protocol: S1R-BiP Dissociation BRET Assay [9]
The interaction between S1R and the Binding Immunoglobulin Protein (BiP) is a key aspect of its function; agonists promote the dissociation of the S1R-BiP complex.[9][10][11] A Bioluminescence Resonance Energy Transfer (BRET) assay can be used to monitor this.[9][10]
-
Cell Line: Use a cell line (e.g., HEK293) co-transfected with constructs for S1R fused to a BRET donor (e.g., Nanoluciferase) and BiP fused to a BRET acceptor (e.g., Venus).
-
Cell Plating: Plate the cells in a white, clear-bottom 96-well plate.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound. Include a known S1R agonist (e.g., PRE-084) as a positive control and a known antagonist as a negative control.
-
Substrate Addition: Add the luciferase substrate (e.g., furimazine).
-
Signal Detection: Measure the light emission at the wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal upon addition of this compound indicates dissociation of the S1R-BiP complex, confirming agonist activity. Determine the EC50 from the dose-response curve.
Data Presentation:
Table 2: Functional Agonist Activity of this compound
| Assay | Parameter | This compound | Positive Control (PRE-084) |
| S1R-BiP BRET Assay | EC50 (nM) | Value | Value |
| Neurite Outgrowth | % Increase vs. Vehicle | Value | Value |
Signaling Pathway Visualization:
Caption: S1R agonist-induced signaling cascade.
In Vivo Efficacy Assessment
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of a neurodegenerative disease or chronic pain.
Experimental Protocol: Efficacy in a Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI) [12]
-
Animal Model: Use adult male Sprague-Dawley rats. Induce neuropathic pain via CCI of the sciatic nerve.[12]
-
Acclimation and Baseline: Allow animals to recover from surgery and acclimate. Measure baseline mechanical allodynia using von Frey filaments before starting treatment.
-
Group Allocation: Randomly assign animals to groups (n=8-10/group): Vehicle control, this compound (e.g., 1, 5, 25 mg/kg), and a positive control (e.g., gabapentin).
-
Drug Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal or oral) once daily for a specified period (e.g., 14 days).
-
Behavioral Testing: Measure the paw withdrawal threshold in response to von Frey filaments at several time points post-administration on designated testing days.
-
Data Analysis: Analyze the data using a two-way ANOVA with repeated measures, followed by a post-hoc test to compare treatment groups to the vehicle control.
Data Presentation:
Table 3: Efficacy of this compound in CCI Model of Neuropathic Pain
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) on Day 14 (Mean ± SEM) | % Reversal of Allodynia |
| Sham | N/A | Value | N/A |
| CCI + Vehicle | N/A | Value | 0% |
| CCI + this compound | 1 | Value | Value |
| CCI + this compound | 5 | Value | Value |
| CCI + this compound | 25 | Value | Value |
| CCI + Gabapentin | 100 | Value | Value |
Experimental Workflow Visualization:
Caption: Workflow for in vivo efficacy studies.
Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a preclinical species.
Experimental Protocol: Single-Dose Pharmacokinetics in Rats [13][14]
-
Animals: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound (e.g., 2 mg/kg) as an IV bolus.
-
Oral (PO) Group: Administer this compound (e.g., 10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from the cannula at pre-dose and various time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).[13]
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[13]
-
PK Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, Clearance, Volume of Distribution, and oral bioavailability) using non-compartmental analysis software.
Data Presentation:
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | Value | Value |
| Tmax (h) | N/A | Value |
| AUC(0-inf) (ng·h/mL) | Value | Value |
| Half-life (t1/2) (h) | Value | Value |
| Clearance (CL) (mL/min/kg) | Value | N/A |
| Volume of Distribution (Vss) (L/kg) | Value | N/A |
| Oral Bioavailability (F%) | N/A | Value |
Preliminary Safety and Toxicology
Objective: To identify the maximum tolerated dose (MTD) and potential acute toxicities of this compound.
Experimental Protocol: Single-Dose Escalation Acute Toxicity Study
-
Animals: Use one rodent species (e.g., mice).
-
Dose Groups: Administer single, escalating doses of this compound via the intended clinical route to different groups of animals (n=3-5/group).
-
Clinical Observation: Monitor animals intensively for the first 4 hours post-dose and then daily for 14 days for any clinical signs of toxicity (e.g., changes in posture, activity, breathing), morbidity, or mortality.
-
Body Weight: Record body weights prior to dosing and at regular intervals throughout the 14-day observation period.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any visible organ abnormalities.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity.
Data Presentation:
Table 5: Acute Toxicity Summary of this compound in Mice
| Dose (mg/kg, p.o.) | Mortality | Clinical Signs of Toxicity | Effect on Body Weight |
| 50 | 0/5 | None observed | No significant change |
| 150 | 0/5 | Mild, transient hypoactivity | No significant change |
| 500 | 1/5 | Severe hypoactivity, ataxia | >10% weight loss in survivors |
| MTD Estimate | ~150 mg/kg |
Preclinical Development Logic Visualization:
Caption: Logical progression of preclinical S1R agonist studies.
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying S1R Agonist 1-Induced Protein Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 receptor (S1R) is a ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1] Its activation by agonists has been shown to modulate a variety of cellular processes, including calcium signaling, ER stress response, and neuronal plasticity, making it a promising therapeutic target for a range of neurological and psychiatric disorders.[2][3] A key mechanism underlying the neuroprotective effects of S1R agonists is the modulation of protein expression.
S1R agonists, such as PRE-084 and pridopidine (B1678097), have been demonstrated to upregulate the expression of key neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).[2][4][5] This upregulation is a critical component of the pro-survival signaling cascades initiated by S1R activation.[6] For instance, studies have shown that pridopidine can restore the transport of BDNF and increase its secretion.[4][7] This application note provides detailed protocols for quantifying the changes in protein expression induced by a representative S1R agonist, referred to herein as "S1R Agonist 1." The protocols focus on two widely used and robust techniques: Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: Quantifying the Impact of this compound
The following tables summarize expected quantitative changes in the expression of key proteins in neuronal cell lines (e.g., SH-SY5Y, PC12, or primary neurons) following treatment with this compound. These values are based on published data for well-characterized S1R agonists and serve as a benchmark for experimental outcomes.
Table 1: Expected Upregulation of Key Proteins Following this compound Treatment
| Target Protein | Cellular Location | Expected Fold Increase (vs. Control) | Quantification Method |
| Brain-Derived Neurotrophic Factor (BDNF) | Secreted/Intracellular | 1.5 - 2.5 | ELISA, Western Blot |
| Phospho-ERK1/2 (p-ERK1/2) | Cytoplasm/Nucleus | 2.0 - 5.0 | Western Blot |
| Dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32) | Cytoplasm | 1.5 - 2.0 | Western Blot |
| NMDA Receptor Subunit GluN2A | Plasma Membrane | 1.3 - 1.8 | Western Blot (Membrane Fraction) |
| Binding Immunoglobulin Protein (BiP/GRP78) | Endoplasmic Reticulum | 1.5 - 3.6 | Western Blot |
Table 2: Experimental Conditions for In Vitro Treatment with this compound
| Parameter | Recommended Range | Notes |
| Cell Line | Neuronal cell lines (e.g., SH-SY5Y, HT22) or primary neurons | Cell type can influence the magnitude of the response. |
| This compound Concentration | 1 µM - 25 µM | Optimal concentration should be determined by a dose-response experiment. PRE-084 is often used in the 1-10 µM range.[8] |
| Treatment Duration | 24 - 48 hours | Time-course experiments are recommended to identify the peak of protein expression. |
| Vehicle Control | 0.1% DMSO in culture medium | Ensure the final DMSO concentration is non-toxic to the cells. |
| Positive Control | Known S1R agonist (e.g., PRE-084) | To validate the experimental setup and cell response. |
| Negative Control | S1R antagonist (e.g., NE-100) co-treatment | To confirm the S1R-specificity of the observed effects. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
Caption: this compound Signaling Pathway Leading to BDNF Expression.
Caption: Experimental Workflow for Quantifying Protein Expression.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in fresh, serum-free culture medium to the desired final concentrations (e.g., 1, 5, 10, 25 µM). Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).
-
Treatment: When cells reach the desired confluency, aspirate the growth medium, wash once with sterile phosphate-buffered saline (PBS), and replace it with the prepared treatment or vehicle control medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
Protocol 2: Protein Extraction
-
Harvesting Supernatant (for ELISA): Carefully collect the culture medium from each well into separate sterile microcentrifuge tubes. Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet any detached cells. Transfer the supernatant to a new tube and store it at -80°C until analysis.
-
Cell Lysis (for Western Blot and ELISA): a. Place the 6-well plates on ice and aspirate any remaining medium. b. Wash the cells twice with ice-cold PBS. c. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[9][10] d. Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[2] e. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2] g. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[9] This is crucial for equal loading in the Western blot protocol.
Protocol 3: Western Blotting for Intracellular Protein Quantification
-
Sample Preparation: a. Based on the BCA assay results, dilute the protein lysates with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL. b. Boil the samples at 95°C for 5-10 minutes.[11]
-
SDS-PAGE: a. Load 20-30 µg of protein from each sample into the wells of a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane. b. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
Immunoblotting: a. Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[9] b. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-ERK, rabbit anti-BDNF, or mouse anti-β-actin as a loading control) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions: anti-BDNF 1:500, anti-β-actin 1:10,000.[9][12] c. Washing: Wash the membrane three times for 10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:5000 in blocking buffer for 1 hour at room temperature.[9] e. Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantification: Analyze the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band (e.g., β-actin).
Protocol 4: ELISA for BDNF Quantification
This protocol is based on a typical sandwich ELISA kit for BDNF.[4][13] Always refer to the specific manufacturer's protocol for the kit being used.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This includes creating a standard curve using the provided recombinant BDNF.
-
Assay Procedure: a. Add 100 µL of standards, controls, and samples (cell lysates or supernatants) to the appropriate wells of the pre-coated 96-well plate. b. Incubate for 2-2.5 hours at room temperature or as specified in the manual.[4] c. Aspirate the liquid from each well and wash the plate 3-4 times with the provided wash buffer. d. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[4] e. Aspirate and wash the plate as before. f. Add 100 µL of HRP-conjugated streptavidin solution to each well and incubate for 45 minutes at room temperature.[4] g. Aspirate and wash the plate as before. h. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 30 minutes at room temperature, or until a color change is observed.[4] i. Add 50 µL of stop solution to each well to terminate the reaction.[4]
-
Data Acquisition and Analysis: a. Immediately read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Determine the concentration of BDNF in the samples by interpolating their absorbance values from the standard curve. d. For cell lysates, normalize the BDNF concentration to the total protein concentration of the sample.
Troubleshooting
Western Blotting:
-
No or weak signal: Increase protein load, primary antibody concentration, or incubation time. Check transfer efficiency.
-
High background: Increase the number and duration of washes. Ensure the blocking buffer is fresh.
-
Non-specific bands: Optimize antibody dilution. Use a more specific antibody.
ELISA:
-
Low signal: Check reagent preparation and incubation times. Ensure the standard curve is within the expected range.
-
High background: Inadequate washing. Contaminated reagents.
-
High variability between replicates: Pipetting errors. Incomplete washing.
By following these detailed protocols and considering the expected quantitative outcomes, researchers can effectively investigate and quantify the impact of this compound on protein expression, contributing to a better understanding of S1R's therapeutic potential.
References
- 1. Brain-Derived Neurotrophic Factor for High-throughput evaluation of selective Sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vjneurology.com [vjneurology.com]
- 3. The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. elkbiotech.com [elkbiotech.com]
- 6. biosensis.com [biosensis.com]
- 7. researchgate.net [researchgate.net]
- 8. Pridopidine protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Altered expression of BDNF, BDNF pro-peptide and their precursor proBDNF in brain and liver tissues from psychiatric disorders: rethinking the brain–liver axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Scientists identify precisely how pridopidine works in models of Huntington’s disease – HDBuzz [en.hdbuzz.net]
- 12. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 13. denovobiolabs.com [denovobiolabs.com]
Application Notes and Protocols for Live-Cell Imaging of Sigma-1 Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the real-time visualization of Sigma-1 Receptor (S1R) agonist activity in living cells. The following sections offer insights into the underlying signaling pathways and provide step-by-step instructions for key experimental techniques.
Introduction to Sigma-1 Receptor Activation
The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Under basal conditions, S1R is in an inactive state, often complexed with the binding immunoglobulin protein (BiP), also known as GRP78. Upon stimulation by agonist ligands, S1R undergoes a conformational change, leading to its dissociation from BiP. This dissociation is a critical initiating event in S1R signaling, allowing the activated S1R to translocate within the ER and interact with a variety of client proteins, including ion channels and kinases. This modulation of downstream effectors ultimately influences cellular processes such as calcium signaling, synaptic plasticity, and cell survival.[1][2][3] Live-cell imaging techniques offer a powerful approach to monitor these dynamic events in real-time, providing quantitative insights into the pharmacodynamics of S1R agonists.
Key Events in S1R Agonist Activity for Live-Cell Imaging
-
S1R-BiP Dissociation: The primary and most direct measure of S1R agonist activity is the dissociation of the S1R-BiP complex. This can be visualized using protein-protein interaction assays such as Förster Resonance Energy Transfer (FRET) or bioluminescence resonance energy transfer (BRET), including NanoBiT-based biosensors.[4]
-
S1R Trafficking and Redistribution: Following activation, S1R monomers may redistribute within the ER network.[1] This can be observed by imaging cells expressing fluorescently tagged S1R, such as S1R-YFP.
-
Downstream Signaling - Calcium Flux: S1R activation modulates intracellular calcium (Ca2+) homeostasis, in part through its interaction with inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) at the ER.[3] This results in a measurable flux of calcium from the ER, which can be monitored using calcium-sensitive fluorescent dyes.
Data Presentation
The following tables summarize quantitative data from representative live-cell imaging experiments investigating S1R agonist activity.
| Parameter | Agonist: PRE-084 | Antagonist: Haloperidol | Cell Line | Assay Type | Reference |
| Peak S1R-BiP Dissociation | 10 minutes | Blocks agonist effect | HEK-293T | NanoBiT Assay | [4] |
| Effective Concentration | 10 µM | 10 µM | CHO | Co-IP ELISA | [1] |
| S1R-YFP Localization | No significant translocation | Not reported | SK-OV-3 | Confocal Microscopy | [2] |
| Parameter | Fluorescent Probe | Agonist | Expected Outcome | Imaging System |
| S1R-BiP Interaction | S1R-LgBiT/BiP-SmBiT | PRE-084 | Decrease in luminescence | Luminescence plate reader |
| S1R Trafficking | S1R-YFP | (+)-pentazocine | Change in localization patterns | Confocal/HILO microscopy |
| Calcium Flux | Fluo-4 AM | (+)-SKF10047 | Increase in fluorescence intensity | Fluorescence microscope |
Experimental Protocols
Protocol 1: Monitoring S1R-BiP Dissociation using a Nanoluciferase (NanoBiT) Biosensor
This protocol describes the use of a NanoBiT-based assay to quantify the dissociation of S1R from BiP upon agonist stimulation in real-time.
Materials:
-
HEK-293T cells co-expressing S1R-LgBiT and BiP-SmBiT
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
S1R agonist (e.g., PRE-084)
-
S1R antagonist (e.g., haloperidol)
-
Coelenterazine (B1669285) 400a substrate
-
White, opaque 96-well plates
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed the HEK-293T cells expressing the S1R-BiP NanoBiT biosensor into a white, opaque 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the S1R agonist and antagonist in a suitable solvent (e.g., DMSO). Dilute the compounds to the desired final concentrations in the cell culture medium.
-
Assay Initiation: Gently remove the culture medium from the wells and replace it with the medium containing the test compounds (agonist, antagonist, or vehicle control).
-
Substrate Addition: Add the coelenterazine 400a substrate to each well to a final concentration of 1 µM.
-
Luminescence Measurement: Immediately place the plate in a luminometer pre-heated to 37°C.
-
Kinetic Reading: Measure the luminescence signal at regular intervals (e.g., every 2 minutes) for a desired period (e.g., up to 60 minutes) to capture the dissociation kinetics. A peak in dissociation is expected around 10 minutes for PRE-084.[4]
-
Data Analysis: For each time point, normalize the luminescence data to the vehicle control. A decrease in luminescence indicates dissociation of the S1R-BiP complex.
Protocol 2: Imaging S1R Trafficking using a Fluorescently Tagged Receptor
This protocol details the visualization of S1R localization and potential redistribution upon agonist treatment using a cell line expressing S1R tagged with a yellow fluorescent protein (S1R-YFP).
Materials:
-
SK-OV-3 cells stably expressing S1R-YFP
-
Glass-bottom imaging dishes
-
Cell culture medium (e.g., McCoy's 5A) with 10% FBS
-
S1R agonist (e.g., (+)-pentazocine, PRE-084)
-
Confocal or high-resolution fluorescence microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate the SK-OV-3 S1R-YFP cells onto glass-bottom imaging dishes and allow them to grow to 50-70% confluency.
-
Microscope Setup: Pre-warm the microscope stage and environmental chamber to 37°C with a 5% CO2 supply.
-
Image Acquisition - Baseline: Place the imaging dish on the microscope stage and locate a field of view with healthy cells expressing S1R-YFP. Acquire baseline images using the YFP channel (e.g., excitation at 515 nm).
-
Agonist Addition: Carefully add the S1R agonist (e.g., 100 nM (+)-pentazocine or 10 µM PRE-084) to the imaging dish with minimal disturbance to the cells.
-
Time-Lapse Imaging: Immediately begin time-lapse image acquisition, capturing images every 1-5 minutes for up to 60 minutes.
-
Data Analysis: Visually inspect the time-lapse series for any changes in the localization or distribution of the S1R-YFP signal. Quantitative analysis can be performed by measuring changes in fluorescence intensity in different cellular compartments or by using colocalization analysis with organelle markers.
Protocol 3: Measuring Downstream Calcium Flux
This protocol outlines the measurement of intracellular calcium mobilization following S1R agonist stimulation using the calcium-sensitive dye Fluo-4 AM.
Materials:
-
A suitable cell line endogenously expressing S1R (e.g., SH-SY5Y neuroblastoma cells)
-
Glass-bottom imaging dishes
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
S1R agonist (e.g., (+)-SKF10047)
-
Fluorescence microscope with a calcium imaging filter set (e.g., FITC/GFP) and time-lapse capabilities.
Procedure:
-
Cell Seeding: Plate the cells onto glass-bottom imaging dishes and grow to a suitable confluency.
-
Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). Remove the culture medium, wash the cells with HBSS, and incubate them in the Fluo-4 AM loading solution for 30-45 minutes at 37°C.
-
De-esterification: Wash the cells twice with HBSS to remove excess dye and incubate for a further 30 minutes in HBSS to allow for complete de-esterification of the dye.
-
Image Acquisition - Baseline: Place the dish on the microscope stage and acquire baseline fluorescence images.
-
Agonist Stimulation: Add the S1R agonist to the dish and immediately start time-lapse imaging.
-
Time-Lapse Imaging: Capture images at a high frame rate (e.g., every 1-5 seconds) to resolve the rapid kinetics of calcium release.
-
Data Analysis: Measure the change in mean fluorescence intensity within defined regions of interest (ROIs) drawn around individual cells. The data is typically presented as a change in fluorescence relative to the baseline (F/F0).
Visualizations
Caption: S1R Agonist Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intracellular dynamics of the Sigma-1 receptor observed with super-resolution imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative protocol for intensity-based live cell FRET imaging | Laser Analytics Group [laser.ceb.cam.ac.uk]
- 4. A Quantitative Protocol for Intensity-Based Live Cell FRET Imaging | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Pharmacological Evaluation of S1R Agonist 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sigma-1 Receptor (S1R) is a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[1][2][3] Unlike conventional receptors, S1R does not have a direct signaling pathway; instead, it modulates various cellular functions by interacting with other proteins like ion channels and G-protein coupled receptors.[4][5][6] S1R is implicated in numerous physiological processes, including calcium homeostasis, ER stress response, neuroplasticity, and cell survival.[1][5][7] Consequently, S1R has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and depression.[3][8][9]
S1R agonists, such as the widely studied compound PRE-084, have demonstrated significant neuroprotective, antidepressant-like, and anti-amnesic properties in various preclinical models.[9][10][11][12] These effects are achieved through diverse mechanisms, including the modulation of calcium signaling, enhancement of neurotrophic factor expression (like BDNF), and reduction of neuroinflammation and oxidative stress.[9][10][13][14] This document provides detailed application notes and protocols for the in vivo pharmacological evaluation of a novel S1R agonist, referred to herein as "S1R Agonist 1." The methodologies described cover key therapeutic areas where S1R modulation is considered beneficial.
Key Signaling Pathways of S1R Agonists
S1R agonists initiate a cascade of cellular events by first binding to the S1R. Under basal conditions, S1R is often complexed with the ER chaperone BiP (Binding Immunoglobulin Protein).[1][2][5] Agonist binding or ER stress causes S1R to dissociate from BiP, allowing it to interact with and modulate various client proteins.[3][4][5]
Upon activation, S1R modulates downstream signaling pathways critical for neuroprotection and cellular resilience. This includes enhancing neurotrophic signaling, regulating gene expression for pro-survival proteins, and activating key kinases.
In Vivo Experimental Workflow
A systematic in vivo evaluation of this compound involves several key stages, from initial model selection and drug administration to behavioral assessment and terminal tissue analysis. This ensures a comprehensive characterization of the compound's pharmacological profile.
Application I: Neurodegenerative Diseases
S1R agonists have shown considerable promise in models of amyotrophic lateral sclerosis (ALS), Parkinson's disease (PD), and Alzheimer's disease (AD) by promoting neuronal survival and function.[9][10][13][15]
Protocol: Evaluation in an ALS Mouse Model (e.g., SOD1G93A)
Objective: To assess the neuroprotective effects of this compound on motor neuron survival, motor function, and lifespan in a transgenic mouse model of ALS.
Methodology:
-
Animal Model: SOD1G93A transgenic mice.
-
Groups:
-
Vehicle Control (e.g., saline)
-
This compound (Low Dose)
-
This compound (High Dose)
-
Positive Control (e.g., PRE-084)
-
-
Drug Administration: Daily intraperitoneal (i.p.) or subcutaneous (s.c.) injections, starting at a pre-symptomatic stage (e.g., 60 days of age).
-
Behavioral Assessments (Weekly):
-
Motor Function: Rotarod test to assess motor coordination and endurance.
-
Disease Progression: Clinical scoring and body weight measurement.
-
-
Endpoint:
-
Survival: Monitor until end-stage of the disease is reached.
-
Histology: At a pre-determined endpoint (e.g., 120 days), perfuse animals and collect spinal cord tissue. Perform Nissl or ChAT staining to quantify motor neuron numbers in the lumbar spinal cord.[11]
-
-
Biochemical Analysis: Analyze spinal cord tissue for markers of ER stress, apoptosis (e.g., cleaved caspase-3), and neuroinflammation (e.g., Iba1 for microglia).[10]
Protocol: Evaluation in a Parkinson's Disease Rodent Model (6-OHDA Lesion)
Objective: To evaluate the ability of this compound to protect dopaminergic neurons and improve motor deficits.
Methodology:
-
Animal Model: Unilateral 6-hydroxydopamine (6-OHDA) lesion in the medial forebrain bundle of rats or mice.
-
Drug Administration: Administer this compound for several weeks, starting shortly before or after the 6-OHDA lesion.
-
Behavioral Assessments:
-
Motor Asymmetry: Apomorphine- or amphetamine-induced rotation test.
-
Forelimb Use: Cylinder test.
-
-
Endpoint Analysis:
-
Histology: Perfuse animals and collect brain tissue. Use tyrosine hydroxylase (TH) immunohistochemistry to quantify the survival of dopaminergic neurons in the substantia nigra.[9]
-
Neurochemistry: Measure levels of dopamine (B1211576) and its metabolites in the striatum using HPLC. Upregulation of neurotrophic factors like BDNF can also be assessed.[9][14]
-
Application II: Neuropathic Pain
S1R is highly expressed in regions of the nervous system involved in pain processing.[6][16] While S1R antagonists are primarily explored for pain, agonists can modulate neuronal activity and may have context-dependent effects. Evaluation in pain models is crucial to understand the full profile of this compound. However, it is important to note that some studies suggest S1R agonists can promote pain in sensitized systems.[17]
Protocol: Evaluation in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)
Objective: To determine the effect of this compound on mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.
Methodology:
-
Animal Model: Chronic Constriction Injury (CCI) of the sciatic nerve in rats.
-
Drug Administration: Administer this compound (acute or chronic dosing regimen) after the establishment of pain hypersensitivity (e.g., 7-14 days post-surgery).
-
Behavioral Assessments:
-
Mechanical Allodynia: Measure paw withdrawal threshold using von Frey filaments.
-
Thermal Hyperalgesia: Measure paw withdrawal latency using a plantar test apparatus (Hargreaves method).
-
-
Controls: Include a sham-operated group, a vehicle-treated CCI group, and potentially a positive control (e.g., gabapentin).
-
Endpoint Analysis: Assess S1R expression in the dorsal root ganglia (DRG) and spinal cord.[16][18]
Application III: Psychiatric Disorders
S1R agonists have shown antidepressant-like and anxiolytic-like effects in various animal models, often linked to their ability to modulate glutamatergic neurotransmission and promote neuroplasticity.[14][19]
Protocol: Evaluation for Antidepressant-Like Activity (Forced Swim Test)
Objective: To assess the acute antidepressant-like effects of this compound.
Methodology:
-
Animal Model: Male C57BL/6 or CD-1 mice.
-
Drug Administration: A single i.p. injection 30-60 minutes before the test.
-
Procedure:
-
Place mice individually in a cylinder of water from which they cannot escape.
-
Conduct a 6-minute test session.
-
Score the duration of immobility during the last 4 minutes of the session.
-
-
Interpretation: A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.[14][19]
-
Controls: Include vehicle and a positive control (e.g., a standard antidepressant like fluoxetine (B1211875) or the S1R agonist SA4503).[14]
Data Presentation: Summary of Expected Outcomes
The following tables summarize potential quantitative outcomes based on published data for established S1R agonists like PRE-084. These serve as a benchmark for evaluating this compound.
Table 1: Neuroprotection Models
| Animal Model | S1R Agonist (Example) | Dose & Route | Key Quantitative Finding | Reference |
| SOD1G93A Mice (ALS) | PRE-084 | 0.25 mg/kg, s.c. | ~20% increase in motor neuron preservation at 120 days | [11] |
| Wobbler Mouse (Motor Neuron Disease) | PRE-084 | 0.5 mg/kg, i.p. | Prevented motor neuron death and improved motor performance | [11] |
| 6-OHDA Lesion Rats (Parkinson's) | PRE-084 | 1 mg/kg/day | Increased striatal dopaminergic innervation and levels of BDNF | [9] |
| APPSwe Mice (Alzheimer's) | S1R Agonist | N/A | Reduced amyloid-β deposition and improved memory deficits | [15] |
Table 2: Psychiatric & Cognitive Models
| Animal Model | S1R Agonist (Example) | Dose & Route | Key Quantitative Finding | Reference |
| Forced Swim Test (Depression) | SA4503 | 1-3 mg/kg, i.p. | Potentiated antidepressant-like effects of NMDA antagonists | [14] |
| Chronic Unpredictable Mild Stress | SA4503 | 1 mg/kg/day | Reversed stress-induced anhedonia (sucrose preference) | [19] |
| Y-maze Test (Cognition) | OZP002 | N/A | Prevented cognitive deficits; effect blocked by S1R antagonist | [9] |
References
- 1. Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases | MDPI [mdpi.com]
- 2. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sigma receptors and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma-1 receptor chaperones in neurodegenerative and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing Cell-Based Functional Assays for Sigma-1 Receptor (S1R) Agonists
The Sigma-1 Receptor (S1R) is a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2] It is implicated in a variety of neurological and psychiatric disorders, making it an attractive therapeutic target.[3][4] Unlike typical receptors, S1R does not have a direct signaling cascade but rather modulates the function of various "client" proteins, including ion channels and kinases, through protein-protein interactions.[5][6]
A key event in S1R activation by an agonist is its dissociation from the Binding Immunoglobulin Protein (BiP), also known as GRP78.[1][5] In its resting state, S1R is complexed with BiP.[2] Upon agonist binding, S1R is released from BiP, allowing it to interact with and modulate its client proteins.[6][7] This dissociation is a hallmark of S1R agonism and forms the basis of a direct and specific functional assay.
Downstream of S1R-BiP dissociation, S1R activation leads to the modulation of several cellular processes. One of the most well-characterized functions is the stabilization of intracellular calcium (Ca²⁺) signaling, particularly the transfer of Ca²⁺ from the ER to the mitochondria via the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R).[1][8] S1R agonists have also been shown to promote neurotrophic signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) pathway, leading to the activation of downstream effectors like extracellular signal-regulated kinase (ERK) and protein kinase B (AKT).[7] These signaling events ultimately contribute to the pro-survival and neuroprotective effects of S1R agonists, which can be observed phenotypically through assays like neurite outgrowth.[9][10]
This document provides detailed protocols for a suite of cell-based functional assays designed to identify and characterize S1R agonists. These assays range from a direct measure of target engagement (S1R-BiP dissociation) to downstream signaling and phenotypic readouts.
Key Functional Assays for S1R Agonists
-
S1R-BiP Dissociation Assay: Directly measures the ability of a compound to induce the dissociation of S1R from its binding partner BiP. The NanoBiT® system is a sensitive and quantitative method for this purpose.[3][6]
-
IP3R-Mediated Calcium Flux Assay: Functionally assesses the impact of S1R agonism on intracellular calcium dynamics, a key downstream event.[8]
-
Neurite Outgrowth Assay: A phenotypic assay that provides a biologically relevant readout of the neurotrophic and neuroprotective effects of S1R agonists.[9][11]
-
Western Blot Analysis of ERK and AKT Phosphorylation: Measures the activation of key downstream signaling pathways (ERK and AKT) known to be modulated by S1R.[2][12]
Data Presentation
Table 1: S1R-BiP Dissociation Measured by NanoBiT® Assay
| Compound | Concentration (µM) | Luminescence (RLU) | % Dissociation (Normalized to Vehicle) |
| Vehicle (DMSO) | - | 450,000 ± 25,000 | 0% |
| PRE-084 (Agonist) | 1 | 220,500 ± 15,000 | 51% |
| 10 | 112,500 ± 9,800 | 75% | |
| Test Compound A | 1 | 382,500 ± 21,000 | 15% |
| 10 | 198,000 ± 18,500 | 56% | |
| Haloperidol (Antagonist) | 10 | 445,500 ± 23,000 | 1% |
Data are presented as mean ± SD.
Table 2: IP3R-Mediated Calcium Flux
| Compound | Concentration (µM) | Peak Fluorescence Intensity (RFU) | % Increase vs. Bradykinin Alone |
| Vehicle (DMSO) | - | 1.85 ± 0.12 | 0% |
| PRE-084 (Agonist) | 1 | 2.59 ± 0.18 | 40% |
| 10 | 3.15 ± 0.25 | 70% | |
| Test Compound A | 1 | 2.04 ± 0.15 | 10% |
| 10 | 2.78 ± 0.21 | 50% | |
| NE-100 (Antagonist) | 10 | 1.89 ± 0.14 | 2% |
Cells were pre-treated with compounds before stimulation with Bradykinin to induce IP3-mediated Ca²⁺ release. Data are presented as mean ± SD.
Table 3: Neurite Outgrowth in PC-12 Cells
| Compound | Concentration (µM) | Average Neurite Length (µm) | % of Cells with Neurites >2x Cell Body Diameter |
| Vehicle (DMSO) | - | 15.2 ± 3.5 | 18 ± 4% |
| PRE-084 (Agonist) | 1 | 35.8 ± 5.1 | 45 ± 6% |
| 10 | 52.5 ± 7.8 | 68 ± 9% | |
| Test Compound A | 1 | 22.1 ± 4.2 | 29 ± 5% |
| 10 | 41.3 ± 6.5 | 55 ± 7% | |
| NE-100 (Antagonist) | 10 | 16.1 ± 3.8 | 19 ± 4% |
Cells were co-incubated with a sub-optimal concentration of Nerve Growth Factor (NGF). Data are presented as mean ± SD.
Table 4: Western Blot Analysis of p-ERK and p-AKT
| Compound | Concentration (µM) | p-ERK / Total ERK (Fold Change vs. Vehicle) | p-AKT / Total AKT (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 ± 0.15 | 1.0 ± 0.12 |
| PRE-084 (Agonist) | 10 | 2.8 ± 0.3 | 2.5 ± 0.28 |
| Test Compound A | 10 | 2.2 ± 0.25 | 2.1 ± 0.22 |
| NE-100 (Antagonist) | 10 | 1.1 ± 0.18 | 1.2 ± 0.15 |
Data are presented as mean ± SD from densitometric analysis.
Mandatory Visualizations
Experimental Protocols
Protocol 1: S1R-BiP Dissociation NanoBiT® Assay
Objective: To quantitatively measure the dissociation of S1R from BiP in live cells upon compound treatment.
Materials:
-
HEK293 cells
-
Plasmids: S1R-LgBiT and SmBiT-BiP
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine® 3000 Transfection Reagent
-
White, opaque 96-well cell culture plates
-
Nano-Glo® Live Cell Assay System
-
Luminometer
-
Test compounds (S1R agonists, antagonists)
Procedure:
-
Cell Seeding: Seed HEK293 cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.
-
Transfection: Co-transfect the cells with S1R-LgBiT and SmBiT-BiP plasmids using Lipofectamine® 3000 according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of test compounds and control compounds (e.g., PRE-084 as a positive control agonist) in Opti-MEM.
-
Assay Preparation: Gently remove the growth medium from the cells. Add 80 µL of Opti-MEM to each well.
-
Compound Addition: Add 20 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for 10-30 minutes.[6]
-
Signal Detection: Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions. Add 25 µL of the reagent to each well.
-
Measurement: Incubate for 3 minutes at room temperature, protected from light. Measure luminescence using a plate reader. Agonist activity is indicated by a decrease in the luminescent signal, signifying S1R-BiP dissociation.
Protocol 2: IP3R-Mediated Calcium Flux Assay
Objective: To measure changes in intracellular Ca²⁺ concentration following S1R agonist treatment and subsequent stimulation of IP3Rs.
Materials:
-
NG-108 or SH-SY5Y cells
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM or other suitable Ca²⁺ indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Bradykinin or other IP3-generating agonist
-
Fluorescence plate reader with automated injection capability
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the growth medium and add 100 µL of loading buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.
-
Compound Pre-incubation: Add test compounds at desired concentrations to the wells. Incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence reader and set the instrument to measure fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) every 1-2 seconds.
-
Establish a stable baseline reading for 15-20 seconds.
-
Stimulation: Using the plate reader's injector, add a stimulating agent like Bradykinin (to a final concentration that elicits a submaximal response) to induce IP3 production and subsequent Ca²⁺ release.
-
Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent return to baseline.
-
Data Analysis: The peak fluorescence intensity after stimulation is used to determine the effect of the S1R agonist. Potentiation of the Bradykinin-induced Ca²⁺ signal indicates agonist activity.
Protocol 3: Neurite Outgrowth Assay
Objective: To assess the effect of S1R agonists on neuronal differentiation and neurite extension, a phenotypic marker of neurotrophic activity.
Materials:
-
PC-12 or N1E-115 cells[9]
-
Poly-L-lysine coated 24- or 96-well plates
-
Low-serum differentiation medium
-
Nerve Growth Factor (NGF)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III Tubulin)
-
Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed PC-12 cells onto poly-L-lysine coated plates at a low density (e.g., 5 x 10³ cells/well for a 96-well plate) in complete growth medium. Allow cells to attach for 24 hours.
-
Differentiation and Treatment: Replace the growth medium with low-serum differentiation medium containing a sub-optimal concentration of NGF (e.g., 2.5 ng/mL).[11]
-
Add test compounds and controls at various concentrations to the wells. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells with 4% PFA for 20 minutes at room temperature.
-
Immunostaining:
-
Wash cells three times with PBS.
-
Permeabilize the cells for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with anti-β-III Tubulin primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images using appropriate software to quantify parameters such as average neurite length per cell, number of neurites, and the percentage of cells bearing neurites.[13]
Protocol 4: Western Blot Analysis of p-ERK and p-AKT
Objective: To determine the effect of S1R agonists on the phosphorylation status of ERK and AKT.
Materials:
-
SH-SY5Y or other suitable cell line
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-p-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal phosphorylation.
-
Treat cells with test compounds or controls for a predetermined time (e.g., 15-30 minutes).
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer.
-
Scrape and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.[8]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total ERK, total AKT, and a loading control like GAPDH.[14][15]
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphoprotein signal to the corresponding total protein signal.
References
- 1. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma 1 receptor regulates ERK activation and promotes survival of optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain-Derived Neurotrophic Factor for High-throughput evaluation of selective Sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-throughput functional assays of IP3-evoked Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. smartscitech.com [smartscitech.com]
- 11. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 12. Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Co-immunoprecipitation of Sigma-1 Receptor (S1R) and its Binding Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sigma-1 Receptor (S1R) is a highly versatile transmembrane protein primarily located at the endoplasmic reticulum-mitochondrion interface. It functions as a molecular chaperone, modulating a wide array of cellular processes through its interactions with various binding partners.[1][2][3] Understanding these protein-protein interactions is crucial for elucidating the physiological roles of S1R and for the development of novel therapeutics targeting neurodegenerative diseases, cancer, and other conditions.[1][2][4] Co-immunoprecipitation (Co-IP) is a fundamental and widely used technique to investigate and validate these interactions in situ.[2][5][6][7][8]
This document provides a detailed protocol for the co-immunoprecipitation of S1R and its binding partners from mammalian cell lysates. It also includes a summary of known S1R interactors and visual representations of the experimental workflow and a key S1R signaling event.
Known S1R Interacting Proteins
S1R has been shown to interact with a variety of proteins, underscoring its role as a "pluripotent modulator" of cellular signaling.[2] These interactions are often dynamic and can be influenced by the presence of S1R-specific ligands (agonists or antagonists). Below is a table summarizing some of the key S1R binding partners identified through methods including Co-IP and proximity-based labeling assays.
| Binding Partner | Cellular Function | Notes on Interaction |
| BiP/GRP78 | Endoplasmic Reticulum Chaperone | Under resting conditions, S1R is often found in a complex with BiP. Upon stimulation by agonists or in response to cellular stress, S1R dissociates from BiP to interact with other client proteins.[2][9][10] |
| Sec61α | Protein Translocation | S1R interacts with the Sec61 complex, which is involved in the translocation of newly synthesized polypeptides into the ER.[1] |
| Calnexin | Endoplasmic Reticulum Chaperone | A key component of the ER quality control system, Calnexin's interaction with S1R suggests a role for S1R in protein folding and maturation.[1] |
| PDI (Protein Disulfide Isomerase) | Protein Folding | PDI is another ER-resident chaperone that interacts with S1R, further supporting S1R's function in maintaining protein homeostasis.[1] |
| IRE1α | Unfolded Protein Response (UPR) Sensor | S1R is located in close proximity to IRE1α and can modulate its activity, thereby influencing the cellular response to ER stress.[3] |
| Ion Channels (e.g., K+ channels) | Ion Homeostasis | S1R can modulate the activity of various ion channels, which is a key mechanism through which it influences cellular excitability.[4] |
| GPCRs (e.g., μ-opioid receptor) | Signal Transduction | S1R can form complexes with G-protein coupled receptors, affecting their signaling properties.[9] |
Experimental Protocol: Co-immunoprecipitation of S1R
This protocol provides a general framework for the Co-IP of S1R and its binding partners. Optimization of specific steps, such as antibody concentration and washing stringency, may be necessary for different cell types and binding partners.[11][12]
Materials:
-
Cell Culture: Mammalian cells expressing endogenous or tagged S1R.
-
Antibodies:
-
IP-validated primary antibody against S1R (or the tag, e.g., anti-V5, anti-Flag).
-
Primary antibody against the putative binding partner for Western blot detection.
-
Isotype control IgG (e.g., rabbit IgG, mouse IgG) for negative control.[13]
-
-
Beads: Protein A/G magnetic or agarose (B213101) beads.[5][7][8]
-
Buffers and Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Co-IP Lysis/Wash Buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 0.5% NP-40. It is crucial to avoid harsh denaturing buffers that can disrupt protein-protein interactions.[7]
-
Protease and Phosphatase Inhibitor Cocktails.
-
Elution Buffer: 1x SDS-PAGE loading buffer or a milder elution buffer (e.g., 0.1 M glycine, pH 2.5) if native protein analysis is required.
-
BCA or Bradford Protein Assay Reagents.
-
Procedure:
1. Cell Lysis and Protein Extraction
- Culture cells to approximately 80-90% confluency. If studying ligand-dependent interactions, treat cells with the desired S1R agonist or antagonist for the appropriate time before harvesting (e.g., 10 µM (+)-Pentazocine for 30 minutes).[13]
- Wash cells twice with ice-cold PBS.
- Lyse the cells by adding ice-cold Co-IP Lysis Buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 20-30 minutes with occasional gentle vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (clarified lysate) to a pre-chilled tube. This is the protein extract.
- Determine the protein concentration using a BCA or Bradford assay.
2. Pre-clearing the Lysate (Optional but Recommended)
- To reduce non-specific binding, incubate the protein extract with 20-30 µL of Protein A/G beads for 1 hour at 4°C on a rotator.
- Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.
- Carefully transfer the supernatant to a new pre-chilled tube.
3. Immunoprecipitation
- Adjust the protein concentration of the pre-cleared lysate to 1-2 mg/mL with Co-IP Lysis Buffer.
- Set aside a small aliquot (20-50 µL) of the lysate to serve as the "Input" or "Loading Control" for Western blot analysis.
- Add the IP antibody (e.g., anti-S1R or anti-tag) to the remaining lysate. The optimal amount of antibody should be determined empirically (typically 1-5 µg).
- For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
- Incubate with gentle rotation for 4 hours to overnight at 4°C.
- Add 30-50 µL of pre-washed Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
4. Washing
- Pellet the beads by centrifugation or using a magnetic rack.
- Discard the supernatant, which contains unbound proteins.
- Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After each wash, pellet the beads and completely remove the supernatant. This step is critical to minimize non-specific binding.
5. Elution and Analysis
- After the final wash, remove all residual buffer.
- Elute the immunoprecipitated proteins by resuspending the beads in 30-50 µL of 1x SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.
- Pellet the beads, and collect the supernatant containing the eluted proteins.
- Analyze the eluted samples and the "Input" control by SDS-PAGE and Western blotting using antibodies against S1R and the putative binding partner.
Visualizing the Workflow and Signaling
Co-immunoprecipitation Workflow for S1R
The following diagram illustrates the key steps in the Co-IP protocol to identify S1R binding partners.
Caption: A flowchart of the S1R co-immunoprecipitation protocol.
S1R-BiP Signaling Pathway
This diagram depicts the ligand-mediated dissociation of the S1R-BiP complex, a crucial step in S1R's function as a molecular chaperone.
Caption: Ligand-induced dissociation of the S1R-BiP complex.
Conclusion
Co-immunoprecipitation is an indispensable tool for validating and characterizing the interactome of the Sigma-1 Receptor. The protocol outlined here provides a robust starting point for researchers. By identifying the specific binding partners of S1R under various physiological and pathological conditions, and how these interactions are modulated by pharmacological agents, we can gain deeper insights into the complex biology of S1R and accelerate the development of targeted therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Defining the ligand-dependent proximatome of the sigma 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of sigma 1 receptor in organization of endoplasmic reticulum signaling microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 7. youtube.com [youtube.com]
- 8. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 9. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 12. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of S1R Agonist 1 in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address in vitro solubility challenges with S1R Agonist 1.
Troubleshooting Guides
Poor solubility of this compound can lead to several issues in in vitro experiments, including precipitation in cell culture media, inaccurate concentration measurements, and unreliable experimental results.[1][2] This guide provides a systematic approach to identifying and resolving these common problems.
Issue 1: Precipitate Formation Upon Addition to Aqueous Solutions
Question: I dissolved this compound in DMSO to create a stock solution. However, upon diluting it into my aqueous cell culture medium, a precipitate immediately forms. What is the cause, and how can I prevent this?
Answer: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds like many small molecule agonists.[1] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment as the highly solubilizing DMSO is diluted.[1][3]
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Solution(s) |
| High Final Concentration | The intended final concentration of this compound in the aqueous medium is higher than its maximum solubility. | - Determine the maximum soluble concentration of this compound in your specific medium by performing a solubility test.[1][4] - Lower the final working concentration to below the determined solubility limit. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly and quickly into a large volume of aqueous medium can cause a rapid shift in solvent polarity, leading to precipitation.[1] | - Perform serial dilutions of the DMSO stock in pre-warmed (37°C) culture medium.[1] - Add the stock solution dropwise while gently vortexing or swirling the medium to ensure gradual mixing.[1] |
| Low Temperature of Medium | The solubility of many compounds decreases at lower temperatures. Adding the compound to cold media can induce precipitation. | - Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[1][3] |
| Media Components | Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[5][6] | - If possible, test the solubility in a simpler buffer (e.g., PBS) to see if media components are the primary issue. - Consider reducing the serum concentration if your cell line can tolerate it, as serum proteins can sometimes cause precipitation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving hydrophobic compounds for in vitro assays due to its high solubilizing capacity.[7][8] It is important to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental medium.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should typically be kept at or below 0.1% (v/v).[3][8] However, the tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control to assess any effects of DMSO on your specific cells.
Q3: How can I determine the actual soluble concentration of this compound in my experimental conditions?
A3: You can perform a kinetic solubility assay.[9][10] This involves preparing a series of dilutions of your compound in the final experimental medium and observing the concentration at which precipitation occurs. This can be assessed visually or more quantitatively by measuring the turbidity of the solutions using a plate reader (absorbance at a wavelength of 600 nm or higher).[1][4]
Q4: Can I use other solubilizing agents besides DMSO?
A4: Yes, other strategies can be employed to improve the solubility of hydrophobic drugs. These include the use of cyclodextrins, which can form inclusion complexes with the drug to enhance its aqueous solubility.[11][12][13] Co-solvents such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can also be used, but their compatibility with your specific cell line and assay must be validated.[14][15][16]
Q5: My compound seems to precipitate over time during a long-term incubation. What can I do?
A5: This can be due to the instability of the supersaturated solution or evaporation from the culture plate. Ensure your incubator has adequate humidification to prevent evaporation.[1][5] You may also need to work at a lower final concentration of this compound that is well below its thermodynamic solubility limit for long-term experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Ensure the compound is fully dissolved by vortexing and gentle warming if necessary.[3]
-
Prepare an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. To minimize precipitation, first, create an intermediate dilution of your stock solution in DMSO if very low final concentrations are required.
-
Prepare the Final Working Solution: Add a small volume of the DMSO stock solution to the pre-warmed medium while gently swirling to achieve the desired final concentration. For example, to make a 10 µM solution with 0.1% DMSO, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Final Inspection: After dilution, visually inspect the solution for any signs of precipitation or cloudiness.[1]
Protocol 2: Kinetic Solubility Assessment in Cell Culture Medium
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of a high-concentration this compound stock solution in DMSO.
-
Add to Medium: In a 96-well plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to a corresponding well containing a fixed volume (e.g., 199 µL) of your complete cell culture medium.[1] Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours).
-
Assess Precipitation: Visually inspect the wells for any precipitate. For a quantitative measurement, read the absorbance of the plate at 600 nm.[1][4] An increase in absorbance compared to the vehicle control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and does not show an increase in absorbance is considered the maximum working soluble concentration under these conditions.[1]
Quantitative Data Summary
The following table summarizes the solubility of the well-known S1R agonist, PRE-084, which can be used as a reference point.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 25 | ~70.6 |
| DMSO | 26.54 | 75 |
Data sourced from Tocris Bioscience for PRE-084 hydrochloride (MW: 353.89 g/mol ).[17] Note that the solubility of "this compound" will be compound-specific and should be determined experimentally.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. humapub.com [humapub.com]
- 14. benchchem.com [benchchem.com]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. PRE-084 hydrochloride | σ1 Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Troubleshooting S1R Agonist Dose-Response Variability
Welcome to the technical support center for Sigma-1 Receptor (S1R) agonist experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability in S1R agonist dose-response assays.
Frequently Asked Questions (FAQs)
Q1: What is the Sigma-1 Receptor (S1R) and why is it a challenging target?
The Sigma-1 Receptor (S1R) is a unique transmembrane protein primarily located in the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane (MAM).[1][2] It functions as a molecular chaperone, modulating a wide range of cellular signaling pathways, including calcium homeostasis, ion channel activity, and stress responses.[1][3][4] Its pleiotropic effects and complex regulation contribute to the variability often observed in dose-response experiments.[1]
Q2: What are the main signaling pathways activated by S1R agonists?
S1R does not have a single defined signaling pathway. Instead, upon agonist binding, it dissociates from its binding partner, BiP (Binding Immunoglobulin Protein), and interacts with various "client" proteins.[2][3][5] This can lead to the modulation of several downstream pathways, including:
-
Calcium Signaling: S1R agonists can potentiate inositol (B14025) 1,4,5-trisphosphate receptor (IP3R)-mediated calcium release from the ER.[1][2]
-
Ion Channel Modulation: S1R can directly interact with and modulate the activity of various ion channels, such as K+ channels and N-type calcium channels.[6]
-
Neurotrophic Factor Signaling: S1R activation can promote the secretion of Brain-Derived Neurotrophic Factor (BDNF) and potentiate its signaling through the TrkB receptor.[1][5]
Q3: What are the common sources of variability in S1R agonist dose-response curves?
Variability in S1R agonist dose-response curves can arise from several factors, including:
-
Cellular Stress Levels: As S1R is a stress-response protein, the physiological state of the cells can significantly impact its activity.
-
Cell Line and Passage Number: Different cell lines express varying levels of S1R, and its expression can change with cell passage.[2][7]
-
Agonist Stability and Purity: The chemical stability and purity of the S1R agonist are critical for reproducible results.
-
Experimental Conditions: Factors such as incubation time, temperature, and buffer composition can all influence the outcome.
-
Presence of Endogenous Ligands: Cells may produce endogenous S1R ligands, such as certain neurosteroids, which can compete with the experimental agonist.[6]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your S1R agonist dose-response experiments.
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, leading to variations in cell number and S1R expression per well.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Problem 2: Inconsistent EC50 values between experiments.
-
Possible Cause: Variation in cell culture conditions.
-
Solution: Standardize cell culture protocols, including media composition, serum lot, passage number, and confluency at the time of the experiment. Serum, in particular, can be a significant source of variability.[8]
-
Possible Cause: Agonist degradation.
-
Solution: Prepare fresh agonist solutions for each experiment from a validated stock. Store stock solutions at the recommended temperature and protect them from light.
Problem 3: Low or no response to the S1R agonist.
-
Possible Cause: Low S1R expression in the chosen cell line.
-
Solution: Verify S1R expression levels in your cell line using Western blot or qPCR. Consider using a cell line known to have robust S1R expression or creating a stable cell line overexpressing S1R.
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Optimize assay parameters such as incubation time and temperature. Perform a time-course experiment to determine the optimal incubation period for your specific agonist and cell line.
Data Presentation
Table 1: Factors Influencing S1R Agonist Potency (EC50)
| Parameter | Condition 1 | EC50 (nM) | Condition 2 | EC50 (nM) | Reference |
| Cell Line | HEK293 | 50 ± 5 | SH-SY5Y | 120 ± 15 | Fictional Data |
| Serum Lot | Lot A | 75 ± 8 | Lot B | 200 ± 25 | [8] |
| Passage # | Low (<10) | 60 ± 7 | High (>30) | 150 ± 20 | Fictional Data |
| Agonist Age | Fresh | 55 ± 6 | 1 Month Old | 180 ± 30 | Fictional Data |
Table 2: Comparison of S1R Ligand Binding Affinities (Ki)
| Ligand | Radioligand | Ki (nM) | Reference |
| (+)-Pentazocine | --INVALID-LINK---Pentazocine | 2.9 | [9] |
| Haloperidol | --INVALID-LINK---Pentazocine | 3.2 | [9] |
| PRE-084 | --INVALID-LINK---Pentazocine | 2.2 | Fictional Data |
| Progesterone | --INVALID-LINK---SKF 10047 | 268 | [6] |
Experimental Protocols
Protocol 1: S1R Radioligand Binding Assay
This protocol is adapted from standard radioligand binding assay procedures.[10][11]
1. Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge at 1,000 x g to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, radioligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled S1R agonist.
-
For non-specific binding, use a high concentration of a known S1R ligand (e.g., 10 µM haloperidol).
-
Incubate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Counting:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate a dose-response curve and determine the IC50 value of the agonist.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: S1R-Mediated Calcium Flux Assay
This protocol is based on common calcium flux assay procedures.[12][13][14]
1. Cell Preparation:
-
Plate cells in a black, clear-bottom 96-well plate and grow to near confluency.
-
Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
2. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
3. Agonist Addition and Measurement:
-
Use a fluorescence plate reader equipped with an automated injector.
-
Record a baseline fluorescence reading for a short period.
-
Inject varying concentrations of the S1R agonist into the wells.
-
Immediately and continuously measure the change in fluorescence over time.
4. Data Analysis:
-
Normalize the fluorescence signal to the baseline reading (F/F₀).
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Visualizations
Caption: S1R agonist activation and downstream calcium signaling.
Caption: A logical workflow for troubleshooting S1R dose-response variability.
References
- 1. mdpi.com [mdpi.com]
- 2. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 7. Specific detection and deletion of the sigma-1 receptor widely expressed in neurons and glial cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bu.edu [bu.edu]
- 13. Calcium flux: Indo-1 loading and sample staining procedure for simultaneous measurement of intracellular Ca2+ [protocols.io]
- 14. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Optimizing S1R Agonist 1 Treatment
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of S1R Agonist 1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a ligand-operated molecular chaperone.[1][2] Under basal conditions, the Sigma-1 Receptor (S1R) is primarily located at the mitochondria-associated ER membrane (MAM) where it forms a complex with the Binding Immunoglobulin Protein (BiP), an ER chaperone.[3] Upon stimulation by an agonist, S1R dissociates from BiP.[1][3] This dissociation allows the now "active" S1R to interact with a wide range of client proteins, including ion channels and receptors, thereby modulating various downstream signaling pathways.[2][4]
Q2: What are the expected downstream cellular effects after treatment with this compound?
A2: The effects are pleiotropic and depend on the cell type and experimental context. Common outcomes of S1R activation include the modulation of calcium (Ca²⁺) homeostasis between the ER and mitochondria, reduction of ER stress, and regulation of cellular excitability.[2][3][5] In neuronal models, S1R agonists are broadly neuroprotective, often by promoting the secretion of Brain-Derived Neurotrophic Factor (BDNF) and potentiating its signaling through the TrkB receptor, which activates pro-survival pathways like ERK and AKT.[2][4][6]
Q3: How do I determine the optimal treatment duration for my experiment?
A3: The optimal duration is highly dependent on the biological process you are measuring.
-
Short-term (minutes to a few hours): Best for observing rapid signaling events like Ca²⁺ flux, ion channel modulation, or the phosphorylation of downstream kinases (e.g., ERK, AKT). The dissociation of S1R from BiP is a rapid and transient event, often peaking within minutes and returning to baseline within an hour.[7]
-
Mid-term (several hours to 24 hours): Suitable for measuring changes in gene expression, protein synthesis (e.g., BDNF), or early markers of apoptosis or cell stress.[8]
-
Long-term (24 to 72 hours or more): Required for assessing endpoints that take longer to develop, such as cell viability, proliferation, neuroprotection against a toxic insult, or neurite outgrowth.[9][10]
Q4: How do I select an appropriate concentration for this compound?
A4: The ideal concentration varies significantly between cell lines and the specific agonist used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model and endpoint. Start with concentrations reported in the literature for similar cell types. A typical starting range for many S1R agonists is between 100 nM and 30 µM.[10] Always include a vehicle control in your experiments.
Troubleshooting Guide
Problem 1: I am not observing any effect after treating my cells with this compound.
-
Possible Cause: Sub-optimal concentration or treatment duration.
-
Troubleshooting Step: First, perform a dose-response experiment using a wide range of concentrations (e.g., 10 nM to 50 µM) at a fixed, intermediate time point (e.g., 24 hours) to identify an effective dose. Once an optimal dose is found, perform a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to determine the ideal treatment duration for your specific endpoint.
-
-
Possible Cause: Low or absent S1R expression in your cell line.
-
Troubleshooting Step: Confirm the expression of S1R in your chosen cell line using Western Blot or qPCR. If expression is low, consider using a cell line known to have robust S1R expression (e.g., SH-SY5Y, HeLa, A549 cells) or transiently overexpressing S1R.[11]
-
-
Possible Cause: Instability or poor solubility of the agonist.
-
Troubleshooting Step: Ensure the agonist is fully dissolved in the appropriate solvent and then diluted in your culture medium.[12] Prepare fresh stock solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Problem 2: I am observing significant cell death or toxicity.
-
Possible Cause: The agonist concentration is too high.
-
Troubleshooting Step: High concentrations of any compound can induce off-target effects and cytotoxicity. Reduce the concentration significantly. Perform a cell viability assay (e.g., MTT, LDH, or Trypan Blue exclusion) across a range of concentrations to determine the maximum non-toxic dose in your cell line.
-
-
Possible Cause: The treatment duration is too long.
-
Troubleshooting Step: Continuous stimulation of signaling pathways can sometimes lead to cellular exhaustion or toxicity. Reduce the incubation time. For some endpoints, a short-term treatment followed by a recovery period in fresh medium may be sufficient.
-
Problem 3: There is high variability between my experimental replicates.
-
Possible Cause: Inconsistent cell culture conditions.
-
Possible Cause: Edge effects in multi-well plates.
Data Summary Tables
Table 1: Recommended Starting Concentrations for Common S1R Agonists
| S1R Agonist | Cell Type Examples | Typical Concentration Range | Reference |
| PRE-084 | Spinal Cord Organotypic Cultures | 1 µM - 30 µM | [10] |
| Wobbler Mouse (in vivo) | 0.3 mg/kg | [14] | |
| SOD1G93A Mice (in vivo) | 0.25 mg/kg | [10] | |
| (+)-SKF10047 | A549 and MCF7 Cancer Cells | 10 µM | [11] |
| SA4503 | Spinal Cord Organotypic Cultures | 1 µM - 30 µM | [10] |
| SOD1G93A Mice (in vivo) | 0.25 mg/kg and 1 mg/kg | [10] | |
| (+)-Pentazocine | CHO Cells | 10 µM | [15] |
Table 2: Suggested Treatment Durations Based on Experimental Endpoint
| Experimental Endpoint | Suggested Treatment Duration | Rationale | Reference |
| Signaling Events (e.g., Kinase Phosphorylation) | 5 - 60 minutes | S1R-mediated signaling cascades are often initiated rapidly following agonist binding. | [16][7] |
| Ca²⁺ Mobilization | 1 - 30 minutes | Changes in intracellular calcium flux are typically immediate but can be sustained. | [17] |
| ER Stress Modulation | 4 - 24 hours | Observing changes in ER stress marker proteins (e.g., CHOP, BiP) requires time for transcriptional and translational changes. | [9] |
| Gene Expression (mRNA) | 2 - 16 hours | Peak mRNA expression changes often occur within this timeframe. | |
| Protein Expression | 16 - 48 hours | Sufficient time is needed for translation and protein accumulation. | |
| Cell Viability / Neuroprotection | 24 - 72 hours | These assays measure cumulative effects over a longer period, especially when co-treating with a toxin. | [10] |
| Cell Proliferation | 48 - 96 hours | Assessing changes in cell number requires allowing for one or more cell cycles to complete. | [9] |
Key Experimental Protocols
Protocol 1: General Workflow for Optimizing this compound Treatment Duration
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density that ensures they are in a logarithmic growth phase (e.g., 60-70% confluency) at the time of treatment. Allow cells to adhere overnight.[13]
-
Dose-Response: To find the optimal concentration, treat cells with a serial dilution of this compound (e.g., 8-point, 3-fold dilution) for a fixed time (e.g., 24 hours).
-
Assay Performance: Perform your primary assay (e.g., MTT for viability, HTRF for cAMP, or a reporter assay).
-
Data Analysis: Plot the response against the agonist concentration and use a four-parameter logistic fit to determine the EC₅₀ value. Select a concentration at or near the top of the curve for subsequent experiments.
-
Time-Course: Seed cells as in Step 1. Treat cells with the optimal concentration of this compound determined in the previous steps.
-
Incubation: Incubate the cells for various durations (e.g., 2, 4, 8, 16, 24, 48 hours).
-
Assay and Analysis: Perform the primary assay at each time point. Plot the response against time to identify the incubation period that yields the optimal signal window for your desired effect.
Protocol 2: Assessment of S1R Pathway Activation by Western Blot
-
Cell Treatment: Culture cells to near confluency (80-90%) in 6-well plates. Treat cells with the desired concentration of this compound for a short period (e.g., 5, 15, 30, or 60 minutes) to assess phosphorylation events (e.g., p-AKT, p-ERK).[18]
-
Cell Lysis: After treatment, immediately place plates on ice. Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour at room temperature. Incubate with a primary antibody against your target of interest (e.g., p-ERK, total-ERK, BiP, S1R) overnight at 4°C. Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Quantify band intensity and normalize phosphorylated proteins to their total protein counterparts.
Protocol 3: Measurement of Intracellular Calcium Mobilization
-
Cell Culture: Culture a suitable cell line (e.g., SH-SY5Y or primary neurons) on glass coverslips or in black-walled, clear-bottom 96-well plates.[17]
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., HBSS) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.[17]
-
Baseline Measurement: Wash the cells to remove excess dye. Mount the coverslip on a fluorescence microscope or place the plate in a plate reader equipped for fluorescence measurement. Record the baseline fluorescence intensity for 1-2 minutes to ensure a stable signal.[17]
-
Stimulation and Recording: Apply this compound to the cells via a perfusion system or by direct addition. Immediately begin recording the changes in fluorescence intensity over time (e.g., for 5-15 minutes).
-
Data Analysis: Quantify the change in fluorescence intensity from baseline to the peak response after agonist addition. This change is proportional to the change in intracellular calcium concentration.[17]
Visualized Pathways and Workflows
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. labs.penchant.bio [labs.penchant.bio]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sigma-1 Receptor Agonists Acting on Aquaporin-Mediated H2O2 Permeability: New Tools for Counteracting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-1 receptor overexpression promotes proliferation and ameliorates cell apoptosis in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1G93A ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of S1R Agonist PRE-084
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the selective Sigma-1 Receptor (S1R) agonist, PRE-084. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may arise during experimentation, with a focus on minimizing off-target effects and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is PRE-084 and what is its primary mechanism of action?
PRE-084 is a widely used research compound that acts as a selective agonist for the Sigma-1 Receptor (S1R).[1][2][3] S1R is an intracellular chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[4] Under basal conditions, S1R is associated with the Binding Immunoglobulin Protein (BiP). Upon binding of an agonist like PRE-084, S1R dissociates from BiP, allowing it to interact with and modulate the function of various client proteins, including ion channels and receptors.[1] This modulation is central to its observed neuroprotective and cellular homeostatic effects.
Q2: What are the known off-target effects of PRE-084?
While PRE-084 is characterized as a highly selective S1R agonist, the potential for off-target effects exists, particularly at higher concentrations.[1][2] Some studies suggest that PRE-084 can interact with NMDA receptors and dopamine (B1211576) receptors.[1] It is crucial to consider the dose or concentration of PRE-084 used in experiments, as higher levels are more likely to result in binding to lower-affinity sites, leading to off-target effects.[1][2]
Q3: How can I be sure that the observed effects in my experiment are mediated by S1R?
To confirm that the experimental outcomes are due to S1R activation by PRE-084, it is essential to include proper controls. A key experiment is to use a selective S1R antagonist, such as NE-100 or BD-1047, to see if it can block the effects of PRE-084.[5] If the antagonist reverses the effects of PRE-084, it provides strong evidence that the observed phenomena are S1R-mediated.
Q4: What is the binding affinity of PRE-084 for S1R and other receptors?
The binding affinity of PRE-084 for S1R has been reported with some variability in the literature. This can be due to different experimental conditions and methodologies. The table below summarizes the reported binding affinities.
Quantitative Data Summary
| Ligand | Target | Binding Affinity (IC50/Ki) | Selectivity | Reference |
| PRE-084 | Sigma-1 Receptor (S1R) | IC50: 44 nM | - | [1][3][6][7] |
| Sigma-1 Receptor (S1R) | Ki: 53.2 nM | ~600-fold over S2R | [8] | |
| Sigma-1 Receptor (S1R) | Ki: 2.2 nM | - | [9] | |
| PCP Receptor | IC50: >100,000 nM | Highly Selective | [1][3] | |
| Various other receptors | IC50: >10,000 nM | Highly Selective | [1][3] |
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal in binding assays | Non-specific binding of PRE-084 to surfaces or other proteins. | 1. Optimize Buffer Conditions: Adjust pH and ionic strength. Increasing salt concentration can reduce electrostatic interactions. 2. Use Blocking Agents: Add Bovine Serum Albumin (BSA) or non-fat dry milk to the buffer to block non-specific binding sites. 3. Add Surfactants: A low concentration of a non-ionic detergent like Tween-20 can help reduce hydrophobic interactions. |
| Inconsistent or unexpected biological effects | Off-target effects due to high concentrations of PRE-084. | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration of PRE-084 that elicits the desired S1R-mediated effect. 2. Use an S1R Antagonist: Co-treat with a selective S1R antagonist (e.g., NE-100) to confirm the effect is S1R-dependent.[5] 3. Consult Binding Affinity Data: Be aware of the concentrations at which PRE-084 might interact with other receptors. |
| Poor solubility of PRE-084 | Improper solvent or storage. | 1. Use Appropriate Solvents: PRE-084 hydrochloride is soluble in water and DMSO.[7] For cell culture, ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%). 2. Proper Storage: Store stock solutions at -20°C or -80°C as recommended by the supplier to prevent degradation. |
| Variability between experimental replicates | Inconsistent experimental procedures or reagent preparation. | 1. Standardize Protocols: Ensure all experimental steps, including incubation times, temperatures, and reagent concentrations, are consistent across all replicates. 2. Freshly Prepare Solutions: Prepare working solutions of PRE-084 fresh from a stock solution for each experiment to ensure consistent concentrations. |
Experimental Protocols
Radioligand Binding Assay to Determine PRE-084 Affinity for S1R
This protocol provides a general framework for a competitive radioligand binding assay to determine the inhibition constant (Ki) of PRE-084 for S1R.
-
Membrane Preparation:
-
Homogenize tissue or cells known to express S1R (e.g., guinea pig liver) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
A fixed concentration of a radiolabeled S1R ligand (e.g., [³H]-(+)-pentazocine).
-
Increasing concentrations of unlabeled PRE-084.
-
Membrane preparation (approximately 125 µg of protein per well).[10]
-
-
To determine non-specific binding, add a high concentration of a non-radiolabeled S1R ligand (e.g., 10 µM PRE-084) to a set of wells.[10]
-
To determine total binding, add vehicle (e.g., DMSO) instead of unlabeled ligand.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the PRE-084 concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Co-Immunoprecipitation to Assess PRE-084-Induced S1R-BiP Dissociation
This protocol outlines the steps to investigate the effect of PRE-084 on the interaction between S1R and BiP.
-
Cell Culture and Treatment:
-
Culture cells endogenously expressing S1R and BiP.
-
Treat the cells with either vehicle or PRE-084 at the desired concentration and for the desired time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against S1R or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against BiP.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the amount of BiP that co-immunoprecipitated with S1R in the vehicle vs. PRE-084 treated samples. A decrease in the BiP signal in the PRE-084 treated sample indicates dissociation of the S1R-BiP complex.
-
Visualizations
Caption: S1R Signaling Pathway upon PRE-084 Agonism.
Caption: Workflow for Investigating Off-Target Effects.
References
- 1. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sigma compounds derived from phencyclidine: identification of PRE-084, a new, selective sigma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Sigma1 Receptor Agonist Alters Fluidity and Stability of Lipid Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing S1R Agonist 1 Instability in Solution
Welcome to the Technical Support Center for S1R Agonist 1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in experimental solutions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.
For the purposes of this guide, we will use the well-characterized and selective S1R agonist, PRE-084 , as a representative example of "this compound" to provide concrete data and protocols.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a primary indicator of compound instability in solution. Degradation of the agonist can lead to a lower effective concentration, resulting in diminished or variable biological effects. Furthermore, degradation products could potentially have off-target effects, further confounding your results.
Q2: What are the common factors that can cause this compound to degrade in my experimental setup?
A2: Several factors can contribute to the degradation of small molecules like this compound in solution:
-
pH: The pH of your solvent or cell culture medium can significantly impact the stability of the compound, potentially leading to acid- or base-catalyzed hydrolysis.
-
Temperature: Elevated temperatures, such as the 37°C used for cell culture incubations, can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of sensitive compounds.
-
Oxidation: The presence of oxygen or reactive oxygen species in the solution can lead to oxidative degradation.
-
Enzymatic Degradation: Components in biological matrices, such as serum in cell culture media, may contain enzymes that can metabolize the agonist.
-
Solvent: The choice of solvent for your stock solution and its compatibility with your experimental buffer is crucial. Some solvents can promote degradation.
Q3: How should I prepare and store my this compound stock solutions?
A3: Proper preparation and storage are critical for maintaining the stability of your agonist. For our representative compound, PRE-084 hydrochloride, here are some guidelines:
-
Solubility: PRE-084 hydrochloride is soluble in water (up to 25 mM) and DMSO (up to 75 mM).[1]
-
Stock Solution Preparation: For a 10 mM stock solution, dissolve 3.54 mg of PRE-084 hydrochloride (M.Wt: 353.89 g/mol ) in 1 mL of high-purity DMSO.
-
Storage of Stock Solutions:
-
Working Solutions: It is recommended to prepare working solutions fresh for each experiment by diluting the stock solution in your experimental buffer or media immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: For how long is this compound (PRE-084) stable in biological media?
A4: Studies have shown that PRE-084 is stable in biological matrices, such as mouse blood, brain, and spinal cord, for at least 24 hours.[3][4] However, stability can be context-dependent. It is best practice to determine the stability in your specific experimental conditions if you are conducting long-term experiments (beyond 24 hours).
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential instability issues with this compound.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing compound instability.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no biological activity | Degradation of the agonist leading to a lower effective concentration. | 1. Verify Stock Solution: Prepare a fresh stock solution of this compound. 2. Confirm Concentration: Use a validated analytical method, such as HPLC-UV, to confirm the concentration of your working solution at the start of the experiment (T=0). 3. Assess Stability: Perform a time-course stability study under your experimental conditions (see Experimental Protocol below). |
| High variability between replicates | Inconsistent degradation of the agonist across different wells or samples. | 1. Standardize Procedures: Ensure consistent handling and incubation times for all samples. 2. Minimize Light Exposure: Protect your samples from light by using amber tubes and covering plates with foil. 3. Control Temperature: Ensure uniform temperature across all samples during incubation. |
| Unexpected biological effects | Formation of degradation products with off-target activity. | 1. Analyze for Degradants: Use a stability-indicating HPLC method to detect and quantify any degradation products. 2. Characterize Degradants: If significant degradation is observed, consider using LC-MS to identify the degradation products. 3. Test Degradant Activity: If possible, isolate the degradation products and test their biological activity in your assay. |
Quantitative Data Summary
The following tables provide illustrative data from a forced degradation study of a representative S1R agonist (e.g., PRE-084). These studies are designed to identify potential degradation pathways and establish the stability-indicating nature of an analytical method.[5][6]
Table 1: Illustrative Stability of this compound Under Various Stress Conditions
| Stress Condition | Duration | % this compound Remaining | % Total Degradation Products |
| 0.1 M HCl | 24 hours | 85.2% | 14.8% |
| 0.1 M NaOH | 24 hours | 78.5% | 21.5% |
| 3% H₂O₂ | 24 hours | 92.1% | 7.9% |
| Heat (60°C) | 48 hours | 95.8% | 4.2% |
| Photostability (ICH Q1B) | 24 hours | 98.3% | 1.7% |
Table 2: Illustrative Stability of this compound in Different Solvents at Room Temperature
| Solvent | Time Point | % this compound Remaining |
| DMSO | 48 hours | 99.5% |
| Water (pH 7.4) | 48 hours | 97.2% |
| PBS (pH 7.4) | 48 hours | 96.8% |
| DMEM + 10% FBS | 48 hours | 94.5% |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol describes a general method for assessing the stability of this compound in a desired matrix (e.g., cell culture medium) using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the amount of intact this compound remaining over time under specific experimental conditions.
Materials:
-
This compound (e.g., PRE-084)
-
HPLC-grade solvents (acetonitrile, water, formic acid)
-
Experimental matrix (e.g., DMEM with 10% FBS)
-
HPLC system with UV or MS detector
-
C18 reverse-phase HPLC column (e.g., 150 mm x 3.9 mm, 5 µm)[7]
Procedure:
-
Preparation of Test Solution: Prepare a solution of this compound in the experimental matrix at the desired final concentration (e.g., 10 µM).
-
Incubation: Incubate the test solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution.
-
Sample Preparation: Quench any potential enzymatic activity by adding an equal volume of cold acetonitrile. Centrifuge to precipitate proteins and transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the parent compound from any degradation products (e.g., 10-90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 214 nm) or Mass Spectrometry for higher specificity.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at T=0.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability via HPLC.
S1R Signaling Pathway
Activation of the Sigma-1 Receptor (S1R) by an agonist initiates a cascade of intracellular events. S1R is a chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).
Caption: Simplified S1R signaling pathway upon agonist activation.
Under basal conditions, S1R is in an inactive state, bound to the Binding-immunoglobulin Protein (BiP).[3] Upon binding of an agonist, S1R dissociates from BiP and can then interact with various client proteins, most notably the Inositol 1,4,5-trisphosphate receptor (IP3R).[2][3] This modulation of IP3R activity influences calcium (Ca²⁺) signaling between the ER and mitochondria, which in turn affects mitochondrial function and downstream cellular responses such as promoting cell survival and neuroprotection.[2][8]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 4. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Improving the Selectivity of S1R Agonist 1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the selectivity of S1R agonist 1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selectivity important?
A1: this compound is a compound that preferentially binds to and activates the Sigma-1 Receptor (S1R), a unique ligand-regulated molecular chaperone in the endoplasmic reticulum.[1] Selectivity is crucial to ensure that the observed experimental effects are due to the specific activation of S1R and not from off-target interactions with other receptors, such as the Sigma-2 Receptor (S2R) or other neurotransmitter receptors and ion channels.[2][3][4] Poor selectivity can lead to misinterpretation of results and potential side effects in therapeutic applications.
Q2: How can I determine the selectivity of my S1R agonist?
A2: The selectivity of an S1R agonist is typically determined by comparing its binding affinity (Ki or IC50 values) for S1R to its affinity for other receptors, particularly S2R. A higher selectivity ratio (Ki for off-target / Ki for S1R) indicates greater selectivity. This is most commonly assessed using competitive radioligand binding assays.[5][6][7]
Q3: What are the common off-targets for S1R agonists?
A3: The most common off-target is the Sigma-2 Receptor (S2R). Other potential off-targets can include GPCRs, ion channels (such as potassium, sodium, and calcium channels), and the NMDA receptor, depending on the chemical scaffold of the agonist.[1][8][9][10]
Q4: My S1R agonist is showing unexpected effects. What could be the cause?
A4: Unexpected effects could arise from several factors:
-
Off-target binding: The agonist may be interacting with other receptors or ion channels. A comprehensive selectivity profile is needed to rule this out.
-
Functional selectivity: The agonist might be preferentially activating specific downstream signaling pathways of S1R over others, a phenomenon known as biased agonism.[11]
-
Experimental conditions: Factors such as cell line variability, agonist concentration, and incubation time can influence the outcome.
Q5: How does S1R activation lead to downstream signaling?
A5: In its inactive state, S1R is often complexed with the chaperone protein BiP (Binding Immunoglobulin Protein) at the mitochondria-associated ER membrane (MAM).[12][13][14] Upon agonist binding, S1R dissociates from BiP, allowing it to interact with and modulate various "client" proteins.[13][14][15] This can lead to the regulation of intracellular calcium signaling, modulation of ion channels, and attenuation of ER stress.[12][13][16]
Troubleshooting Guides
Issue 1: Poor S1R/S2R Selectivity in Binding Assays
| Possible Cause | Troubleshooting Steps |
| Incorrect radioligand concentration | Ensure the radioligand concentration is at or below its Kd for the target receptor to allow for sensitive detection of competition. |
| Inappropriate masking agent for S2R assay | When determining S2R affinity, use a highly selective S1R ligand (e.g., (+)-pentazocine) to block binding to S1R sites and isolate the S2R-specific signal.[17] |
| Cross-reactivity of the test compound | If the compound inherently has a low selectivity ratio, consider chemical modification of the agonist to improve its affinity for S1R or decrease its affinity for S2R. |
| Issues with membrane preparation | Ensure the membrane preparation is of high quality and contains a sufficient density of both S1R and S2R for accurate measurement. |
Issue 2: Inconsistent Results in Functional Assays (e.g., Calcium Flux)
| Possible Cause | Troubleshooting Steps |
| Low S1R expression in the cell line | Verify S1R expression levels in your chosen cell line via Western blot or qPCR. Consider using a cell line with higher endogenous expression or a stably transfected cell line. |
| Suboptimal dye loading | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM) and the loading time and temperature for your specific cell type.[18][19][20][21] |
| Cell health and density | Ensure cells are healthy and seeded at a consistent density. Over-confluent or unhealthy cells can exhibit altered calcium signaling. |
| Agonist concentration | Perform a dose-response curve to determine the optimal concentration range for your agonist. Very high concentrations can lead to off-target effects or receptor desensitization. |
| Inadequate positive/negative controls | Use a known calcium ionophore (e.g., ionomycin) as a positive control to confirm cell responsiveness and a calcium chelator (e.g., EGTA) as a negative control.[18] |
Issue 3: Difficulty Confirming S1R-Protein Interactions via Co-Immunoprecipitation (Co-IP)
| Possible Cause | Troubleshooting Steps |
| Weak or transient interaction | Consider using a cross-linking agent (e.g., formaldehyde) to stabilize the protein-protein interaction before cell lysis. |
| Lysis buffer is too harsh | Use a milder lysis buffer (non-ionic detergents like NP-40) to preserve protein complexes. Avoid harsh ionic detergents like SDS. |
| Low abundance of interacting partner | Ensure that both S1R and the putative interacting protein are expressed at detectable levels in the cell lysate (check with an input control on your Western blot). |
| Incorrect antibody for IP | Use an antibody validated for immunoprecipitation. Test different antibodies if the pulldown is inefficient. |
| High background | Pre-clear the lysate with beads before adding the IP antibody to reduce non-specific binding. Optimize the number and duration of wash steps.[22][23] |
Data Presentation
Table 1: Selectivity Profile of Exemplary S1R Agonists
To provide a reference for what a selectivity profile looks like, below are the binding affinities for two well-characterized S1R agonists, PRE-084 and SA4503. Researchers should aim to generate similar data for "this compound".
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity (S2R Ki / S1R Ki) | Reference |
| PRE-084 | S1R | 44 | >2272 (based on PCP receptor IC50) | [2][4][24][25] | |
| PCP Receptor | >100,000 | [2][4][25] | |||
| SA4503 | S1R | 4.6 | 17.4 | ~14 | [17][26][27] |
| S2R | 63.1 | [17][26] |
Note: Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for S1R Selectivity
This protocol is a generalized procedure to determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) for the Sigma-1 receptor.
Materials:
-
Membrane preparation from cells or tissue expressing S1R (e.g., guinea pig brain homogenate).[17]
-
Radioligand specific for S1R (e.g., --INVALID-LINK---pentazocine).[6]
-
Unlabeled test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compound.
-
Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound. Also include wells for total binding (no competitor) and non-specific binding (a high concentration of a known S1R ligand).
-
Equilibration: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Selectivity Determination: Repeat the assay using a radioligand for the off-target of interest (e.g., [3H]DTG for S2R, with an S1R masking agent) to determine the Ki for the off-target. Calculate the selectivity ratio.
Protocol 2: S1R Functional Assay - Intracellular Calcium Flux
This protocol measures the ability of an S1R agonist to modulate intracellular calcium levels, a key downstream effect of S1R activation.
Materials:
-
Live cells expressing S1R (e.g., HEK293, SH-SY5Y).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound.
-
Positive control (e.g., ionomycin).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (to aid dye solubilization) in HBSS.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells with HBSS to remove extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence intensity for a few minutes.
-
Agonist Addition: Add this compound at various concentrations to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over time (e.g., every 1-5 seconds for 2-5 minutes) to capture the transient calcium flux.
-
Positive Control: In separate wells, add a positive control like ionomycin (B1663694) to determine the maximum calcium response.
-
Data Analysis:
-
The change in fluorescence (F/F0, where F is the fluorescence at a given time point and F0 is the baseline fluorescence) is plotted against time.
-
The peak fluorescence or the area under the curve can be used to quantify the calcium response.
-
Plot the response against the log concentration of the agonist to generate a dose-response curve and determine the EC50.
-
Visualizations
Caption: S1R agonist activation and downstream signaling pathway.
Caption: Workflow for assessing the selectivity of this compound.
References
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma compounds derived from phencyclidine: identification of PRE-084, a new, selective sigma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Method for Quantifying Functional Selectivity and Agonist Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sigma Receptor 1 Modulates Endoplasmic Reticulum Stress in Retinal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bu.edu [bu.edu]
- 19. Calcium flux: Indo-1 loading and sample staining procedure for simultaneous measurement of intracellular Ca2+ [protocols.io]
- 20. icdar.org [icdar.org]
- 21. labs.pbrc.edu [labs.pbrc.edu]
- 22. ptglab.com [ptglab.com]
- 23. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 24. selleckchem.com [selleckchem.com]
- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Technical Support Center: In Vivo Studies with S1R Agonist 1
Welcome to the technical support center for researchers utilizing S1R Agonist 1 in in vivo studies. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a bell-shaped dose-response curve with our S1R agonist. Higher doses are showing reduced efficacy. Is this a known phenomenon?
A1: Yes, a biphasic or "bell-shaped" dose-response is a documented characteristic for some Sigma-1 Receptor (S1R) agonists in certain in vivo models.[1] This means that increasing the dose beyond an optimal point can lead to a decrease in the therapeutic or measured effect. The precise mechanisms are not fully elucidated but may be related to the complex role of S1R in modulating various signaling pathways. Over-stimulation could potentially lead to an overload of intracellular calcium, which can be cytotoxic, or trigger counter-regulatory mechanisms that diminish the desired outcome.[1]
Troubleshooting Steps:
-
Dose-Response Refinement: If you observe this effect, it is crucial to perform a detailed dose-response study with a wider range of doses, including several lower concentrations, to accurately identify the optimal therapeutic window.
-
Pharmacokinetic Analysis: Assess the pharmacokinetic profile of your agonist. Rapid metabolism or, conversely, accumulation at higher doses could contribute to the observed effect.
-
Target Engagement: If possible, include downstream biomarkers of S1R activation in your analysis to correlate with the behavioral or physiological outcomes at different doses.
Q2: Our in vivo results with the S1R agonist are inconsistent between experiments, even when using the same animal model and dose. What could be the cause?
A2: Inconsistent results in behavioral studies are a common challenge and can arise from several factors. For S1R-related research, subtle variations in experimental conditions can significantly impact outcomes.[1]
Troubleshooting Checklist:
-
Animal Characteristics: Ensure that the age, sex, and strain of the animals are consistent across all experimental groups and cohorts. S1R expression and function can be influenced by these factors.[1]
-
Environmental Conditions: Maintain consistent housing conditions, including light/dark cycles, temperature, and noise levels. Stress can impact S1R expression and the behavioral readouts.
-
Drug Formulation and Administration: Prepare the S1R agonist formulation fresh for each experiment if its stability in solution is not well-characterized. Ensure the route and timing of administration are identical.
-
Behavioral Testing Parameters: The time of day for behavioral testing, the duration of the tests, and the habituation procedures must be strictly standardized. Discrepancies in these parameters have been noted to cause variability in results for tests like the Forced Swim Test.[1]
Q3: How can we be sure that the observed effects of our S1R agonist are not due to off-target interactions?
A3: This is a critical consideration, as many S1R ligands have been shown to interact with other receptors and ion channels.[2]
Strategies to Address Off-Target Effects:
-
Use of a Selective Antagonist: A key validation experiment is to co-administer your S1R agonist with a well-characterized, selective S1R antagonist (e.g., BD-1063 or NE-100). If the antagonist blocks the effects of your agonist, it provides strong evidence for S1R-mediated action.[3][4]
-
Employ S1R Knockout (KO) Animals: The most definitive way to confirm on-target effects is to test your agonist in S1R KO mice. The absence of the receptor should abolish the agonist's effects.[1][5]
-
Counter-Screening: If not already done, perform in vitro binding assays to profile your agonist against a panel of other common CNS receptors (e.g., opioid, dopamine, serotonin (B10506) receptors) to understand its selectivity.
-
Dose Minimization: Use the lowest effective dose of the agonist to minimize the likelihood of engaging lower-affinity off-targets.[6]
Quantitative Data Summary
The following tables provide a summary of quantitative data for the commonly used S1R agonist PRE-084 to serve as a reference for your experimental design.
Table 1: Pharmacokinetic Parameters of PRE-084 in CD1 Mice (10 mg/kg, i.p.)
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 5 minutes | [6] |
| Cmax (Peak Plasma Concentration) | 659.0 ± 117.1 ng/mL | [6] |
| AUC (Area Under the Curve) | 45516.4 ± 8386.4 ng/mL*min | [6] |
| Half-life (t½) | 195.5 minutes | [6] |
| Brain Concentration at Tmax | 773.6 ± 26.8 ng/g | [6] |
| Spinal Cord Concentration at Tmax | 871.5 ± 77.3 ng/g | [6] |
Table 2: Exemplary In Vivo Dosages of S1R Ligands in Rodent Models
| Compound | Type | Animal Model | Dose Range | Route | Application | Reference |
| PRE-084 | Agonist | Mouse (ALS model) | 0.25 mg/kg | i.p. | Neuroprotection | [7] |
| PRE-084 | Agonist | Rat (Retinal damage) | 0.3 mg/2 µL | Intravitreal | Neuroprotection | [8] |
| SA4503 | Agonist | Mouse (ALS model) | 0.25 - 1 mg/kg | i.p. | Neuroprotection | [7] |
| BD-1063 | Antagonist | Mouse (ALS model) | 5 mg/kg | i.p. | Antagonist control | [7] |
Visualized Workflows and Pathways
S1R Agonist Signaling Pathway
Caption: S1R activation by an agonist or cellular stress leads to its dissociation from BiP, promoting cell survival.
General In Vivo Experimental Workflow
Caption: A typical workflow for an in vivo study involving an S1R agonist.
Troubleshooting Logic for Unexpected Behavioral Results
Caption: A decision tree for troubleshooting unexpected in vivo behavioral outcomes.
Detailed Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination (Mouse)
Objective: To assess motor coordination, balance, and motor learning.
Materials:
-
Rotarod apparatus for mice
-
This compound solution and vehicle control
-
Syringes for administration
-
Timers
Procedure:
-
Habituation: For 2-3 days prior to testing, habituate the mice to the testing room for at least 1 hour. Handle the mice daily.
-
Training:
-
Place mice on the stationary rod for 60 seconds.
-
Begin rotation at a low, constant speed (e.g., 4-5 rpm) for a 2-5 minute training trial. If a mouse falls, place it back on the rod.
-
Perform 2-3 training trials per day for 2 days.
-
-
Testing Day:
-
Administer this compound or vehicle at the predetermined time before the test (based on compound Tmax, e.g., 30 minutes post-i.p. injection).
-
Place the mouse on the accelerating rod, which starts at a low speed (e.g., 4 rpm) and gradually increases to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall (in seconds). If the mouse clings to the rod and makes a full passive rotation, this is also counted as a fall.
-
A cut-off time (e.g., 300 seconds) is typically used.
-
Conduct 3 trials with a 15-20 minute inter-trial interval.
-
-
Data Analysis: The primary endpoint is the average latency to fall across the trials. Compare the performance of the agonist-treated group to the vehicle control group.
Protocol 2: Forced Swim Test (FST) for Depressive-Like Behavior (Mouse)
Objective: To assess behavioral despair, a common measure for the efficacy of antidepressant compounds.
Materials:
-
Cylindrical beakers (e.g., 25 cm tall, 10-12 cm diameter)
-
Water bath or thermometer to maintain water temperature
-
Water at 23-25°C[9]
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Towels and a warming cage/lamp for post-test recovery
Procedure:
-
Preparation: Fill the cylinders with water to a depth of 15-20 cm, enough so the mouse cannot touch the bottom with its tail or feet.[9][10]
-
Drug Administration: Administer this compound or vehicle at the appropriate time before the test (e.g., 30-60 minutes).
-
Test Session:
-
Post-Test:
-
Carefully remove the mouse from the water.
-
Gently dry the mouse with a towel and place it in a clean, dry cage under a warming lamp or on a heating pad until fully dry to prevent hypothermia.[11]
-
-
Data Analysis: Compare the duration of immobility between the agonist-treated and vehicle control groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Protocol 3: Immunohistochemistry (IHC) for S1R in Mouse Brain (Free-Floating)
Objective: To visualize the distribution and relative expression of S1R in brain tissue sections.
Materials:
-
4% Paraformaldehyde (PFA) fixed, free-floating brain sections (30-50 µm thick)
-
Phosphate-Buffered Saline (PBS)
-
Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5-10% Normal Donkey Serum)
-
Primary antibody against S1R
-
Appropriate fluorescently-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclei
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Washing: Wash sections three times in PBS for 5-10 minutes each to remove cryoprotectant.
-
Blocking and Permeabilization: Incubate sections in blocking solution for 1-2 hours at room temperature with gentle agitation. This step blocks non-specific antibody binding and permeabilizes the tissue.[12]
-
Primary Antibody Incubation:
-
Dilute the primary S1R antibody in the antibody dilution buffer (similar to blocking solution but with a lower serum concentration, e.g., 1-2%).
-
Incubate sections in the primary antibody solution overnight to 48 hours at 4°C with gentle agitation.
-
-
Washing: Wash sections three times in PBS (or PBS with 0.1% Triton X-100) for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (ensure it is raised against the host species of the primary antibody) in the antibody dilution buffer.
-
Incubate sections for 2 hours at room temperature, protected from light.[12]
-
-
Washing: Wash sections three times in PBS for 10 minutes each, protected from light.
-
Counterstaining (Optional): Incubate sections in a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes to stain cell nuclei.[12]
-
Mounting:
-
Wash sections once more in PBS.
-
Carefully mount the sections onto charged microscope slides.
-
Allow the slides to air dry briefly.
-
Add a drop of anti-fade mounting medium and apply a coverslip, avoiding air bubbles.
-
-
Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filters.
References
- 1. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1G93A ALS Mice [frontiersin.org]
- 8. scispace.com [scispace.com]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. Immunohistochemistry (IHC) protocol [hellobio.com]
Technical Support Center: Refining S1R Agonist Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Sigma-1 Receptor (S1R) agonists. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
I. Troubleshooting Guide
This section provides solutions to common problems that may arise during the synthesis and purification of S1R agonists.
1. Synthesis-Related Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield in Reductive Amination | - Inefficient Imine Formation: The initial condensation between the amine and carbonyl compound may be slow or incomplete. - Reduction of the Carbonyl Starting Material: The reducing agent may be too reactive and reduce the aldehyde or ketone before imine formation. - Decomposition of Reactants or Products: The reaction conditions (e.g., temperature, pH) may be too harsh. | - Optimize Imine Formation: Add a catalytic amount of a weak acid like acetic acid to promote imine formation. Monitor imine formation by TLC or NMR before adding the reducing agent. - Use a Milder Reducing Agent: Sodium triacetoxyborohydride (B8407120) (STAB) is often a good choice as it is less reactive towards carbonyls than sodium borohydride.[1] - Control Reaction Temperature: Perform the reaction at a lower temperature to minimize side reactions and decomposition. |
| Formation of Di-alkylated Byproduct in N-alkylation of Piperidines/Piperazines | - High Reactivity of the Secondary Amine: The mono-alkylated product can be further alkylated. - Incorrect Stoichiometry: Using an excess of the alkylating agent. | - Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to maintain a low concentration.[1] - Use of Excess Amine: Employing an excess of the piperidine (B6355638) or piperazine (B1678402) starting material can favor mono-alkylation. - Protecting Group Strategy: Use a mono-protected piperazine (e.g., N-Boc-piperazine) to ensure selective mono-alkylation. |
| Side Reactions in Amide Coupling | - Racemization of Chiral Centers: The activation of the carboxylic acid can lead to loss of stereochemical integrity. - Formation of Urea (B33335) Byproducts: Carbodiimide reagents (e.g., DCC, EDC) can form insoluble or difficult-to-remove urea byproducts.[2] | - Use Coupling Additives: Additives like HOBt or HOAt can suppress racemization.[2] - Choose the Right Coupling Reagent: For solid-phase synthesis, DIC is preferred over DCC as the urea byproduct is more soluble. For solution-phase, EDC is often used as its byproduct is water-soluble.[3] |
2. Purification-Related Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in Separating Enantiomers/Diastereomers | - Similar Physicochemical Properties: The stereoisomers have very similar polarity, making separation by standard chromatography challenging. | - Chiral HPLC: This is the most effective method for separating enantiomers. A systematic screening of different chiral stationary phases (CSPs) and mobile phases is recommended to find the optimal conditions.[4] - Diastereomeric Salt Formation: React the racemic mixture with a chiral acid or base to form diastereomeric salts, which can often be separated by crystallization due to differences in solubility. |
| Product Precipitation During Work-up or Purification | - Poor Solubility: The synthesized compound may have low solubility in the chosen solvent system. - Salt Formation: The product may be crashing out as a salt. | - Solvent Screening: Test the solubility of your compound in a variety of solvents to find a suitable system for work-up and chromatography. - pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous phase during extraction can significantly impact its solubility in the organic layer. |
| Ineffective Recrystallization | - Inappropriate Solvent Choice: The solvent may dissolve the compound too well at room temperature or not well enough at elevated temperatures. - Presence of Impurities that Inhibit Crystal Growth: Certain byproducts can interfere with the crystallization process. | - Systematic Solvent Screening: Test single and mixed solvent systems to find one where the compound is sparingly soluble at room temperature but highly soluble when heated. - Pre-purification: If significant impurities are present, consider a preliminary purification step like flash chromatography before attempting recrystallization.[5] |
II. Frequently Asked Questions (FAQs)
Q1: What are the typical yields I can expect for the synthesis of a piperidine-based S1R agonist?
A1: Yields can vary significantly depending on the specific synthetic route and reaction conditions. However, for common steps like N-alkylation of piperidine, yields can range from moderate to good (50-90%). Reductive amination steps also typically provide yields in a similar range. It is crucial to optimize each step of the synthesis to maximize the overall yield.
Q2: How do I choose the right solvent system for flash chromatography of my S1R agonist?
A2: The choice of solvent system is critical for successful purification. A good starting point is to use thin-layer chromatography (TLC) to screen different solvent mixtures. Aim for an Rf value of 0.2-0.3 for your target compound.[6] A common solvent system for piperidine-based compounds is a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758). For more polar compounds, adding a small amount of methanol (B129727) or triethylamine (B128534) (for basic compounds) to the eluent can improve separation.
Q3: My S1R agonist is a salt (e.g., hydrochloride). How does this affect purification?
A3: Purifying a salt can be challenging by standard silica (B1680970) gel chromatography as it may streak or remain at the baseline. It is often preferable to purify the free base of the amine and then form the salt in the final step. If you must chromatograph the salt, consider using a different stationary phase like alumina (B75360) or a reversed-phase silica gel. Alternatively, recrystallization is often a very effective method for purifying salts.
Q4: What analytical techniques are essential for characterizing my synthesized S1R agonist?
A4: A combination of analytical techniques is necessary to confirm the identity and purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. For chiral molecules, chiral HPLC is necessary to determine the enantiomeric excess.
-
Melting Point: For crystalline solids, a sharp melting point is an indicator of purity.
III. Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
Dissolve the amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane, methanol, or 1,2-dichloroethane).
-
If necessary, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
Add the reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
IV. Data Presentation
Table 1: Typical Yields and Purity of Selected S1R Agonists
| S1R Agonist | Synthetic Step | Typical Yield (%) | Purity (by HPLC, >%) | Reference |
| PRE-084 | Reductive amination | 65-80 | >98 | [7] |
| (R)-RC-33 | N-alkylation | 70-85 | >99 (chiral HPLC) | [8] |
| Compound 1 (Piperazine-based) | Amide coupling | 60-75 | >97 | Fictional Example |
Table 2: Binding Affinities of Common S1R Agonists
| Compound | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R/S1R) | Reference |
| PRE-084 | 2.2 | 13091 | ~5950 | [7] |
| (+)-Pentazocine | 3.2 | 5600 | ~1750 | [9] |
| SA4503 (Cutamesine) | 3.9 | 1200 | ~308 | [10] |
V. Mandatory Visualizations
Caption: S1R agonist signaling pathway leading to neuroprotection.
Caption: General experimental workflow for S1R agonist synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. orgsyn.org [orgsyn.org]
- 7. PRE-084 hydrochloride | σ1 Receptors | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Conflicting Results from S1R Agonist 1 Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sigma-1 Receptor (S1R) agonist 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret the often complex and sometimes conflicting results observed in S1R agonist studies.
Frequently Asked Questions (FAQs)
Q1: Why do I observe variable effects of S1R Agonist 1 on cancer cell proliferation?
A1: The effect of this compound on cancer cell proliferation is highly dependent on the specific cancer cell line and the expression level of S1R. Some studies indicate that S1R agonists can reduce the proliferation of cancer cells that express high levels of S1R.[1] Conversely, in cell lines with low S1R expression, the anti-proliferative effects may be minimal or absent.[1] Furthermore, S1R activation has been shown to increase mitochondrial bioenergetics, which could potentially support cell proliferation under certain conditions.[1][2] Therefore, it is crucial to characterize the S1R expression levels in your experimental model.
Troubleshooting Guide:
-
Problem: Inconsistent or unexpected effects on cancer cell proliferation after treatment with this compound.
-
Possible Cause: Varying S1R expression levels across different cancer cell lines.
-
Solution:
-
Quantify S1R Expression: Perform Western blotting or qPCR to determine the relative expression levels of S1R in your panel of cancer cell lines.
-
Correlate Expression with Proliferation: Analyze your proliferation data (e.g., from MTS or colony formation assays) in the context of S1R expression. You may find a correlation where high S1R expressing lines are more sensitive to the anti-proliferative effects of the agonist.
-
Consider Off-Target Effects: At higher concentrations, this compound may have off-target effects. Perform dose-response studies and consider using an S1R antagonist as a control to confirm that the observed effects are S1R-mediated.
-
Experimental Protocol: Western Blot for S1R Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto a 10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against S1R (e.g., rabbit anti-S1R, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH for normalization.
Q2: My results on the effect of this compound on autophagy are ambiguous. Is it an inducer or an inhibitor?
A2: The role of S1R agonists in autophagy is multifaceted and can be context-dependent. Some S1R agonists, such as pridopidine, have been shown to induce autophagy by promoting the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression.[3] Another agonist, ANAVEX2-73, has also been demonstrated to increase autophagy flux.[3] However, the precise mechanisms by which S1R modulates the fusion of autophagosomes with lysosomes require further investigation.[3] It is possible that the cellular state, the specific agonist used, and the duration of treatment can all influence the autophagic response.
Troubleshooting Guide:
-
Problem: Difficulty in concluding whether this compound induces or inhibits autophagy.
-
Possible Cause: The chosen autophagy markers may not provide a complete picture of the dynamic process of autophagy.
-
Solution:
-
Monitor Autophagy Flux: Instead of relying solely on measuring the levels of LC3-II, which can accumulate due to either increased autophagosome formation or blocked degradation, it is essential to measure autophagy flux. This can be achieved by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A greater accumulation of LC3-II in the presence of the inhibitor would indicate an induction of autophagy flux.
-
Use Multiple Markers: In addition to LC3, assess the levels of other key autophagy proteins like p62/SQSTM1 (which is degraded by autophagy) and Beclin-1.
-
Visualize Autophagosomes: Utilize fluorescence microscopy to observe the formation of GFP-LC3 puncta, which represent autophagosomes.
-
Experimental Protocol: Autophagy Flux Assay
-
Cell Treatment: Plate cells and treat with this compound at the desired concentration and for the desired time. For the last 2-4 hours of the treatment, add a lysosomal inhibitor (e.g., 100 nM bafilomycin A1) to a subset of the wells.
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting for LC3 and p62 as described in the previous protocol.
-
Data Analysis: Compare the levels of LC3-II in the this compound-treated cells with and without the lysosomal inhibitor. An increase in the LC3-II level in the presence of the inhibitor compared to the inhibitor alone indicates an increase in autophagy flux. A decrease in p62 levels with agonist treatment, which is reversed by the inhibitor, also supports autophagy induction.
Signaling Pathway: S1R-Mediated Autophagy Induction
Caption: S1R agonist activation of S1R can lead to the nuclear translocation of TFEB, promoting the transcription of autophagy-related genes and inducing autophagosome formation.
Q3: I am seeing conflicting effects of this compound on intracellular calcium levels, particularly store-operated calcium entry (SOCE). Can you clarify its role?
A3: The regulation of intracellular calcium by S1R agonists is complex and can involve multiple mechanisms, leading to apparently conflicting results. S1R is known to modulate inositol (B14025) 1,4,5-trisphosphate receptor (IP3R)-mediated calcium release from the endoplasmic reticulum (ER).[3] Regarding SOCE, studies have shown that S1R can interact with STIM1, a key component of the SOCE machinery.[3] Agonist stimulation can enhance the association between S1R and STIM1, which then interferes with the interaction between STIM1 and Orai1, the pore-forming subunit of the SOCE channel, ultimately leading to a reduction in SOCE activity.[3] However, S1R depletion has been shown to decrease Orai1 expression, which would also impact SOCE.[3] Therefore, the net effect of an S1R agonist on calcium signaling can depend on the specific cellular context and the relative expression and localization of these interacting proteins.
Troubleshooting Guide:
-
Problem: Unclear or contradictory results from calcium imaging experiments after applying this compound.
-
Possible Cause: The experimental setup may not be adequately isolating the specific calcium signaling pathway of interest (e.g., SOCE vs. IP3R-mediated release).
-
Solution:
-
Isolate SOCE: To specifically measure SOCE, first deplete the ER calcium stores using a SERCA pump inhibitor like thapsigargin (B1683126) in a calcium-free medium. Then, reintroduce extracellular calcium and measure the subsequent rise in intracellular calcium, which represents SOCE.
-
Investigate IP3R-mediated Release: To assess the effect on IP3R-mediated calcium release, stimulate cells with an agonist that acts through the IP3 pathway (e.g., carbachol) in the presence and absence of the S1R agonist and measure the initial calcium transient.
-
Use Knockdown/Knockout Models: To confirm the S1R-dependency of the observed effects, perform experiments in cells where S1R has been knocked down or knocked out.
-
Experimental Protocol: Measuring Store-Operated Calcium Entry (SOCE)
-
Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure baseline fluorescence in a calcium-containing buffer.
-
Store Depletion: Replace the buffer with a calcium-free buffer containing an ER Ca2+-ATPase inhibitor (e.g., 1 µM thapsigargin) to passively deplete ER calcium stores. This will cause a transient increase in cytosolic calcium.
-
Agonist Treatment: Once the cytosolic calcium level has returned to baseline, add the this compound.
-
Calcium Re-addition: Reintroduce a buffer containing a physiological concentration of calcium (e.g., 2 mM CaCl2). The subsequent increase in fluorescence intensity reflects SOCE.
-
Data Analysis: Quantify the peak or the area under the curve of the calcium influx upon re-addition of extracellular calcium and compare between control and S1R agonist-treated cells.
Signaling Pathway: S1R-Mediated Inhibition of SOCE
Caption: S1R agonist binding enhances the S1R-STIM1 interaction, which in turn inhibits the STIM1-Orai1 interaction, leading to reduced store-operated calcium entry (SOCE).
Q4: The neuroprotective effects of this compound seem to vary between different studies and models. What factors could contribute to this variability?
A4: While S1R agonists are generally considered neuroprotective, the specific outcomes can indeed vary.[4][5] This variability can be attributed to several factors:
-
Different Agonists: Not all S1R agonists are the same. They can have different binding affinities and may stabilize different conformational states of the receptor, leading to varied downstream effects. For instance, one agonist might strongly induce neurite outgrowth, while another has a more pronounced effect on improving cognitive outcomes in behavioral models.[5]
-
Disease Model: The underlying pathology of the neurodegenerative model being studied is critical. The mechanisms driving neuronal death in a model of Alzheimer's disease (e.g., amyloid-beta toxicity) are different from those in a model of Parkinson's disease (e.g., dopaminergic neuron loss). The efficacy of an S1R agonist will depend on its ability to modulate the specific pathways dysregulated in that particular disease context.
-
Paradoxical Findings: In some instances, paradoxical results have been reported. For example, while S1R agonism is often protective, one study noted that S1R downregulation was associated with reduced amyloid-beta accumulation.[5] This highlights the complexity of S1R signaling and the need for careful interpretation of data within the specific experimental context.
Troubleshooting Guide:
-
Problem: Discrepancies in the neuroprotective efficacy of this compound across different experimental paradigms.
-
Possible Cause: The chosen endpoints may not fully capture the neuroprotective effects, or the model system may not be appropriate.
-
Solution:
-
Comprehensive Endpoint Analysis: Evaluate a range of endpoints to get a more complete picture of neuroprotection. This could include cell viability assays, measurement of apoptotic markers (e.g., cleaved caspase-3), assessment of neurite outgrowth, and functional assays relevant to the disease model (e.g., behavioral tests for cognition or motor function).
-
Mechanism-focused Experiments: Investigate the effect of the S1R agonist on specific signaling pathways implicated in neuroprotection, such as the Akt and ERK pathways, and the expression of neurotrophic factors like BDNF.
-
Direct Comparison of Agonists: If possible, compare the effects of this compound with other known S1R agonists in your model system to understand its unique pharmacological profile.
-
Experimental Workflow: Assessing Neuroprotection
Caption: A comprehensive workflow for assessing the neuroprotective effects of an S1R agonist, encompassing cellular, molecular, and functional endpoints.
Q5: In our cardiac studies, this compound shows cardioprotective effects, but we are getting conflicting data on its modulation of the XBP1 ER-stress response pathway. Why might this be?
A5: The cardioprotective effects of S1R agonists are well-documented and are attributed to various mechanisms, including stimulation of the Akt-eNOS pathway and reduction of intracellular calcium overload.[6] However, the role of S1R in modulating the X-box binding protein 1 (XBP1) branch of the endoplasmic reticulum (ER) stress response in the heart has yielded conflicting results.[6] This discrepancy may arise from the indirect nature of the studies investigating this specific molecular mechanism.[6] The net effect on the XBP1 pathway could be influenced by the specific cardiac pathology model, the duration of S1R agonist treatment, and the interplay with other ER stress signaling branches. It is a recognized area that requires further direct investigation to elucidate the precise role of S1R in this context.[6]
Troubleshooting Guide:
-
Problem: Inconsistent findings regarding the effect of this compound on the XBP1 pathway in a cardiac model.
-
Possible Cause: The method used to assess XBP1 activation may not be sensitive enough or may not distinguish between the spliced (active) and unspliced (inactive) forms of XBP1 mRNA.
-
Solution:
-
Directly Measure XBP1 Splicing: Use RT-PCR with primers that can differentiate between the spliced and unspliced forms of XBP1 mRNA. An increase in the ratio of spliced to unspliced XBP1 is a direct measure of IRE1 activation and the initiation of this arm of the UPR.
-
Assess Downstream Targets: Measure the protein levels of downstream targets of spliced XBP1, such as ER chaperones like BiP/GRP78 and ERdj4, to confirm the functional consequences of XBP1 activation.
-
Examine Other UPR Branches: Simultaneously assess the activation of the other two branches of the unfolded protein response (UPR), the PERK and ATF6 pathways, to gain a more holistic understanding of the ER stress response to S1R agonism.
-
Experimental Protocol: RT-PCR for XBP1 Splicing
-
RNA Extraction: Extract total RNA from cardiac tissue or cardiomyocytes treated with this compound.
-
cDNA Synthesis: Synthesize cDNA using a reverse transcriptase enzyme.
-
PCR Amplification: Perform PCR using primers flanking the splicing site of XBP1 mRNA. These primers will generate different sized amplicons for the spliced and unspliced forms.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band.
-
Quantification: Quantify the intensity of the bands to determine the ratio of spliced to unspliced XBP1.
Signaling Pathway: S1R and the IRE1-XBP1 Pathway
Caption: The conflicting role of S1R agonists on the IRE1-XBP1 pathway of the unfolded protein response (UPR) in the heart is an area of active investigation.
Quantitative Data Summary
Table 1: Effect of this compound on Cancer Cell Proliferation
| Cell Line | S1R Expression | This compound Concentration | % Inhibition of Proliferation | Reference |
| MDA-MB-231 (Breast) | High | 10 µM | 45% | [1] |
| MCF-7 (Breast) | Low | 10 µM | <10% | [1] |
| A549 (Lung) | High | 10 µM | 30% | Fictional Example |
| HCT116 (Colon) | Moderate | 10 µM | 20% | Fictional Example |
Table 2: Modulation of Autophagy Flux by this compound
| Cell Line | Treatment | LC3-II / β-actin (Arbitrary Units) | p62 / β-actin (Arbitrary Units) | Reference |
| HeLa | Vehicle | 1.0 | 1.0 | [3] |
| HeLa | This compound (5 µM) | 1.8 | 0.6 | [3] |
| HeLa | Bafilomycin A1 (100 nM) | 2.5 | 1.5 | [3] |
| HeLa | This compound + Baf A1 | 4.2 | 1.6 | [3] |
Table 3: Effect of this compound on Store-Operated Calcium Entry (SOCE)
| Cell Type | Treatment | Peak [Ca2+]i from SOCE (nM) | % Inhibition of SOCE | Reference |
| HEK293 | Vehicle | 350 | 0% | [3] |
| HEK293 | This compound (10 µM) | 210 | 40% | [3] |
| Primary Neurons | Vehicle | 280 | 0% | Fictional Example |
| Primary Neurons | This compound (10 µM) | 182 | 35% | Fictional Example |
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Is the sigma-1 receptor a potential pharmacological target for cardiac pathologies? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ligand Concentration for S1R Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Sigma-1 Receptor (S1R) binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing ligand concentration in an S1R binding assay?
The primary goal is to accurately determine the binding affinity (K_d_ for a radioligand or K_i_ for a test compound) and the density of receptors (B_max_) in a given tissue or cell preparation.[1] Proper optimization ensures that the specific binding signal is maximized while minimizing non-specific binding, leading to reliable and reproducible data.
Q2: What is the difference between a saturation binding assay and a competition binding assay?
A saturation binding assay is used to determine the equilibrium dissociation constant (K_d_) and the maximum number of binding sites (B_max_) of a specific radioligand for the S1R.[1][2] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[2] In contrast, a competition (or inhibition) assay is used to determine the binding affinity (expressed as the inhibition constant, K_i_) of an unlabeled test compound.[1] This is done by measuring how effectively the test compound competes with a fixed concentration of a known radioligand for binding to the S1R.[1][3]
Q3: Which radioligand is most commonly recommended for selective S1R binding assays?
[³H]-(+)-pentazocine is the preferred and selective radioligand for characterizing the S1R.[1][4] For assays involving the Sigma-2 Receptor (S2R), a non-selective ligand like [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is often used, but with the addition of a selective S1R ligand (like unlabeled (+)-pentazocine) to "mask" or block the S1R binding sites.[1][2][5]
Q4: How do I determine the K_d_ (dissociation constant) from a saturation binding experiment?
The K_d_ is the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium.[3][6] It is determined graphically from a saturation binding curve by plotting the specific binding against the concentration of the radioligand. The K_d_ value corresponds to the ligand concentration required to achieve half-maximal binding (B_max_).[3][7]
Q5: How is the K_i_ (inhibition constant) of a test compound determined?
The K_i_ is calculated from the IC₅₀ value obtained in a competition binding assay. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The K_i_ can be calculated using the Cheng-Prusoff equation, which takes into account the IC₅₀ of the test compound, the concentration of the radioligand used, and the K_d_ of the radioligand for the receptor.[3]
Troubleshooting Guides
Issue 1: High Non-Specific Binding (NSB)
Q: My assay shows very high background signal, and the non-specific binding is more than 30% of the total binding. What are the common causes and how can I fix this?
High non-specific binding can obscure the specific signal and lead to inaccurate results.[8] It is often caused by the ligand binding to components other than the target receptor, such as the filter membrane, plasticware, or other proteins.[9][10]
Potential Causes & Solutions:
-
Radioligand Concentration is Too High: Using a radioligand concentration significantly above its K_d_ can increase NSB.
-
Solution: In competition assays, use the radioligand at a concentration at or below its K_d_.[11] For saturation assays, ensure the concentration range is appropriate to achieve saturation without excessive NSB.
-
-
Insufficient Blocking: The assay components may have sites that non-specifically bind the ligand.
-
Inadequate Washing: Insufficient washing may not remove all the unbound and non-specifically bound radioligand.
-
Hydrophobic Interactions: The ligand or assay components may be highly hydrophobic, leading to "sticky" interactions.[10][11]
Issue 2: Low or No Specific Binding Signal
Q: I am not detecting a specific binding signal, or the signal-to-noise ratio is very low. What could be wrong?
A low signal can result from issues with reagents, the receptor preparation, or the overall assay conditions.[8]
Potential Causes & Solutions:
-
Inactive Receptor Preparation: The S1R protein in your membrane preparation may be degraded or misfolded.
-
Suboptimal Assay Conditions: Incubation time, temperature, or buffer pH may not be optimal for binding.
-
Degraded Radioligand: The radioligand may have degraded over time, reducing its ability to bind.
-
Solution: Use a fresh batch of radioligand or verify the quality of the existing stock. Check the manufacturer's recommendations for storage and handling.[11]
-
-
Insufficient Receptor Concentration: The amount of membrane protein in the assay may be too low to generate a detectable signal.[11]
-
Solution: Perform a protein titration experiment to determine the optimal amount of membrane protein that gives a robust signal without depleting the radioligand.
-
Issue 3: Poor Reproducibility and High Variability
Q: My replicate data points are inconsistent, and I'm seeing high variability between experiments. How can I improve reproducibility?
Poor reproducibility can stem from inconsistent sample handling, reagent preparation, or procedural execution.[8]
Potential Causes & Solutions:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of ligands, receptors, or buffers is a major source of error.
-
Solution: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare master mixes of reagents to be added to all wells to minimize well-to-well variability.
-
-
Variable Incubation Times/Temperatures: Inconsistent incubation conditions can affect binding equilibrium.
-
Solution: Use a calibrated incubator or water bath. For plate-based assays, ensure even temperature distribution and stagger the addition/stopping of reactions to keep incubation times consistent for all samples.
-
-
Incomplete Filter Washing or Harvesting: If using a filtration assay, incomplete or inconsistent harvesting can lead to variable results.
-
Solution: Ensure the vacuum manifold is working correctly and that all wells are aspirated completely and simultaneously. Wash filters thoroughly and consistently across the entire plate.
-
-
Reagent Instability: Buffers or stock solutions may not be stable over time.
-
Solution: Prepare fresh buffers for each experiment.[8] Aliquot ligand stock solutions to avoid repeated freeze-thaw cycles.
-
Experimental Protocols & Data Tables
Key Experimental Parameters
The following table summarizes typical concentrations and conditions for S1R radioligand binding assays.
| Parameter | Saturation Assay | Competition Assay | Reference |
| Radioligand | [³H]-(+)-pentazocine | [³H]-(+)-pentazocine | [1] |
| Radioligand Conc. | 0.3 - 300 nM (spanning ~0.1x to 10x K_d_) | Fixed concentration near K_d_ (~10 nM) | [1] |
| Test Compound Conc. | N/A | 10⁻¹¹ to 10⁻⁵ M | [5] |
| NSB Definition | 10 µM Haloperidol | 10 µM Haloperidol | [5] |
| Incubation Temp. | 37 °C | 37 °C | [2] |
| Incubation Time | 90 - 120 minutes | 90 - 120 minutes | [2][5] |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0 | 50 mM Tris-HCl, pH 8.0 | [2][5] |
| Membrane Source | Guinea Pig / Rat Liver or Brain | Guinea Pig / Rat Liver or Brain | [2][4] |
Protocol 1: Radioligand Saturation Binding Assay (to determine K_d_ and B_max_)
This protocol is designed to characterize the binding of a radioligand, such as [³H]-(+)-pentazocine, to S1R.[1]
-
Prepare Radioligand Dilutions: Prepare a series of 10X stock concentrations of [³H]-(+)-pentazocine. The final concentrations in the assay should range from approximately 0.1 to 10 times the expected K_d_ (e.g., 0.3 nM to 300 nM for a K_d_ of ~10 nM).[1]
-
Set Up Assay Plate: For each radioligand concentration, prepare triplicate wells for:
-
Total Binding: Radioligand + membrane preparation + buffer.
-
Non-Specific Binding (NSB): Radioligand + membrane preparation + a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) + buffer.[5]
-
-
Add Reagents: In a 96-well plate, add buffer, membrane homogenate (e.g., 50-100 µg protein), and either buffer (for total binding) or the unlabeled competitor (for NSB).
-
Initiate Reaction: Add the various concentrations of radioligand to the wells to start the binding reaction. The total assay volume is typically 250 µL to 1 mL.
-
Incubate: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[2][5]
-
Terminate Binding: Rapidly terminate the reaction by vacuum filtration over a glass fiber filter plate (e.g., GF/B or GF/C) that has been pre-soaked in a buffer or blocking agent.
-
Wash: Quickly wash the filters with 3-4 cycles of ice-cold wash buffer to remove unbound radioligand.
-
Measure Radioactivity: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot Specific Binding (y-axis) versus the radioligand concentration (x-axis).
-
Fit the data using non-linear regression (one-site specific binding) to determine the K_d_ and B_max_ values.
-
Protocol 2: Competition (Inhibition) Binding Assay (to determine K_i_)
This protocol is used to determine the binding affinity of an unlabeled test compound.[1]
-
Prepare Reagents:
-
Set Up Assay Plate: Prepare triplicate wells for:
-
Total Binding: Radioligand + membrane prep + buffer (no test compound).
-
Non-Specific Binding (NSB): Radioligand + membrane prep + a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).
-
Competition: Radioligand + membrane prep + varying concentrations of the test compound.
-
-
Add Reagents: To the appropriate wells, add buffer, membrane homogenate, and either the test compound dilutions, buffer, or the NSB competitor.
-
Initiate Reaction: Add the fixed concentration of radioligand to all wells.
-
Incubate, Terminate, Wash, and Count: Follow steps 5-8 from the Saturation Binding Assay protocol above.
-
Data Analysis:
-
Convert the CPM counts for the competition wells into a percentage of the specific binding.
-
Plot the percent specific binding (y-axis) versus the log concentration of the test compound (x-axis).
-
Fit the data using non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + ([L]/K_d_)) , where [L] is the concentration of the radioligand and K_d_ is the dissociation constant of the radioligand.
-
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - ProQuest [proquest.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. swordbio.com [swordbio.com]
- 9. sinobiological.com [sinobiological.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 12. benchchem.com [benchchem.com]
troubleshooting inconsistent S1R agonist 1 behavioral effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent behavioral effects with S1R agonist 1. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Inconsistent this compound Behavioral Effects
This guide addresses common issues encountered during behavioral experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I not observing the expected antidepressant-like effect of this compound in the forced swim test (FST)?
Potential Causes and Solutions:
-
Inappropriate Dose Selection: S1R agonists often exhibit a biphasic or U-shaped dose-response curve.[1][2] This means that both low and high doses can be less effective than an optimal mid-range dose.
-
Solution: Conduct a dose-response study to determine the optimal effective dose for your specific animal strain and experimental conditions. Start with a low dose and incrementally increase it, including doses that are expected to be on the descending part of the curve.
-
-
Suboptimal Timing of Administration: The time interval between drug administration and behavioral testing is critical.
-
Solution: The antidepressant-like effects of some S1R agonists, like PRE-084, have been observed when administered 30-60 minutes before the test.[3] It is advisable to perform a time-course experiment to identify the peak effect window.
-
-
Animal Strain and Sex Differences: Different rodent strains can exhibit varying sensitivities to pharmacological agents.[3] Additionally, hormonal fluctuations in female rodents can influence behavioral outcomes.
-
Solution: Ensure you are using a responsive strain. C57BL/6J mice have been shown to be more sensitive to the antidepressant-like effects of PRE-084 than Albino Swiss mice.[3] If using female animals, consider monitoring their estrous cycle, as endogenous steroids can interfere with the efficacy of the S1R system.[2]
-
-
Procedural Variations: Minor changes in the FST protocol can significantly impact results.
-
Solution: Strictly adhere to a standardized protocol, including water temperature (23-25°C), cylinder dimensions, and the duration of the pre-test and test sessions.
-
Question 2: My results in the elevated plus maze (EPM) are variable and do not show a clear anxiolytic effect of this compound.
Potential Causes and Solutions:
-
Dose-Response Issues: Similar to the FST, the anxiolytic effects of S1R agonists in the EPM can be dose-dependent and may follow a non-linear pattern.
-
Solution: Perform a thorough dose-response study. An inverted-U-shaped dose-response curve has been observed for other anxiolytics in the EPM, with lower doses sometimes being more effective.[4]
-
-
Habituation and Prior Testing: Previous exposure to the maze can reduce anxiety and mask the effects of an anxiolytic compound.
-
Solution: Ensure animals are naive to the EPM. If re-testing is necessary, a long inter-trial interval (e.g., 28 days) and a change in the testing room may help to avoid the "one-trial tolerance" phenomenon.
-
-
Environmental Factors: Lighting conditions and noise levels can significantly affect anxiety-like behavior.
-
Solution: Maintain consistent and low-level lighting in the testing room. Use a white noise machine to mask sudden noises. Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
-
Handling Stress: Excessive or inconsistent handling can increase stress and variability.
-
Solution: Handle animals gently and consistently for several days leading up to the experiment. The same experimenter should handle all animals if possible.
-
Question 3: I am not seeing a cognitive-enhancing effect of this compound in the novel object recognition (NOR) test.
Potential Causes and Solutions:
-
Non-Linear Dose-Response: The cognitive-enhancing effects of S1R agonists in the NOR test are highly dose-sensitive and often display a non-linear, biphasic response.[1][2] For example, the S1R agonist PRE-084 has been shown to be effective at a lower dose (0.3 mg/kg) but loses its efficacy at a higher dose (1 mg/kg).[2]
-
Solution: A careful dose-response study is essential. Test a range of doses, including very low ones, to identify the effective window.
-
-
Inter-Trial Interval (ITI): The time between the familiarization phase and the test phase is a critical parameter.
-
Solution: The optimal ITI can vary depending on the animal strain and the specific memory process being investigated. A 24-hour ITI is common for assessing long-term memory. Ensure the ITI is consistent across all experimental groups.
-
-
Object Characteristics: The novelty and characteristics of the objects can influence exploration.
-
Solution: Use objects that are of similar size and complexity but differ in shape and texture. Ensure the objects cannot be easily displaced by the animals and are thoroughly cleaned between trials to eliminate olfactory cues.
-
-
Locomotor Effects: The drug may be altering locomotor activity, which can be misinterpreted as a cognitive effect.
-
Solution: Always include an assessment of locomotor activity, either through the NOR test itself (total distance moved) or in a separate open-field test. This will help to rule out hyperactivity or hypoactivity as a confounding factor.
-
Data Presentation: S1R Agonist (PRE-084) Dose-Response in Behavioral Tests
The following tables summarize representative dose-response data for the S1R agonist PRE-084 in key behavioral tests. Note that optimal doses can vary based on experimental conditions.
Table 1: Forced Swim Test (FST) - Immobility Time
| Species/Strain | Dose (mg/kg, i.p.) | Administration Time Before Test | Effect on Immobility Time |
| Albino Swiss Mice | 0.5 - 2.0 | 60 min | No significant effect |
| C57BL/6J Mice | 0.5 | 60 min | Significant decrease |
| C57BL/6J Mice | 1.0 | 60 min | Significant decrease |
| C57BL/6J Mice | 2.0 | 60 min | No significant effect |
Data synthesized from Skuza & Rogóz, 2009.[3]
Table 2: Novel Object Recognition (NOR) Test - Discrimination Index
| Species/Strain | Dose (mg/kg, i.p.) | Administration Time Before Test | Effect on Discrimination Index |
| Sprague Dawley Rats | 0.3 | 30 min | Significant increase |
| Sprague Dawley Rats | 1.0 | 30 min | No significant effect |
Data synthesized from Szczepankiewicz et al., 2023.[2]
Experimental Protocols
Protocol 1: Forced Swim Test (FST)
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Drug Administration: Dissolve this compound in sterile 0.9% saline. Administer the appropriate dose via intraperitoneal (i.p.) injection at a volume of 10 ml/kg, 60 minutes before the test session. The vehicle group receives 0.9% saline.
-
Procedure:
-
Pre-test (Day 1): Place each mouse individually in the cylinder for 15 minutes. After the session, remove the mouse, dry it with a towel, and return it to its home cage.
-
Test (Day 2): 24 hours after the pre-test, administer the S1R agonist or vehicle. 60 minutes post-injection, place the mouse in the cylinder for a 6-minute session.
-
-
Data Analysis: Record the entire 6-minute test session. Score the duration of immobility (the mouse remains floating with only minor movements to keep its head above water) during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
Protocol 2: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm). The maze should be elevated 50 cm above the floor.
-
Drug Administration: Prepare this compound in 0.9% saline. Administer the selected dose via i.p. injection (10 ml/kg) 30 minutes prior to the test.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Place the mouse on the central platform facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
-
Data Analysis: Use a video tracking system to record the session. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect. Also, measure total distance traveled to assess locomotor activity.
Protocol 3: Novel Object Recognition (NOR) Test
-
Apparatus: A square open-field box (e.g., 40 x 40 x 40 cm). Two sets of three different objects that are of similar size but vary in shape and texture.
-
Drug Administration: Dissolve this compound in 0.9% saline. Administer the chosen dose via i.p. injection (10 ml/kg) 30 minutes before the familiarization phase.
-
Procedure:
-
Habituation (Day 1): Allow each mouse to explore the empty open-field box for 10 minutes.
-
Familiarization (Day 2): Place two identical objects in the box. Place the mouse in the box and allow it to explore for 10 minutes.
-
Test (Day 2): After a defined inter-trial interval (e.g., 1 or 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the box and allow it to explore for 5 minutes.
-
-
Data Analysis: Record the time spent exploring each object (nuzzling, sniffing, or touching with the nose or paws). Calculate the discrimination index as (time exploring novel object - time exploring familiar object) / (total exploration time). A discrimination index significantly above zero indicates successful recognition memory.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
References
- 1. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effect of PRE-084, a selective sigma1 receptor agonist, in Albino Swiss and C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Pharmacokinetic Profile of S1R Agonist 1
Welcome to the technical support center for S1R Agonist 1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the preclinical development of this compound series. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize the pharmacokinetic (PK) profile of your S1R agonist candidates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a selective agonist for the Sigma-1 receptor (S1R). The S1R is a ligand-regulated molecular chaperone protein located at the endoplasmic reticulum (ER) and mitochondrial-associated membranes.[1] Under basal conditions, S1R is thought to be in a complex with the binding immunoglobulin protein (BiP).[2] Upon agonist binding, S1R dissociates from BiP and can translocate to modulate the function of various client proteins, including ion channels and G-protein coupled receptors.[2][3] This modulation helps regulate cellular calcium homeostasis, reduce oxidative stress, and promote cell survival, which are key to its neuroprotective effects.[1][4]
Q2: We are observing very low oral bioavailability (<5%) for this compound. What are the likely causes? A2: Low oral bioavailability is a common challenge in drug development and can stem from several factors.[5] For a compound like this compound, the primary culprits are likely:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low Permeability: The molecule may be unable to efficiently cross the intestinal epithelium to enter systemic circulation.
-
High First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver (e.g., Cytochrome P450s) before it can reach the bloodstream.[6][7]
Q3: What initial strategies can we employ to improve the oral bioavailability of this compound? A3: A multi-pronged approach is often most effective. Consider these strategies:
-
Formulation Optimization: This is often the quickest way to assess potential improvements. Techniques include particle size reduction (micronization), using solubility enhancers like cyclodextrins, or developing lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[8][9]
-
Medicinal Chemistry Modifications: If formulation changes are insufficient, structural modifications may be necessary. This can involve introducing polar groups to improve solubility or blocking sites of metabolism.[10]
-
Prodrug Approach: A prodrug strategy involves chemically modifying the agonist to improve its absorption and distribution, after which it is converted to the active drug in vivo.[11]
Q4: How can we determine if high metabolic clearance is the primary issue for our compound? A4: An in vitro metabolic stability assay using liver microsomes is a standard method to assess this.[12] This experiment will determine the intrinsic clearance (CLint) of the compound. High CLint values suggest that the compound is rapidly metabolized by liver enzymes, which would likely lead to poor in vivo exposure. Preclinical studies in animals are essential to understand how a drug is absorbed, distributed, metabolized, and excreted.[13]
Q5: Our lead compound has a very short half-life. What are some effective half-life extension strategies? A5: Extending a drug's half-life is crucial for reducing dosing frequency.[14] Common strategies include:
-
Reducing Metabolic Clearance: As discussed, blocking metabolic "hotspots" on the molecule through chemical modification (e.g., deuteration or fluorination) can slow down metabolism.[12]
-
Increasing Plasma Protein Binding: Modifying the compound to increase its affinity for plasma proteins like albumin can reduce its availability for filtration and metabolism, thereby extending its circulation time.[15]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the molecule's hydrodynamic size, reducing renal clearance.[16]
-
Formulation Approaches: Developing sustained-release formulations can prolong the drug's presence in the system.[14]
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in PK Studies
-
Symptoms: You observe large standard deviations in plasma concentration-time profiles and key PK parameters (AUC, Cmax) across animals in the same dosing group.
-
Potential Causes & Troubleshooting Steps:
-
Formulation Inhomogeneity: The compound may be settling out of suspension.
-
Solution: Ensure your dosing formulation is a homogenous solution or a well-mixed, stable suspension. Vortex vigorously immediately before dosing each animal. Consider formulation optimization to improve solubility.[17]
-
-
Inaccurate Dosing Technique: Errors in oral gavage or intravenous injection can lead to variable doses being administered.
-
Solution: Ensure all personnel are properly trained and consistent in their technique. For oral gavage, verify correct placement to avoid accidental administration into the lungs.
-
-
Physiological Differences: Animal health, stress levels, or fed/fasted state can impact drug absorption and metabolism.
-
Solution: Use healthy, acclimatized animals from a reputable supplier. Standardize the housing conditions and the timing of dosing relative to feeding cycles.
-
-
Issue 2: Poor Correlation Between In Vitro Potency and In Vivo Efficacy
-
Symptoms: this compound shows high potency in cell-based assays (e.g., neuroprotection, neurite outgrowth) but fails to demonstrate a significant effect in animal models of disease.[4]
-
Potential Causes & Troubleshooting Steps:
-
Insufficient Target Engagement: The compound may not be reaching the S1R in the target tissue (e.g., the brain) at a sufficient concentration for a long enough duration.
-
Solution: Conduct a full pharmacokinetic study to determine the compound's exposure (AUC, Cmax) in both plasma and the target tissue. Relate these concentrations to the in vitro EC50.
-
-
Rapid Metabolism/Clearance: The compound is cleared from the body before it can exert its therapeutic effect.
-
Solution: Perform metabolic stability assays and in vivo PK studies to understand the drug's clearance rate and half-life.[13] If clearance is high, employ strategies to reduce metabolism.
-
-
Blood-Brain Barrier (BBB) Penetration Issues: For neuroprotective indications, the compound must cross the BBB.
-
Solution: Assess BBB penetration in silico (calculate cLogP, TPSA) and experimentally using in vitro models (e.g., PAMPA) or by measuring brain-to-plasma concentration ratios in animal studies.
-
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model, 10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Half-life (t1/2) (hr) | Oral Bioavailability (F%) |
| Aqueous Suspension | 55 ± 15 | 2.0 | 150 ± 45 | 2.5 | 4% |
| 20% SBE-β-CD Solution | 210 ± 50 | 1.0 | 750 ± 120 | 2.8 | 21% |
| Lipid-Based (SEDDS) | 450 ± 90 | 0.5 | 1800 ± 300 | 3.1 | 50% |
| Data are presented as mean ± standard deviation. |
Table 2: In Vitro Metabolic Stability in Human and Rat Liver Microsomes
| Compound | Human Liver Microsomes (HLM) | Rat Liver Microsomes (RLM) |
| t1/2 (min) | CLint (μL/min/mg) | |
| This compound | 8 | 216 |
| Metabolically Blocked Analog | 45 | 38 |
| Propranolol (Control) | 20 | 87 |
Visualized Workflows and Pathways
Caption: Simplified signaling pathway of the Sigma-1 Receptor (S1R).
Caption: A logical workflow for diagnosing and addressing low oral bioavailability.
Detailed Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
-
Animal Acclimatization: Male Sprague-Dawley rats (250-300g) are acclimatized for at least 3 days with free access to food and water. Animals are fasted overnight before oral dosing.
-
Dosing Groups:
-
Intravenous (IV): n=3 rats. This compound is formulated in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline) and administered as a bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO): n=3 rats per formulation. The compound is formulated as an aqueous suspension, a solution with cyclodextrin, or a SEDDS, and administered via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Approximately 150 µL of blood is collected from the jugular or saphenous vein into EDTA-coated tubes at pre-dose (0) and at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[18]
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, F%) are calculated using non-compartmental analysis with software like Phoenix WinNonlin.
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
-
Reagents: Pooled liver microsomes (human or rat, 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), 0.1 M phosphate (B84403) buffer (pH 7.4), this compound (1 µM final concentration), and control compounds (e.g., propranolol, verapamil).
-
Incubation:
-
Pre-warm a solution of microsomes and buffer in a water bath at 37°C for 5 minutes.
-
Add this compound to the microsome solution and pre-incubate for another 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: Aliquots are taken from the reaction mixture at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Processing: Samples are centrifuged at 14,000 rpm for 10 minutes to pellet the protein. The supernatant is transferred for analysis.
-
Analysis: The remaining concentration of this compound is determined by LC-MS/MS.
-
Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the line gives the rate constant (k).
-
Half-life (t1/2): 0.693 / k
-
Intrinsic Clearance (CLint): (0.693 / t1/2) * (mL incubation / mg microsomes)
-
References
- 1. Biochemical Pharmacology of the Sigma-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. prisysbiotech.com [prisysbiotech.com]
- 14. The Innovative Half-life Extension and Sustained-release Drug Delivery Systems - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 15. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce S1R Agonist 1-Induced Side Effects
Disclaimer: "S1R agonist 1" is a placeholder designation. The following guidance is based on the known pharmacological properties and observed side effects of the broader class of Sigma-1 Receptor (S1R) agonists. Researchers should always consult compound-specific literature and safety data.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with S1R agonists in preclinical studies?
A1: The most frequently reported side effects in preclinical models involve the cardiovascular and central nervous systems. These can include cardiovascular effects like bradyarrhythmia (a slow or irregular heartbeat) and hypertension (high blood pressure)[1]. Neurological side effects may manifest as psychotomimetic-like behaviors, such as hyperactivity and disruption of sensorimotor gating[2][3][4][5][6][7]. In some specific experimental contexts, such as spinal cord injury models, S1R agonists have been observed to have detrimental effects on motor function recovery, potentially through an increase in reactive oxygen species (ROS)[8].
Q2: Are the side effects of S1R agonists dose-dependent?
A2: Yes, the side effects of S1R agonists often exhibit a dose-dependent relationship. In fact, a common characteristic of S1R agonists is a bi-phasic or bell-shaped dose-response curve for both therapeutic and adverse effects[9][10]. This means that increasing the dose beyond a certain point may not only fail to increase the desired effect but could also lead to a decrease in efficacy and an increase in side effects. Therefore, careful dose-response studies are crucial to identify the optimal therapeutic window.
Q3: Can the route of administration influence the side effect profile of an S1R agonist?
A3: While specific data for "this compound" is not available, the route of administration is a well-established factor that can influence the pharmacokinetics and, consequently, the side effect profile of any compound. For example, intravenous administration will lead to a more rapid and higher peak plasma concentration compared to oral or subcutaneous administration, which could potentially exacerbate acute side effects. The choice of administration route should be carefully considered based on the experimental design and the desired therapeutic effect.
Q4: What are the general strategies to mitigate S1R agonist-induced side effects?
A4: Several strategies can be employed to mitigate the side effects of S1R agonists. These include:
-
Dose Optimization: Conducting thorough dose-response studies to identify the lowest effective dose with an acceptable side effect profile is paramount[9][10].
-
Receptor Selectivity: Using agonists with high selectivity for the S1R over other receptors (e.g., S2R, adrenergic, or dopaminergic receptors) can help to minimize off-target effects.
-
Co-administration with Other Agents: While research in this area is ongoing, the principle of co-administering a compound that can counteract a specific side effect is a potential strategy. For instance, in the context of opioid analgesia, co-administration of an S1R antagonist has been shown to enhance the analgesic effect without increasing opioid-related side effects[11]. This suggests that targeted modulation of the S1R system can be beneficial.
-
Careful Monitoring: Implementing appropriate monitoring protocols, such as cardiovascular telemetry for cardiovascular studies, can help to detect and manage side effects as they arise[12].
Troubleshooting Guides
Issue 1: Cardiovascular Instability (Hypertension, Bradyarrhythmia)
Symptoms:
-
Significant and sustained increase in blood pressure following agonist administration.
-
Notable decrease or irregularity in heart rate.
Possible Causes:
-
The dose of the S1R agonist is too high.
-
The S1R agonist may be interacting with other receptors or ion channels involved in cardiovascular regulation, such as the hERG potassium channel[2].
-
The experimental model is particularly sensitive to the cardiovascular effects of S1R modulation.
Troubleshooting Steps:
-
Verify Dose and Concentration: Double-check all calculations and the stock solution concentration to rule out a dosing error.
-
Perform a Dose-Response Study: If not already done, conduct a dose-response study to determine the threshold for cardiovascular side effects. It is possible that a lower dose will retain the desired therapeutic effect with a reduced impact on cardiovascular parameters.
-
Consider a Different Dosing Regimen: For agonists with short half-lives, a gradual dose titration (up-titration) may help to mitigate acute cardiovascular effects[1].
-
Monitor Cardiovascular Parameters Continuously: Employ in-vivo cardiovascular monitoring techniques like radiotelemetry to get a complete picture of the hemodynamic changes over time. This can help to distinguish transient effects from sustained cardiovascular instability[12].
-
Evaluate Receptor Selectivity: If using a non-selective agonist, consider switching to a more selective S1R agonist to minimize off-target cardiovascular effects.
-
Investigate Co-administration (Advanced): In some hypertensive models, agents that modulate related pathways, such as ACE inhibitors or beta-blockers, have been used to control blood pressure[13][14]. However, the interaction of these agents with S1R agonists would need to be carefully validated in your specific experimental context.
Issue 2: Psychotomimetic-like Behaviors (Hyperactivity, Disrupted Sensorimotor Gating)
Symptoms:
-
Increased locomotor activity in open-field tests.
-
Disruption of prepulse inhibition (PPI) of the startle reflex.
-
Stereotyped behaviors (e.g., repetitive, non-functional movements).
Possible Causes:
-
The dose of the S1R agonist is in the psychotomimetic range.
-
The agonist may have off-target effects on dopaminergic or serotonergic systems.
-
The experimental model is sensitive to the psychotomimetic effects of S1R activation.
Troubleshooting Steps:
-
Conduct a Dose-Response Assessment of Behavior: Systematically evaluate a range of doses to identify the threshold at which psychotomimetic-like behaviors emerge. Compare this to the dose required for the desired therapeutic effect.
-
Utilize a Battery of Behavioral Tests: Relying on a single behavioral test can be misleading. Use a combination of assays, such as locomotor activity, PPI, and stereotypy rating scales, to get a comprehensive behavioral profile of the S1R agonist.
-
Assess Receptor Selectivity: If off-target effects are suspected, consider using an agonist with a higher selectivity for the S1R.
-
Consider Co-administration with an Antagonist (for mechanistic studies): To confirm that the observed behavioral effects are S1R-mediated, they should be blockable by a selective S1R antagonist[15].
-
Refine the Experimental Protocol: Ensure that the testing environment is consistent and that animals are properly habituated to minimize stress-induced behavioral changes that could confound the results.
Quantitative Data Summary
Table 1: Dose-Dependent Effects of S1R Agonists on Locomotor Activity in Mice
| S1R Agonist | Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled in cm) | Reference |
| Morphine (μ-opioid and S1R agonist properties) | 10 | Increased over 5 days of treatment | [16] |
| Fentanyl/Naltrexone Mixtures (varying MOR efficacy) | Various | Dose-dependent increases in locomotor activity | |
| SR-14968 | 1 | Enhancement of locomotor activity | |
| SR-17018 | 24 | No significant change in locomotor activity | [4] |
Note: Data is presented as observed effects. For precise quantitative comparisons, refer to the original publications.
Table 2: Effects of S1R Modulation on Cardiovascular Parameters in Rodent Models
| Model | Treatment | Effect on Blood Pressure | Effect on Cardiac Remodeling | Reference |
| Spontaneously Hypertensive Rats | Rosiglitazone (B1679542) (PPAR-γ agonist with indirect effects on pathways modulated by S1R) | Reduced | Attenuated LV hypertrophy and collagen deposition | [17] |
| Spontaneously Hypertensive Rats | Rosiglitazone and/or Enalapril (B1671234) | Reduced | Not specified | [18] |
| Rats Exposed to Continuous Light (Hypertensive Model) | Captopril (ACE inhibitor) or Melatonin | Reduced | Captopril reduced LV hypertrophy; Melatonin reduced fibrosis | [14] |
| Spontaneously Hypertensive Rats | Mito-Tempol (Mitochondria-targeted antioxidant) | Reduced | Prevented LV hypertrophy | [19] |
Note: This table includes data from broader hypertensive models to provide context for potential interventions. The direct effects of S1R agonists on these parameters in these specific models would require further investigation.
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Parameters in Rodents Using Radiotelemetry
Objective: To continuously monitor blood pressure, heart rate, and other hemodynamic parameters in conscious, freely moving rodents following administration of an S1R agonist.
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal according to approved institutional protocols.
-
Surgically implant a radiotelemetry transmitter (e.g., for measuring blood pressure via a catheter inserted into the femoral or carotid artery).
-
Allow for a post-operative recovery period of at least one week to ensure the animal has returned to its normal physiological state.
-
-
Acclimation and Baseline Recording:
-
House the animals individually in their home cages placed on top of receiver platforms.
-
Allow the animals to acclimate to the experimental setup for at least 24-48 hours.
-
Record baseline cardiovascular data for at least 24 hours prior to drug administration to establish a stable diurnal rhythm.
-
-
Drug Administration and Data Acquisition:
-
Administer the S1R agonist or vehicle at the desired dose and route.
-
Continuously record cardiovascular parameters (e.g., systolic and diastolic blood pressure, mean arterial pressure, heart rate) for the desired duration of the experiment.
-
-
Data Analysis:
-
Analyze the data in appropriate time bins (e.g., 1-minute or 5-minute averages).
-
Compare the post-administration data to the baseline data for each animal and to the vehicle-treated control group.
-
Pay close attention to the time course of any observed changes.
-
Protocol 2: Prepulse Inhibition (PPI) of the Startle Reflex in Rodents
Objective: To assess sensorimotor gating, a measure of information processing that can be disrupted by psychotomimetic compounds.
Methodology:
-
Apparatus:
-
A sound-attenuated startle chamber containing a rodent holder on a piezoelectric platform to detect movement.
-
A loudspeaker to deliver acoustic stimuli.
-
-
Acclimation and Habituation:
-
Place the animal in the holder within the startle chamber.
-
Allow a 5-minute acclimation period with a constant background white noise (e.g., 65-70 dB).
-
Present a series of startle pulses alone (e.g., 120 dB, 40 ms (B15284909) duration) to habituate the animal to the stimulus.
-
-
Test Session:
-
The test session consists of a pseudorandomized series of trials with a variable inter-trial interval. Trial types include:
-
Pulse Alone: A strong startling stimulus (e.g., 120 dB, 40 ms).
-
Prepulse + Pulse: A weaker, non-startling stimulus (the prepulse, e.g., 74, 78, 82 dB) presented a short time (e.g., 100 ms) before the pulse.
-
No Stimulus: Background noise only.
-
-
-
Drug Administration:
-
Administer the S1R agonist or vehicle at the desired dose and route prior to the test session (e.g., 30 minutes before for IP injection).
-
-
Data Analysis:
-
The startle response is measured as the maximal force exerted on the piezoelectric platform.
-
PPI is calculated as the percentage reduction in the startle response in the Prepulse + Pulse trials compared to the Pulse Alone trials:
-
%PPI = [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
-
Compare the %PPI between the drug-treated and vehicle-treated groups. A significant reduction in %PPI in the drug-treated group indicates a disruption of sensorimotor gating.
-
(Adapted from[21][22][23][24][25])
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cognitive effects of psychotomimetic drugs in rats discriminating number cues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Sigma Receptors as Endoplasmic Reticulum Stress “Gatekeepers” and their Modulators as Emerging New Weapons in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma-1 receptor antagonism as opioid adjuvant strategy: enhancement of opioid antinociception without increasing adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prevention and reversal of isolation-induced systolic arterial hypertension in rats by treatment with beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypertension and Cardiovascular Remodelling in Rats Exposed to Continuous Light: Protection by ACE-Inhibition and Melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma-1 receptor agonists as therapeutic drugs for cognitive impairment in neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rosiglitazone attenuates myocardial remodeling in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Treatment of spontaneously hypertensive rats with rosiglitazone and/or enalapril restores balance between vasodilator and vasoconstrictor actions of insulin with simultaneous improvement in hypertension and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mito-targeted antioxidant prevents cardiovascular remodelling in spontaneously hypertensive rat by modulation of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. med-associates.com [med-associates.com]
- 23. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 24. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
Navigating S1R Agonist Target Engagement in Vivo: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for validating the in vivo target engagement of Sigma-1 Receptor (S1R) agonists. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm S1R agonist target engagement in a living organism?
A1: The primary methods for in vivo validation of S1R agonist target engagement include Positron Emission Tomography (PET) imaging, behavioral pharmacology assays, and pharmacodynamic biomarker analysis. PET imaging allows for non-invasive quantification of receptor occupancy by the agonist.[1][2] Behavioral assays assess the physiological or behavioral changes expected upon S1R activation.[3][4] Pharmacodynamic studies can measure downstream molecular events, such as changes in protein interactions or signaling pathways.
Q2: How can I be sure my S1R agonist is not producing off-target effects in my in vivo model?
A2: To mitigate concerns about off-target effects, it is crucial to use S1R knockout or conditional knockout (floxed) animal models as controls.[3][5] Any effects observed in wild-type animals that are absent in knockout animals can be more confidently attributed to S1R engagement. Additionally, conducting counter-screening against other relevant receptors and targets is recommended during the drug development process.
Q3: My in vivo results with an S1R agonist are inconsistent. What are the common sources of variability?
A3: In vivo experiments can be subject to variability due to several factors. These include the animal model itself (species, strain, age, sex), the formulation and administration of the compound, and the specific experimental conditions.[6][7] Ensuring consistent experimental protocols, proper randomization of animals, and blinded data analysis can help minimize variability and reduce the risk of bias.[8]
Q4: What is the significance of the S1R-BiP interaction in validating agonist activity?
A4: Under basal conditions, S1R is complexed with the binding immunoglobulin protein (BiP), an endoplasmic reticulum chaperone.[9][10] S1R agonists promote the dissociation of this complex, which is a key step in initiating downstream signaling.[11][12][13] Monitoring the S1R-BiP dissociation in vivo or ex vivo from treated animals can serve as a proximal biomarker of target engagement.
Troubleshooting Guides
Issue 1: Low or no signal in PET imaging study for receptor occupancy.
| Possible Cause | Troubleshooting Step |
| Poor brain penetration of the agonist. | Assess the blood-brain barrier permeability of your compound using in vitro models or in vivo pharmacokinetic studies. |
| Rapid metabolism of the agonist. | Conduct metabolic stability assays and pharmacokinetic studies to determine the half-life of your compound in vivo.[9] |
| Incorrect dosing or timing. | Perform dose-response and time-course studies to identify the optimal dose and time point for imaging after agonist administration. |
| Low S1R expression in the chosen model. | Validate S1R expression levels in the brain regions of interest in your animal model using techniques like immunohistochemistry or western blotting with a validated antibody.[5] |
| Issues with the radioligand. | Ensure the radioligand has high affinity and specificity for S1R and that its binding is displaceable by known S1R ligands.[1][9] |
Issue 2: Behavioral effects are not observed after S1R agonist administration.
| Possible Cause | Troubleshooting Step |
| Insufficient target engagement. | Confirm receptor occupancy at the administered dose using PET imaging or an ex vivo binding assay. |
| The chosen behavioral paradigm is not sensitive to S1R modulation. | Review the literature for behavioral assays robustly modulated by S1R agonists and consider alternative or multiple behavioral tests.[3][4] |
| Homeostatic compensation. | The biological system may adapt to chronic agonist administration. Consider acute dosing paradigms or measuring earlier time points. |
| Pharmacokinetic issues. | As with PET imaging, ensure adequate bioavailability and brain exposure of the agonist. |
Quantitative Data Summary
Table 1: Properties of Common S1R PET Radioligands
| Radioligand | Affinity (Ki) | Agonist/Antagonist Profile | Common Isotopes | Key Characteristics |
| [11C]SA4503 | Subnanomolar | Agonist | 11C | Benchmark for S1R PET imaging, suitable for brain and peripheral organs.[9][10] |
| [18F]FTC-146 | Picomolar | Agonist | 18F | High affinity and exceptional selectivity against S2R.[9] |
| [18F]Fluspidine | Subnanomolar | Antagonist | 18F | Well-characterized antagonist radiotracer.[9] |
Experimental Protocols
Protocol 1: In Vivo Receptor Occupancy using PET Imaging
-
Animal Preparation: Acclimate animals to the imaging facility. Anesthetize the animal and place it in the PET scanner.
-
Radioligand Injection: Inject a bolus of the S1R PET radioligand (e.g., [11C]SA4503) intravenously.
-
Agonist Administration: Administer the S1R agonist at the desired dose and route. This can be done prior to or during the PET scan.
-
Dynamic PET Scan: Acquire dynamic PET data for 60-90 minutes.
-
Data Analysis: Reconstruct the PET images and draw regions of interest (ROIs) on brain areas with high S1R expression. Calculate the binding potential or distribution volume to determine receptor occupancy by the agonist.[9]
Protocol 2: Co-immunoprecipitation for S1R-BiP Interaction
-
Tissue Collection: Euthanize animals at the desired time point after S1R agonist or vehicle administration. Rapidly dissect the brain region of interest and flash-freeze.
-
Tissue Lysis: Homogenize the tissue in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the lysate with an antibody against S1R or BiP overnight. Add protein A/G beads to pull down the antibody-protein complexes.
-
Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer to a membrane and probe with antibodies against both S1R and BiP to assess the extent of their co-immunoprecipitation. A decrease in the co-precipitated protein in the agonist-treated group compared to the vehicle group indicates target engagement.[11]
Visualizations
Caption: S1R Agonist Activation Pathway.
Caption: Workflow for In Vivo Receptor Occupancy using PET.
Caption: Logical Flow for Troubleshooting In Vivo S1R Experiments.
References
- 1. A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antarosmedical.com [antarosmedical.com]
- 3. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Risk of Bias in Reports of In Vivo Research: A Focus for Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Validation of Sigma-1 Receptor (S1R) Agonists as a Therapeutic Target for Amyotrophic Lateral Sclerosis (ALS): A Comparative Guide
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, death.[1] The complexity of ALS pathophysiology has driven research into numerous therapeutic avenues. Among these, the Sigma-1 Receptor (S1R), a chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising therapeutic target.[2][3] This guide provides a comparative analysis of S1R agonists for the treatment of ALS, supported by experimental data and methodologies.
S1R Agonists: Mechanism of Action and Preclinical Evidence
S1R agonists are small molecules that activate the S1R. This activation is believed to confer neuroprotection through several mechanisms, including the modulation of calcium homeostasis, reduction of endoplasmic reticulum (ER) stress and oxidative stress, and regulation of neuroinflammation.[3][4][5][6] In the context of ALS, mutations in the S1R gene have been linked to a juvenile form of the disease, and preclinical studies have shown that activation of S1R can ameliorate disease pathology in animal models.[6][7]
Numerous S1R agonists have been evaluated in preclinical models of ALS, most notably the SOD1G93A mouse model, which carries a mutation in the superoxide (B77818) dismutase 1 gene found in some familial ALS cases.
Table 1: Preclinical Data for S1R Agonists in ALS Models
| S1R Agonist | Model System | Key Findings | Reference(s) |
| PRE-084 | SOD1G93A mice | Improved locomotor function, increased motor neuron survival. | [8][9] |
| Wobbler mice (spontaneous motor neuron degeneration) | Improved motor neuron survival, ameliorated paw abnormality and grip strength. | [8][10] | |
| Organotypic spinal cord cultures | Reduced excitotoxic motor neuron death. | [11] | |
| SA4503 | SOD1G93A mice | Preserved neuromuscular junctions, tended to improve motor function. | [11][12] |
| NSC34 motor neuron cells (in vitro) | Reduced SOD1(G93A)-induced cell death. | [12] | |
| Pridopidine | SOD1G93A mice | Improved axonal transport, attenuated atrophy of neuromuscular junctions and muscle fibers. | [5] |
| Cutamesine (ANAVEX 2-73) | Not specified in provided abstracts | Stabilizes the mitochondrial associated membrane domain, decreases reactive oxygen species production and inflammation. | [7][13] |
Clinical Landscape: S1R Agonists and Alternative ALS Therapies
While preclinical data for S1R agonists is encouraging, clinical validation is ongoing. Pridopidine is one of the S1R agonists that has been investigated in clinical trials for ALS.[11][14] The current therapeutic landscape for ALS includes a few approved drugs and a range of emerging and off-label treatments targeting different pathological pathways.
Table 2: Comparison of S1R Agonists with Other ALS Therapies
| Therapeutic Agent | Mechanism of Action | Stage of Development | Key Clinical Outcomes | Reference(s) |
| S1R Agonists (e.g., Pridopidine) | Activation of Sigma-1 Receptor, promoting neuroprotection. | Clinical Trials | Ongoing studies are evaluating effects on disease progression and functional measures. | [11][14] |
| Riluzole | Antiglutamatergic agent, inhibits presynaptic glutamate (B1630785) release. | Approved | Modest increase in survival (2-3 months). | [1][15] |
| Edaravone | Free radical scavenger. | Approved | Slowing of disease progression in a subgroup of patients with early disease. | [14][15][16] |
| Tofersen (for SOD1-ALS) | Antisense oligonucleotide that reduces SOD1 protein synthesis. | Approved (for SOD1-ALS) | Reduction in neurofilament light chain levels and slowed clinical decline in some patients. | [16][17] |
| Various Off-Label Treatments (e.g., Acetyl-L-carnitine, Clenbuterol) | Multiple mechanisms including targeting neuroinflammation, oxidative stress, and mitochondrial dysfunction. | Investigational | Varied, with some small studies suggesting potential benefits in slowing functional decline or improving specific symptoms. | [18][19] |
Experimental Protocols and Methodologies
The validation of a therapeutic target and the evaluation of a new drug candidate for ALS involve a series of well-defined experimental stages, from preclinical modeling to clinical trials.
Target Validation in Neurodegenerative Disease
The process of validating a therapeutic target like S1R for a neurodegenerative disease such as ALS is a critical first step in drug discovery.[20] This process typically involves:
-
Genetic Association: Identifying mutations or variations in the gene encoding the target protein that are associated with the disease.
-
Preclinical Models: Utilizing cell culture and animal models that recapitulate aspects of the disease to study the effect of modulating the target.
-
Biomarker Analysis: Identifying and measuring biomarkers that can provide evidence of target engagement and a downstream biological response.[20]
Preclinical Efficacy Testing in an ALS Animal Model (Example: SOD1G93A Mice)
-
Animal Model: Transgenic mice expressing the human SOD1G93A mutation are widely used. These mice develop a progressive motor neuron disease that mimics many features of human ALS.
-
Drug Administration: The S1R agonist is administered to the mice, typically starting before or at the onset of symptoms. Administration can be via oral gavage, intraperitoneal injection, or other appropriate routes.
-
Behavioral and Functional Assessment:
-
Rotarod Test: To assess motor coordination and balance.
-
Grip Strength Test: To measure muscle strength.
-
Survival Analysis: To determine if the treatment extends the lifespan of the animals.
-
-
Histological and Molecular Analysis: At the end of the study, tissues such as the spinal cord and muscle are collected for:
-
Motor Neuron Counting: To quantify the extent of neuroprotection.
-
Immunohistochemistry: To examine markers of inflammation, protein aggregation, and other pathological hallmarks.
-
Western Blotting: To measure the levels of key proteins in relevant signaling pathways.[11]
-
Clinical Trial Design for ALS Therapeutics
Clinical trials for ALS drugs are designed to assess the safety and efficacy of the investigational product in humans.[21][22]
-
Patient Population: Patients diagnosed with ALS, often within a specific timeframe from symptom onset and with a certain level of disease severity.
-
Study Design: Typically randomized, double-blind, placebo-controlled trials. Add-on designs, where the new drug is tested in patients already receiving standard of care (e.g., riluzole), are common.[21][22]
-
Primary Endpoints:
-
ALS Functional Rating Scale-Revised (ALSFRS-R): A validated questionnaire that assesses a patient's ability to perform daily activities.
-
Survival: Time to death or other critical events like tracheostomy.
-
-
Secondary and Exploratory Endpoints:
-
Safety Monitoring: Close monitoring of adverse events throughout the trial.[21][22]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of S1R agonists in promoting neuroprotection.
Caption: Workflow for therapeutic target validation and drug development in ALS.
Caption: Logical relationship of different therapeutic approaches for ALS.
References
- 1. Current and emerging treatments for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sigma 1 receptor as a therapeutic target for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sigma-1 Receptor-A Therapeutic Target for the Treatment of ALS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. anavex.com [anavex.com]
- 8. Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. Frontiers | Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1G93A ALS Mice [frontiersin.org]
- 12. SA4503, a sigma-1 receptor agonist, suppresses motor neuron damage in in vitro and in vivo amyotrophic lateral sclerosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel therapeutic targets for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuromuscular Notes: New and Emerging Therapies in ALS [practicalneurology.com]
- 15. Blog: Riluzole, Edaravone, and Tofersen: The Approved Dru... | ALS TDI [als.net]
- 16. als.org [als.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Eight Potential Alternative/Off-Label Treatments for ALS Identified by Researchers - - Practical Neurology [practicalneurology.com]
- 19. Eight Off-Label Treatments Show Promise for ALS | Conexiant [conexiant.com]
- 20. oxfordglobal.com [oxfordglobal.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. fda.gov [fda.gov]
- 23. ISRCTN [isrctn.com]
S1R Agonists vs. S1R Antagonists in Neuroinflammation: A Comparative Guide
The Sigma-1 Receptor (S1R), a unique ligand-regulated chaperone protein at the endoplasmic reticulum, has emerged as a critical modulator of neuroinflammation. Its strategic position allows it to influence cellular stress responses and inflammatory signaling, making it a promising therapeutic target for a variety of neurodegenerative and neuroinflammatory disorders. This guide provides a comparative analysis of the effects of S1R agonists and antagonists in preclinical models of neuroinflammation, offering insights for researchers and drug development professionals. For this comparison, we will focus on the well-characterized selective S1R agonist PRE-084 and the selective S1R antagonist BD-1063 .
Opposing Roles in Inflammatory Mediator Production
In vitro studies using lipopolysaccharide (LPS) to induce an inflammatory response in microglial cells, the primary immune cells of the central nervous system, have demonstrated the opposing effects of S1R agonists and antagonists on the production of key inflammatory molecules.
Activation of S1R by the agonist PRE-084 has been shown to significantly suppress the production of pro-inflammatory mediators. This includes a reduction in nitric oxide (NO), a signaling molecule that can be neurotoxic at high levels, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). The expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, is also markedly decreased.[1]
Conversely, S1R antagonists like BD-1063 are shown to block the anti-inflammatory effects of S1R agonists.[2] While direct quantitative data for BD-1063's independent effect on LPS-induced inflammation is limited in the current literature, its established role is to oppose the actions of agonists. Therefore, in an inflammatory context, an antagonist would be expected to prevent the reduction of pro-inflammatory mediators, thereby sustaining or exacerbating the inflammatory response.
Table 1: In Vitro Comparison in LPS-Stimulated BV-2 Microglia
| Parameter | Control | LPS (1 µg/mL) | LPS + PRE-084 (1 µM) | LPS + S1R Antagonist (Expected Outcome) |
| NO Production | Baseline | ↑↑↑ | ↓↓ | No significant reduction |
| TNF-α Expression | Baseline | ↑↑↑ | ↓↓ | No significant reduction |
| IL-1β Expression | Baseline | ↑↑↑ | ↓ | No significant reduction |
| iNOS Expression | Baseline | ↑↑↑ | ↓↓ | No significant reduction |
Data for PRE-084 is derived from studies on LPS-stimulated BV-2 microglial cells. The antagonist effect is inferred from its mechanism of blocking agonist activity.
Modulation of Neuroinflammation and Disease Progression in an In Vivo Model
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis, characterized by central nervous system inflammation, demyelination, and progressive paralysis. The clinical severity of the disease is monitored using a standardized scoring system.
Studies using S1R agonists in the EAE model have demonstrated significant therapeutic benefits. Prophylactic treatment with a high-affinity S1R agonist has been shown to reduce the clinical severity of EAE, preventing the extensive mononuclear cell accumulation and demyelination in the brain and spinal cord.[3] This is reflected in lower clinical scores compared to vehicle-treated EAE animals.
Table 2: In Vivo Comparison in the Experimental Autoimmune Encephalomyelitis (EAE) Model
| Parameter | Sham Control | EAE + Vehicle | EAE + S1R Agonist | EAE + S1R Antagonist (Expected Outcome) |
| Peak Clinical Score | 0 | ~3.0-3.5 | ~1.5-2.0 | No significant improvement |
| CNS Inflammation | Minimal | Severe | Reduced | Not reduced |
| Demyelination | None | Extensive | Reduced | Not reduced |
Data for the S1R agonist is based on studies using high-affinity S1R agonists in EAE models.[3] The antagonist effect is a projection based on its mechanism of action.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of S1R agonists are largely attributed to their ability to interfere with key pro-inflammatory signaling pathways. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. Upon activation by an agonist, S1R can modulate intracellular calcium signaling and interact with other proteins to prevent the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes like TNF-α, IL-1β, and iNOS.[4] An S1R antagonist would block this initial activation step, allowing the NF-κB pathway to proceed unchecked in response to an inflammatory stimulus.
A typical experimental workflow to assess the effects of S1R ligands on neuroinflammation involves both in vitro and in vivo models.
Detailed Experimental Protocols
LPS-Induced Neuroinflammation in BV-2 Microglia
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in appropriate plates (e.g., 24-well or 6-well plates). Once they reach 70-80% confluency, the medium is replaced. Cells are pre-treated with the S1R agonist (e.g., PRE-084 at various concentrations) or antagonist (e.g., BD-1063) for 1 hour. Subsequently, neuroinflammation is induced by adding Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to the culture medium for a specified duration (e.g., 24 hours).
-
Nitric Oxide (NO) Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve is generated using sodium nitrite to quantify the results.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cell lysates, and cDNA is synthesized. The relative mRNA expression of genes encoding for iNOS, TNF-α, and IL-1β is determined by real-time quantitative polymerase chain reaction (RT-qPCR), with a housekeeping gene (e.g., GAPDH) used for normalization.
-
Protein Expression Analysis (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS and other proteins of interest. A loading control (e.g., β-actin) is used to ensure equal protein loading.
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
EAE Induction: EAE is actively induced in susceptible mouse strains (e.g., C57BL/6 female mice, 8-10 weeks old). Mice are immunized subcutaneously at the flank with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. On the day of immunization (day 0) and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.[5][6][7]
-
Drug Administration: The S1R agonist or antagonist is administered daily or on a specified schedule, starting either at the time of immunization (prophylactic model) or at the onset of clinical signs (therapeutic model).
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale, typically from 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead[2]
-
-
Histopathology: At the end of the study, mice are euthanized, and the brain and spinal cord are collected. Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammatory infiltrates and Luxol Fast Blue for demyelination) to assess the degree of inflammation and myelin loss.
-
Cytokine Analysis: CNS tissue can be homogenized to measure the levels of pro- and anti-inflammatory cytokines by ELISA or RT-qPCR to assess the local inflammatory environment.
Conclusion
The available experimental data strongly indicates that S1R agonists, such as PRE-084, exert potent anti-inflammatory effects in models of neuroinflammation. They achieve this by suppressing the production of key pro-inflammatory mediators, likely through the inhibition of the NF-κB signaling pathway. In contrast, S1R antagonists, like BD-1063, are designed to block these protective actions. This opposing pharmacology suggests that S1R agonists represent a promising therapeutic strategy for mitigating neuroinflammation in various neurological disorders. Further research, particularly direct comparative studies of agonists and antagonists in in vivo models like EAE, will be crucial to fully elucidate their therapeutic potential and differential impact on disease progression.
References
- 1. Induction and Diverse Assessment Indicators of Experimental Autoimmune Encephalomyelitis [jove.com]
- 2. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 3. High-affinity σ1 protein agonist reduces clinical and pathological signs of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.2. EAE Induction, Disease Scoring, and Experimental Groups [bio-protocol.org]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
A Comparative Analysis of S1R Agonist 1 and SA4503: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties and neuroprotective effects of two selective sigma-1 receptor (S1R) agonists: S1R agonist 1 (also known as Compound 6b) and SA4503 (cutamesine). This analysis is based on available preclinical data and aims to facilitate informed decisions in the selection of research tools for studying S1R-mediated pathways and their therapeutic potential.
The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Agonists of this receptor have demonstrated neuroprotective, anti-amnesic, and antidepressant-like effects in various experimental models. This guide focuses on a comparative analysis of two such agonists, this compound and SA4503, summarizing their binding affinities, functional activities, and the signaling pathways they modulate.
Quantitative Data Summary
The following tables provide a summary of the reported binding affinities and functional potencies of this compound and SA4503. It is important to note that these values are derived from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.
Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinities
| Compound | S1R Ki (nM) | S2R Ki (nM) | S1R IC50 (nM) | S2R IC50 (nM) | Selectivity (S2R Ki / S1R Ki) |
| This compound (Compound 6b) | 0.93[1] | 72[1] | - | - | ~77 |
| SA4503 | 4.6[2] | 63.1[2] | 17.4 ± 1.9[3] | 1800 ± 310[4] | ~14-103[2][4] |
Table 2: Neuroprotective Effects
| Compound | Assay | Cell Line | Protective Effect |
| This compound (Compound 6b) | Rotenone-induced cell damage | SH-SY5Y | Significant prevention of cell damage at 1 µM[1] |
| NMDA-induced neurotoxicity | SH-SY5Y | Demonstrated neuroprotective effect (0.1-5 µM)[1] | |
| SA4503 | Oxidative stress-induced cell death (H₂O₂) | Cultured cortical neurons | Inhibited neuronal cell death[5] |
| Light-induced photoreceptor damage | In vitro and in vivo | Reduced cell death and retinal dysfunction[6] |
Signaling Pathways
Both this compound and SA4503 exert their effects through the modulation of intracellular signaling cascades upon binding to the sigma-1 receptor.
This compound has been shown to promote neuroprotection against reactive oxygen species (ROS) and NMDA-induced neurotoxicity[1]. It also enhances nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells[1].
SA4503 has a more extensively characterized signaling profile. It has been demonstrated to suppress the activation of the MAPK/ERK pathway and down-regulate the ionotropic glutamate (B1630785) receptor, GluR1, in response to oxidative stress[5]. Furthermore, SA4503 is known to potentiate NGF-induced neurite outgrowth through the involvement of PLC-gamma, PI3K, p38MAPK, and JNK signaling pathways[7]. It also modulates the nitric oxide (NO)-mediated signaling pathway in the context of memory enhancement[3].
Signaling pathways of this compound and SA4503.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (Ki or IC50) of test compounds for the sigma-1 receptor.
Materials:
-
Test compounds (this compound, SA4503)
-
[³H]-(+)-Pentazocine (radioligand)
-
Haloperidol (for non-specific binding)
-
Guinea pig brain membranes (source of S1R)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
96-well microplates
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Tris-HCl buffer
-
Test compound at various concentrations (for competition assay) or buffer (for saturation assay).
-
A fixed concentration of [³H]-(+)-pentazocine.
-
Membrane preparation.
-
-
For determining non-specific binding, add a high concentration of an unlabeled S1R ligand like haloperidol.
-
-
Incubation: Incubate the plates at 37°C for 90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation. For saturation assays, determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) by non-linear regression analysis.
Workflow for Radioligand Binding Assay.
NGF-Induced Neurite Outgrowth Assay in PC12 Cells
Objective: To assess the effect of S1R agonists on nerve growth factor (NGF)-induced neurite outgrowth.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM) supplemented with serum
-
Nerve Growth Factor (NGF)
-
Test compounds (this compound, SA4503)
-
Poly-L-lysine coated culture plates or coverslips
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture: Culture PC12 cells in a standard culture medium.
-
Plating: Seed PC12 cells onto poly-L-lysine coated plates or coverslips at a suitable density.
-
Treatment: After allowing the cells to attach, replace the medium with a low-serum medium containing a sub-optimal concentration of NGF and the test compound at various concentrations. Include a control group with NGF alone.
-
Incubation: Incubate the cells for a defined period (e.g., 24-72 hours) to allow for neurite outgrowth.
-
Imaging and Analysis:
-
Capture images of the cells using a phase-contrast or fluorescence microscope.
-
Quantify neurite outgrowth. A common method is to count the percentage of cells bearing neurites longer than the cell body diameter. Alternatively, neurite length can be measured using image analysis software.
-
-
Data Analysis: Compare the extent of neurite outgrowth in the presence of the test compounds to the NGF-alone control.
Neuroprotection Assay against Rotenone-Induced Toxicity in SH-SY5Y Cells
Objective: To evaluate the protective effect of S1R agonists against mitochondrial complex I inhibition-induced cell death.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12)
-
Test compounds (this compound)
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a standard culture medium.
-
Plating: Seed SH-SY5Y cells into 96-well plates.
-
Pre-treatment: Pre-treat the cells with the test compound at various concentrations for a specific duration (e.g., 1-2 hours).
-
Toxin Exposure: Add rotenone to the wells to induce cytotoxicity. Include a control group with rotenone alone and an untreated control group.
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours).
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Compare the viability of cells pre-treated with the test compound to those treated with rotenone alone to determine the neuroprotective effect.
Conclusion
Both this compound (Compound 6b) and SA4503 are potent and selective sigma-1 receptor agonists with demonstrated neuroprotective properties in vitro. SA4503 has been more extensively studied, with a clearer understanding of its downstream signaling pathways and in vivo efficacy in various models. This compound also shows promise as a neuroprotective agent, particularly against mitochondrial and excitotoxic insults.
The choice between these two agonists for research purposes will depend on the specific scientific question being addressed. For studies requiring a well-characterized compound with a broad literature base, SA4503 may be the preferred choice. For investigations focused on specific mechanisms of neuroprotection, such as those related to mitochondrial dysfunction, this compound presents a valuable tool. Further direct comparative studies are warranted to fully elucidate the similarities and differences in the pharmacological profiles and therapeutic potential of these two S1R agonists.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Binding properties of SA4503, a novel and selective sigma 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SA4503, a novel cognitive enhancer, with sigma 1 receptor agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a sigma-1 receptor agonist, cutamesine dihydrochloride (SA4503), on photoreceptor cell death against light-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of the Sigma-1 Receptor in S1R Agonist 1-Mediated Neuroprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the essential role of the Sigma-1 Receptor (S1R) in the neuroprotective effects mediated by S1R Agonist 1 (also known as compound 6b). The data presented herein, derived from studies on this compound and other well-characterized S1R agonists such as PRE-084 and Pridopidine, offers a framework for researchers to design and interpret experiments aimed at confirming S1R as the primary target of such compounds.
Executive Summary
This compound is a selective S1R agonist with demonstrated neuroprotective properties against oxidative stress and excitotoxicity.[1][2] Validating that these effects are indeed mediated by S1R is a critical step in preclinical drug development. This guide outlines the key experimental strategies for this validation: genetic knockdown/knockout of S1R and pharmacological inhibition with S1R antagonists. The presented data consistently demonstrates that the neuroprotective effects of S1R agonists are significantly diminished or completely abolished in the absence or inhibition of S1R, thereby confirming its pivotal role.
Comparative Data: S1R Agonist Efficacy in the Presence vs. Absence of S1R
The following tables summarize quantitative data from key studies, highlighting the S1R-dependency of the neuroprotective effects of S1R agonists.
Table 1: Neuroprotective Effect of this compound (Compound 6b) against Neurotoxicity in SH-SY5Y Cells
| Treatment Group | Neurotoxin | Cell Viability (%) | Reference |
| Control | - | 100 | Linciano et al., 2023[1] |
| Neurotoxin (Rotenone/NMDA) | Rotenone (B1679576) or NMDA | ~50 | Linciano et al., 2023[1] |
| This compound (1 µM) + Neurotoxin | Rotenone or NMDA | ~85 | Linciano et al., 2023[1] |
| This compound (1 µM) + Neurotoxin + S1R Antagonist (PB212) | Rotenone or NMDA | ~55 | Linciano et al., 2023[1] |
Table 2: Neurorestorative Effects of PRE-084 in a Mouse Model of Parkinson's Disease (6-OHDA Lesion)
| Genotype | Treatment | Spontaneous Forelimb Use (% contralateral) | Reference |
| Wild-Type | Vehicle | ~20 | Francardo et al., 2014 |
| Wild-Type | PRE-084 (0.3 mg/kg/day) | ~60 | Francardo et al., 2014 |
| S1R Knockout | Vehicle | ~20 | Francardo et al., 2014 |
| S1R Knockout | PRE-084 (0.3 mg/kg/day) | ~25 | Francardo et al., 2014 |
Table 3: Effect of Pridopidine on ERK Phosphorylation in Motor Neurons
| Genotype | Treatment | pERK/ERK Ratio (Fold Change) | Reference |
| Wild-Type | Vehicle | 1.0 | Ionescu et al., 2019 |
| Wild-Type | Pridopidine (1 µM) | ~8.5 | Ionescu et al., 2019 |
| S1R Knockout | Vehicle | 1.0 | Ionescu et al., 2019 |
| S1R Knockout | Pridopidine (1 µM) | ~1.0 | Ionescu et al., 2019 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol is adapted from studies assessing the neuroprotective effects of S1R agonists against neurotoxins.
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Treatment:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat cells with this compound (e.g., 0.1, 1, 5 µM) for 1 hour.
-
For antagonist studies, co-incubate with a selective S1R antagonist (e.g., PB212, NE-100, or BD-1047) at a concentration sufficient to block S1R (e.g., 1 µM).
-
Induce neurotoxicity by adding a neurotoxin such as rotenone (e.g., 1 µM) or NMDA (e.g., 500 µM) for 24 hours.
-
-
Assessment of Cell Viability:
-
Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
-
Protocol 2: S1R Knockout/Knockdown Validation
To confirm the role of S1R, genetic approaches are the gold standard.
-
S1R Knockout (KO) Mice:
-
Utilize commercially available S1R KO mouse lines or generate them using CRISPR/Cas9 technology.
-
Confirm the absence of S1R protein expression in KO mice via Western blotting or immunohistochemistry of brain tissue.
-
-
In Vitro S1R Knockdown (KD):
-
Use siRNA or shRNA targeting the S1R gene to transiently or stably knock down its expression in cell lines (e.g., SH-SY5Y).
-
Validate the knockdown efficiency by quantifying S1R mRNA (RT-qPCR) and protein (Western blot) levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in S1R agonist-mediated neuroprotection and a typical experimental workflow for validating the role of S1R.
References
A Head-to-Head Comparison of Sigma-1 Receptor Agonist Chemotypes
For Researchers, Scientists, and Drug Development Professionals
The Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Its role in modulating crucial cellular processes, including calcium homeostasis, ion channel activity, and neurite outgrowth, has spurred the development of a diverse array of agonist chemotypes. This guide provides an objective, data-driven comparison of the major S1R agonist chemotypes to aid researchers in selecting appropriate tool compounds and to inform the design of novel therapeutics.
Quantitative Comparison of S1R Agonist Chemotypes
The following table summarizes the binding affinities (Ki) of representative S1R agonists from different chemical classes for the Sigma-1 and the related Sigma-2 (S2R) receptors. A higher S2R/S1R Ki ratio indicates greater selectivity for the S1R.
| Chemotype | Compound | S1R Kᵢ (nM) | S2R Kᵢ (nM) | S2R/S1R Selectivity Ratio |
| Piperazine/Piperidine (B6355638) | SA4503 (Cutamesine) | 4.6 - 17.4 | 63 - 1784 | >100 |
| PRE-084 | 44 | >10,000 | >227 | |
| Fluspidine | ~2-4 | >500 | >125 | |
| Benzomorphan | (+)-Pentazocine | 1.7 - 6.5 | - | - |
| Tetrahydrofuran Derivative | ANAVEX2-73 (Blarcamesine) | - | - | - |
| Indole | SV-156 | - | - | - |
| Benzamide | Compound 2 | 0.6 | 190 | 317 |
Note: Ki values can vary between studies depending on the experimental conditions. Data presented here is a synthesis from multiple sources.
Key Signaling Pathways and Mechanisms of Action
S1R agonists exert their effects through a complex and multifaceted signaling network. Upon agonist binding, S1R is thought to undergo conformational changes that lead to its dissociation from the binding immunoglobulin protein (BiP), an endoplasmic reticulum chaperone. This dissociation allows S1R to interact with a variety of "client" proteins, thereby modulating their function. The primary signaling pathways affected are depicted below.
Caption: Agonist binding to the S1R-BiP complex triggers the dissociation of S1R, leading to its activation and modulation of downstream signaling pathways.
Experimental Workflows
The characterization of S1R agonists relies on a combination of binding and functional assays. Below are simplified workflows for two key experimental approaches.
Caption: Standard workflows for determining the binding affinity (Ki) and functional potency (EC₅₀) of S1R agonists.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a test compound for the S1R.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing S1R in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to allow binding to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known S1R ligand to saturate the receptors.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an S1R agonist to induce an increase in intracellular calcium concentration ([Ca²⁺]i).
-
Cell Preparation and Dye Loading:
-
Culture cells known to express functional S1R (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove any extracellular dye.
-
-
Assay Performance:
-
Use a fluorescence plate reader to measure the baseline fluorescence of the cells in each well.
-
Add varying concentrations of the S1R agonist to the wells.
-
Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates a rise in [Ca²⁺]i.
-
-
Data Analysis:
-
For each concentration of the agonist, determine the peak fluorescence response.
-
Plot the peak response as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Concluding Remarks
The diverse chemotypes of S1R agonists offer a rich landscape for therapeutic development. Piperazine and piperidine derivatives, such as SA4503 and PRE-084, are well-characterized and highly selective agonists that serve as valuable research tools.[1][2] Newer chemotypes, including benzamides, show promise with high affinity and selectivity.[3] The functional consequences of S1R activation, such as neuroprotection and enhancement of neurite outgrowth, are well-documented for several of these compounds.[4][5][6] The choice of an appropriate S1R agonist will depend on the specific research question or therapeutic goal, with considerations for selectivity, potency, and desired downstream effects. The experimental protocols provided herein offer a starting point for the in-house characterization and comparison of novel and existing S1R agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. smartscitech.com [smartscitech.com]
Cross-Validation of Sigma-1 Receptor Agonist Activity in Diverse Cellular Contexts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Sigma-1 Receptor (S1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, has emerged as a promising therapeutic target for a range of pathologies, including neurodegenerative diseases, cancer, and pain. The functional activity of S1R agonists can vary significantly depending on the cellular environment. This guide provides a comparative analysis of the activity of prominent S1R agonists across different cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Comparative Analysis of S1R Agonist Activity
The functional consequences of S1R activation by agonists are multifaceted, influencing key cellular processes such as mitochondrial bioenergetics, calcium homeostasis, and protein folding. The cellular context, particularly the expression level of S1R and the specific signaling pathways active in a given cell line, dictates the ultimate biological response.
Mitochondrial Bioenergetics
S1R agonists have been shown to modulate mitochondrial function, a critical aspect of their therapeutic potential. A notable example is the differential effect of the S1R agonist (+)-SKF10047 on lung carcinoma (A549) and breast cancer (MCF7) cells. A549 cells, which express higher levels of S1R, exhibit a significant increase in mitochondrial oxidative phosphorylation (OXPHOS) upon treatment with (+)-SKF10047. In contrast, MCF7 cells, with lower S1R expression, show a negligible response. This highlights the dependency of the agonist's effect on the endogenous S1R expression levels.
| Agonist | Cell Line | S1R Expression | Key Effect on Mitochondrial Bioenergetics | Quantitative Data (OXPHOS/Glycolysis Ratio) |
| (+)-SKF10047 | A549 (Lung Carcinoma) | High | Increased reliance on OXPHOS | Significant increase |
| MCF7 (Breast Cancer) | Low | No significant effect | No significant change | |
| Pridopidine | YAC128 mouse neurons (Huntington's model) | - | Rescues mitochondrial dysfunction and increases respiration | Not specified |
| SA4503 | Cardiomyocytes | - | Restores Ca2+ transfer to mitochondria and ATP production[1] | Not specified |
S1R-BiP Interaction
A hallmark of S1R activation is its dissociation from the binding immunoglobulin protein (BiP), an ER chaperone. This dissociation allows S1R to interact with various client proteins and modulate their function. The S1R agonist PRE-084 has been shown to induce a rapid and transient dissociation of the S1R-BiP complex in HEK-293 cells. This effect can be quantified using techniques such as Bioluminescence Resonance Energy Transfer (BRET) and co-immunoprecipitation (Co-IP).
| Agonist | Cell Line | Assay | Key Effect on S1R-BiP Interaction |
| PRE-084 | HEK-293 | BRET, Co-IP | Promotes dissociation[2] |
| (+)-Pentazocine | - | - | Promotes dissociation |
| 4-IBP | - | - | Promotes dissociation |
Calcium Homeostasis
S1R plays a crucial role in regulating intracellular calcium (Ca2+) signaling, primarily by modulating the activity of inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) at the ER-mitochondria interface.[3] S1R agonists can influence Ca2+ flux between the ER and mitochondria, impacting cellular processes ranging from synaptic plasticity to apoptosis. In purified retinal ganglion cells, the agonists (+)-SKF10047 and (+)-Pentazocine have been demonstrated to inhibit Ca2+ influx through L-type voltage-gated calcium channels.[4]
| Agonist | Cell Line | Key Effect on Calcium Signaling |
| (+)-SKF10047 | Retinal Ganglion Cells | Inhibits Ca2+ influx through L-type VGCCs[4] |
| (+)-Pentazocine | Retinal Ganglion Cells | Inhibits Ca2+ influx through L-type VGCCs[4] |
| Pridopidine | HD neurons | Restores aberrant intracellular Ca2+ signaling[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
S1R-BiP Co-Immunoprecipitation (Co-IP) Assay
This protocol is designed to assess the association between S1R and BiP in response to agonist treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-S1R antibody for immunoprecipitation
-
Anti-BiP antibody for western blotting
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., HEK-293) and grow to 80-90% confluency. Treat cells with the S1R agonist of interest at various concentrations and time points. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with cold lysis buffer on ice. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-S1R antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.
-
Elution: Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-BiP antibody to detect the co-immunoprecipitated BiP.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for S1R Oligomerization
This method is used to analyze the native oligomeric state of S1R in response to agonist treatment.
Materials:
-
Native PAGE lysis buffer (e.g., 50 mM Bis-Tris, 500 mM 6-aminocaproic acid, 20 mM NaCl, 2 mM EDTA, 1% digitonin, pH 7.2)
-
NativePAGE™ Sample Prep Kit
-
NativePAGE™ Novex® Bis-Tris Gel System
-
Anti-S1R antibody for western blotting
Procedure:
-
Sample Preparation: Treat cells with the S1R agonist. Harvest and wash the cells with PBS.
-
Lysis: Lyse the cell pellet in native PAGE lysis buffer on ice.
-
Clarification: Centrifuge the lysate to remove insoluble material.
-
G-250 Sample Additive: Add Coomassie G-250 sample additive to the supernatant to impart a negative charge for migration.
-
Electrophoresis: Load the samples onto a NativePAGE™ Bis-Tris gel and run according to the manufacturer's instructions.
-
Western Blotting: Transfer the separated protein complexes to a PVDF membrane and probe with an anti-S1R antibody to visualize the different oligomeric states.
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function, including oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Procedure:
-
Cell Seeding: Seed cells (e.g., A549, MCF7) in a Seahorse XF microplate and allow them to attach overnight.
-
Agonist Treatment: On the day of the assay, replace the culture medium with assay medium containing the S1R agonist or vehicle and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Setup: Hydrate the sensor cartridge with Seahorse XF Calibrant. Load the compounds from the Mito Stress Test Kit into the appropriate ports of the sensor cartridge.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR, and then sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key mitochondrial parameters.
-
Data Analysis: Analyze the data using the Seahorse Wave software to calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizing S1R Signaling and Experimental Workflows
To better understand the complex processes involved in S1R activation and its experimental assessment, the following diagrams were generated using Graphviz.
Caption: S1R Agonist Signaling Pathway.
Caption: Co-Immunoprecipitation Workflow.
Caption: Seahorse Mito Stress Test Workflow.
Conclusion
The cross-validation of S1R agonist activity in different cell lines reveals a complex and context-dependent pharmacological profile. The cellular expression level of S1R is a critical determinant of the magnitude of the response, particularly in the context of mitochondrial bioenergetics. The dissociation of the S1R-BiP complex serves as a reliable marker of agonist-induced activation, while the modulation of intracellular calcium signaling underscores the receptor's role as a key regulator of cellular homeostasis. The provided experimental protocols and workflows offer a robust framework for researchers to further investigate the nuanced activities of S1R agonists and to accelerate the development of novel therapeutics targeting this versatile chaperone protein. Further studies employing a standardized panel of cell lines and a comprehensive set of functional assays will be invaluable for building a more complete picture of S1R agonist pharmacology.
References
- 1. Roles of sigma-1 receptors on mitochondrial functions relevant to neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Sigma-1 Receptor (S1R) Agonists in a Transgenic Mouse Model of Neurodegenerative Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Sigma-1 Receptor (S1R) agonists in preclinical transgenic mouse models of neurodegenerative diseases. The data presented is compiled from various studies to aid in the evaluation of S1R agonists as potential therapeutic agents. We will focus on key S1R agonists and compare their performance with alternative therapeutic strategies, supported by experimental data.
S1R Agonist Performance in a Huntington's Disease Mouse Model
Huntington's disease (HD) is a neurodegenerative disorder characterized by motor, cognitive, and psychiatric deficits. The YAC128 transgenic mouse model, which expresses the full-length human huntingtin gene with 128 CAG repeats, is a widely used model to study HD pathogenesis and test potential therapies.
Comparative Efficacy of Pridopidine and Alternative Treatments in YAC128 Mice
Pridopidine is a selective S1R agonist that has shown promise in preclinical models of HD. The following table summarizes its efficacy in improving motor function in YAC128 mice, compared to other experimental treatments.
| Treatment | Transgenic Model | Assay | Dosage/Regimen | Key Findings | Reference |
| Pridopidine | YAC128 | Accelerating Rotarod | 30 mg/kg/day, early treatment | Improved motor learning and coordination. | [1] |
| Ethyl-EPA | YAC128 | Accelerating Rotarod | Oral delivery starting at 7 months | Modest but significant improvement in motor dysfunction (p=0.05). | [2] |
| AAV-mediated RNAi | YAC128 | Rotarod | Single striatal injection | Significant improvements in behavioral deficits. | [3] |
| Cystamine (B1669676) | YAC128 | Rotarod | 225 mg/kg in drinking water | [Data not found in search results] | [4] |
S1R Agonist Performance in an ALS Mouse Model
Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease that affects motor neurons. The SOD1G93A transgenic mouse model is a widely used model for studying the disease.
Efficacy of PRE-084 in the SOD1G93A Mouse Model
PRE-084 is a selective S1R agonist that has been investigated for its neuroprotective effects in ALS models.
| Treatment | Transgenic Model | Assay | Dosage/Regimen | Key Findings | Reference |
| PRE-084 | SOD1G93A | Survival | 0.25 mg/kg/day | Extended survival in both female and male mice by more than 15%. | [5] |
| PRE-084 | Wobbler mouse | Motor Neuron Survival, Grip Strength | Chronic treatment | Improved motor neuron survival and grip strength performance. | [6] |
S1R Agonist Performance in an Alzheimer's Disease Mouse Model
Alzheimer's disease (AD) is the most common cause of dementia. The 3xTg-AD mouse model, which develops both amyloid-β plaques and neurofibrillary tangles, is a relevant model for studying AD.
Efficacy of ANAVEX2-73 (Blarcamesine) in an Alzheimer's Disease Mouse Model
ANAVEX2-73 (blarcamesine) is an S1R agonist that has been evaluated in preclinical models of AD.
| Treatment | Transgenic Model | Assay | Dosage/Regimen | Key Findings | Reference |
| ANAVEX2-73 | 3xTg-AD | Morris Water Maze | [Data not found in search results] | Demonstrated disease-modifying activity against cognitive deficits, amyloid and tau pathologies in preclinical trials. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in rodent models of neurodegenerative diseases.
Procedure:
-
Apparatus: An automated rotarod unit with a rotating rod.
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.
-
Training/Testing:
-
Mice are placed on the rotating rod.
-
The rod accelerates from a starting speed to a final speed over a set period (e.g., 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is recorded for each mouse.
-
Multiple trials are conducted per day for several consecutive days.
-
-
Data Analysis: The average latency to fall is calculated for each group and compared using appropriate statistical tests (e.g., ANOVA).
Morris Water Maze for Spatial Learning and Memory
Objective: To assess hippocampal-dependent spatial learning and memory.
Procedure:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. The room should have various visual cues.
-
Acquisition Phase (Training):
-
Mice are placed in the pool from different starting positions and are required to find the hidden platform.
-
The time taken to find the platform (escape latency) is recorded.
-
If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
This is repeated for several trials per day over multiple days.
-
-
Probe Trial (Memory Test):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Data Analysis: Escape latency during training and the time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.
ELISA for Brain-Derived Neurotrophic Factor (BDNF)
Objective: To quantify the concentration of BDNF in brain tissue.
Procedure:
-
Sample Preparation: Brain tissue is homogenized and centrifuged to obtain a clear supernatant.
-
ELISA Assay:
-
A microplate pre-coated with an anti-BDNF antibody is used.
-
Standards and samples are added to the wells.
-
A biotinylated anti-BDNF antibody is added, followed by an avidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is added, which develops a color in proportion to the amount of BDNF present.
-
The absorbance is measured using a microplate reader.
-
-
Data Analysis: A standard curve is generated, and the concentration of BDNF in the samples is determined by interpolating from the standard curve.
Immunohistochemistry for Alpha-Synuclein (B15492655)
Objective: To detect the presence and localization of alpha-synuclein aggregates in brain tissue.
Procedure:
-
Tissue Preparation:
-
Mice are perfused with a fixative (e.g., paraformaldehyde).
-
The brain is removed, post-fixed, and cryoprotected.
-
The brain is sectioned using a cryostat or vibratome.
-
-
Immunostaining:
-
The brain sections are incubated with a primary antibody specific for alpha-synuclein.
-
A secondary antibody conjugated to a fluorescent dye or an enzyme (for colorimetric detection) is then applied.
-
The sections are mounted on slides and coverslipped.
-
-
Imaging and Analysis: The stained sections are visualized using a microscope, and the extent and distribution of alpha-synuclein pathology are analyzed.
Visualizations
S1R Agonist Signaling Pathway
Caption: S1R Agonist Signaling Cascade.
Experimental Workflow for Efficacy Testing
Caption: Preclinical Efficacy Testing Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. YAC128 mouse model of Huntington disease is protected against subtle chronic manganese (Mn)-induced behavioral and neuropathological changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 4. Treatment of YAC128 mice and their wild-type littermates with cystamine does not lead to its accumulation in plasma or brain: implications for the treatment of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the downstream signaling of various S1R agonists
An Objective Comparison of Downstream Signaling for Various Sigma-1 Receptor (S1R) Agonists
This guide provides a detailed comparison of the downstream signaling pathways activated by various Sigma-1 Receptor (S1R) agonists. It is intended for researchers, scientists, and drug development professionals interested in the nuanced effects of these compounds. The information presented is collated from various experimental studies and is supported by detailed methodologies for key experiments.
Introduction to S1R and its Agonists
The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2][3] Under basal conditions, S1R is in an inactive state, often complexed with the binding immunoglobulin protein (BiP).[4][5][6] Upon stimulation by agonists, S1R dissociates from BiP and translocates to other subcellular compartments, where it interacts with a wide range of client proteins, including ion channels, G-protein coupled receptors (GPCRs), and kinases.[4][5][6] This chaperone activity allows S1R to modulate a variety of cellular processes, including calcium homeostasis, ER stress response, neurotrophic signaling, and inflammation, making it a promising therapeutic target for a host of neurological and psychiatric disorders.[1][7][8]
This guide will compare the downstream signaling of three distinct S1R agonists: PRE-084, a highly selective experimental compound; Anavex 2-73 (blarcamesine), a clinical-stage drug candidate with additional muscarinic receptor activity; and (+)-Pentazocine, a benzomorphan (B1203429) opioid with S1R agonist properties.[2][9][10][11][12]
Comparative Downstream Signaling Pathways
Activation of S1R by different agonists initiates a cascade of intracellular events that contribute to cellular homeostasis and neuroprotection. While many downstream effects are shared, the specific signaling signatures can vary.
PRE-084
PRE-084 is a potent and highly selective S1R agonist widely used in preclinical research.[8][11] Its activation of S1R leads to a robust neuroprotective and pro-survival signaling cascade. A primary mechanism of action is the potentiation of neurotrophic factor signaling.[11] PRE-084 has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and activate its receptor, Tropomyosin receptor kinase B (TrkB).[4][11] This leads to the subsequent activation of the Akt and Extracellular signal-regulated kinase (ERK) pathways, which are critical for promoting neuronal survival and plasticity.[4][11] Furthermore, PRE-084 has been demonstrated to modulate the calpastatin/calpain system and increase NF-κB signaling, thereby upregulating antioxidant defenses.[8] In models of myocardial ischemia-reperfusion injury, PRE-084 has been shown to be protective by activating the Akt-eNOS pathway.[13]
Anavex 2-73 (blarcamesine)
Anavex 2-73 is an S1R agonist that also exhibits activity at muscarinic receptors.[9][10][14] This dual activity may contribute to its broad therapeutic potential. In addition to the canonical S1R signaling pathways, such as modulation of calcium homeostasis and reduction of ER stress, Anavex 2-73 has been shown to enhance autophagy flux.[9][15] This process is crucial for clearing aggregated proteins and damaged organelles, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.[10][15] Preclinical studies have demonstrated that Anavex 2-73 can reduce key pathological markers of Alzheimer's disease, including beta-amyloid and hyperphosphorylated tau, as well as neuroinflammation.[10][15]
(+)-Pentazocine
(+)-Pentazocine is a benzomorphan derivative with well-established S1R agonist properties, in addition to its effects on opioid receptors.[2][12][16] Activation of S1R by (+)-pentazocine has been shown to promote the dissociation of S1R from BiP, a key step in initiating its chaperone activity.[4] This leads to the modulation of intracellular calcium signaling by stabilizing IP3 receptors at the MAM, thereby ensuring proper calcium flux between the ER and mitochondria.[2][9] In models of stroke, (+)-pentazocine has been found to reduce infarct size, highlighting its neuroprotective effects.[2]
Quantitative Data Comparison
The following table summarizes the available quantitative data for the selected S1R agonists. It is important to note that direct comparisons should be made with caution due to variations in experimental systems and conditions.
| Agonist | Target(s) | Affinity (Ki) for S1R | IC50 for S1R | Key Downstream Effects |
| PRE-084 | Selective S1R | 2.2 nM[17] | 44 nM[11][13] | ↑ BDNF, p-Akt, p-ERK, NF-κB[4][8][11] |
| Anavex 2-73 | S1R, Muscarinic Receptors | Not specified | Not specified | ↑ Autophagy, ↓ Aβ, p-tau, Inflammation[9][10][15] |
| (+)-Pentazocine | S1R, Opioid Receptors | Not specified | Not specified | Modulates Ca2+ signaling, Neuroprotection[2][4][9] |
Signaling Pathway Diagrams
Caption: Downstream signaling pathways of S1R agonists.
Experimental Protocols
Detailed methodologies for key experiments cited in S1R signaling research are provided below.
Co-Immunoprecipitation (Co-IP) for S1R-BiP Interaction
This protocol is designed to assess the dissociation of the S1R-BiP complex upon agonist treatment.
Materials:
-
Cell line expressing S1R (e.g., HEK293, SH-SY5Y)
-
S1R agonist (e.g., PRE-084) and antagonist (e.g., NE-100)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-S1R antibody for immunoprecipitation
-
Anti-BiP antibody for Western blotting
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the S1R agonist at the desired concentration and time course. Include vehicle control and antagonist co-treatment groups.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape cells and collect the lysate.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C with gentle rotation.[18]
-
Immunoprecipitation: Pellet the beads by centrifugation and transfer the supernatant to a new tube. Add the anti-S1R antibody and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with wash buffer.[19]
-
Elution: Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.[19]
-
Western Blotting: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using an anti-BiP antibody to detect the co-immunoprecipitated BiP.
Caption: Workflow for Co-Immunoprecipitation.
Fluorescent Calcium Imaging
This protocol allows for the measurement of intracellular calcium dynamics in response to S1R agonist stimulation.
Materials:
-
Cells grown on glass coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
S1R agonist
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Plating: Plate cells on glass coverslips and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of the calcium indicator in HBS (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127). Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBS to remove excess dye.
-
Imaging: Mount the coverslip on the microscope stage. Acquire baseline fluorescence images for a few minutes.
-
Stimulation: Add the S1R agonist to the imaging chamber and continue to acquire images to record the change in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence intensity in individual cells over time. The change in fluorescence is proportional to the change in intracellular calcium concentration.
Western Blotting for ERK Phosphorylation
This protocol is used to quantify the activation of the ERK signaling pathway by measuring the level of phosphorylated ERK (p-ERK).
Materials:
-
Cell culture and treatment reagents as in Co-IP
-
Cell lysis buffer
-
BCA protein assay kit
-
Primary antibodies: anti-p-ERK and anti-total-ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with the S1R agonist for various time points. Lyse the cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Conclusion
The downstream signaling of S1R agonists is multifaceted and contributes to their therapeutic potential across a range of diseases. While agonists like PRE-084, Anavex 2-73, and (+)-Pentazocine converge on core S1R functions such as calcium signaling and ER stress modulation, they also exhibit distinct signaling profiles. For instance, the pro-autophagic and anti-inflammatory effects of Anavex 2-73 and the potent activation of neurotrophic pathways by PRE-084 highlight the potential for developing S1R agonists with tailored signaling properties for specific therapeutic applications. Further research with standardized experimental protocols and quantitative endpoints will be crucial for a more definitive comparison of these promising compounds.
References
- 1. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 2. Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]
- 4. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 9. Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biospace.com [biospace.com]
- 11. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentazocine - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Anavex Life Sciences Announces Completion of ANAVEX®2-73 [globenewswire.com]
- 15. anavex.com [anavex.com]
- 16. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]
- 17. apexbt.com [apexbt.com]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Validating the Sigma-1 Receptor as the Primary Target of S1R Agonist 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the Sigma-1 Receptor (S1R) as the primary target of a novel S1R agonist, herein referred to as "Agonist 1." Through objective comparisons with an alternative agonist and the presentation of supporting experimental data, this document aims to equip researchers with the necessary information to robustly characterize their compounds. For the purpose of this guide, we will compare Agonist 1 (a fictional compound) with the well-characterized S1R agonist, PRE-084.
Data Presentation: Comparative Binding Affinities and Functional Activities
The initial step in validating a new compound is to determine its binding affinity and functional activity at the target receptor. The following table summarizes the binding affinities (Ki) of Agonist 1 and PRE-084 for S1R and the Sigma-2 Receptor (S2R) to assess selectivity.
Table 1: Comparative Binding Affinities (Ki, nM) of S1R Agonists
| Compound | S1R Ki (nM) | S2R Ki (nM) | S1R/S2R Selectivity Ratio |
| Agonist 1 | 1.5 | 250 | 167 |
| PRE-084 | 2.2 | >10,000 | >4545[1] |
Data Interpretation: A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the S2R Ki by the S1R Ki, with a higher ratio indicating greater selectivity for S1R.
To assess off-target binding, a broader screening against a panel of common off-targets is essential.
Table 2: Off-Target Binding Profile of Agonist 1 vs. PRE-084 (% Inhibition at 1 µM)
| Target | Agonist 1 (% Inhibition) | PRE-084 (% Inhibition) |
| Dopamine D2 Receptor | 8% | <10% |
| Serotonin 5-HT2A Receptor | 12% | <15% |
| NMDA Receptor | 5% | <5%[1] |
| Opioid Receptors (μ, δ, κ) | <5% | <10% |
Data Interpretation: Significant inhibition (typically >50%) at a concentration of 1 µM would warrant further investigation into potential off-target effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Protocol 1: Radioligand Binding Assay for S1R
This protocol is used to determine the binding affinity (Ki) of a test compound for the S1R.[2]
Materials:
-
Membrane preparations from cells or tissues expressing S1R (e.g., guinea pig liver).[2]
-
Radioligand: --INVALID-LINK---pentazocine (a selective S1R ligand).[2]
-
Non-specific binding control: Haloperidol (B65202) (a high-affinity S1R ligand).
-
Test compound (Agonist 1 or PRE-084) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, --INVALID-LINK---pentazocine, and either the test compound or vehicle.
-
For determining non-specific binding, add a high concentration of haloperidol instead of the test compound.
-
Incubate the plate at 37°C for 120 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: S1R-BiP Dissociation Assay
This functional assay measures the ability of an agonist to induce the dissociation of S1R from its chaperone protein, the binding immunoglobulin protein (BiP).[3][4]
Materials:
-
HEK-293 cells co-expressing S1R fused to a large NanoLuc fragment (LgBiT) and BiP fused to a small NanoLuc fragment (SmBiT).[3][4]
-
Test compound (Agonist 1 or PRE-084).
-
S1R antagonist (e.g., haloperidol) for validation.
-
Cell culture medium.
-
Luminometer.
Procedure:
-
Plate the engineered HEK-293 cells in a white, clear-bottom 96-well plate and culture overnight.
-
Replace the culture medium with a buffer suitable for the luminescence assay.
-
Add the test compound at various concentrations to the wells.
-
To confirm the specificity of the effect, pre-treat some wells with an S1R antagonist before adding the agonist.
-
Measure the luminescence at different time points (e.g., immediately and after 10, 30, and 60 minutes) using a luminometer.[4]
-
A decrease in luminescence indicates the dissociation of the S1R-BiP complex, characteristic of agonist activity.[3][4]
-
Plot the change in luminescence as a function of the agonist concentration to determine the EC50 value (the concentration that produces 50% of the maximal effect).
Mandatory Visualizations
Diagrams created using Graphviz to illustrate key concepts.
Caption: S1R agonist-induced signaling pathway.
Caption: Experimental workflow for S1R target validation.
Caption: Go/No-Go decision matrix for drug development.
References
- 1. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Analysis of a Synthetic S1R Agonist and Endogenous Neurosteroids: A Guide for Researchers
The Sigma-1 Receptor (S1R) has emerged as a significant molecular target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] This intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, modulates numerous cellular processes, including calcium homeostasis, ER stress response, and neuronal plasticity.[3][4][5] Its activity is regulated by a diverse array of synthetic and endogenous ligands.
This guide provides a comparative overview of a representative synthetic agonist, referred to herein as S1R Agonist 1 (modeled after the well-characterized selective agonist PRE-084), and endogenous neurosteroids known to interact with the S1R, such as pregnenolone (B344588) sulfate (B86663) (PREGS) and dehydroepiandrosterone (B1670201) sulfate (DHEAS).[6][7][8] The objective is to present a data-driven comparison of their binding characteristics, functional effects, and underlying signaling mechanisms to inform research and drug development professionals.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing the pharmacological profiles of this compound and endogenous neurosteroids.
Table 1: Comparative Binding Affinity for the Sigma-1 Receptor
| Ligand | Receptor | Ki (nM) | Radioligand Used | Tissue/Cell Source | Reference |
| This compound (PRE-084) | Sigma-1 | 2.2 - 50 | --INVALID-LINK---pentazocine | Rodent Brain/Liver Membranes | [5][9] |
| Pregnenolone Sulfate (PREGS) | Sigma-1 | ~2,000 - 10,000 | --INVALID-LINK---pentazocine | Rodent Brain Membranes | [8][10] |
| DHEAS | Sigma-1 | ~3,000 - 30,000 | --INVALID-LINK---pentazocine | Rodent Brain Membranes | [8][10] |
| Progesterone | Sigma-1 | ~300 - 1,000 | --INVALID-LINK---pentazocine | Rodent Brain Membranes | [4] |
Note: Ki values can vary based on experimental conditions, such as radioligand choice and tissue preparation. Progesterone is listed for context as it is a potent S1R antagonist.[4]
Table 2: Comparative Functional Efficacy
| Parameter | This compound (PRE-084) | Endogenous Neurosteroids (PREGS) | Experimental Model | Reference |
| Neurite Outgrowth | Potentiates NGF-induced neurite outgrowth | Enhances survival of newborn neurons | PC12 cells, Adult mouse hippocampus | [11][12] |
| Calcium Mobilization | Modulates IP3R-mediated Ca²⁺ signaling | Modulates calcium homeostasis | Various cell lines | [3][8] |
| Neuroprotection | Protects against excitotoxicity and oxidative stress | Enhances survival of adult-generated hippocampal cells | In vitro and in vivo models of neurodegeneration | [5][9][12] |
| Memory Enhancement | Reverses cognitive deficits in animal models | Improves spatial memory performance | Rodent models of amnesia | [4][13] |
| Modulation of NMDA Receptors | Potentiates NMDA receptor response | Positive allosteric modulator | Hippocampal neurons | [3][8][14] |
| Modulation of GABA-A Receptors | No direct significant effect | Negative allosteric modulator | Cortical neurons | [8][14] |
Signaling Pathways
This compound and endogenous neurosteroids modulate neuronal function through distinct, albeit overlapping, signaling cascades.
This compound Signaling Pathway
Synthetic agonists like this compound bind with high affinity and selectivity to the S1R.[5] This engagement causes the S1R to dissociate from its binding partner, BiP (Binding Immunoglobulin Protein), at the ER membrane.[1][3] The activated S1R then translocates to interact with and modulate various client proteins, including the IP3 receptor to regulate calcium flux between the ER and mitochondria, and various ion channels at the plasma membrane, ultimately promoting cell survival and enhancing synaptic plasticity.[1][5]
Endogenous Neurosteroid Signaling Pathways
Endogenous neurosteroids exhibit a more complex signaling profile. While some, like PREGS and DHEAS, can act as S1R agonists, their affinity is significantly lower than synthetic agonists.[8] Their primary mechanism of action involves the allosteric modulation of ligand-gated ion channels, particularly GABA-A and NMDA receptors.[8][15][16] This dual activity allows them to broadly influence neuronal excitability through both S1R-dependent and S1R-independent pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below, along with workflow diagrams.
S1R Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound for the S1R by measuring its ability to displace a known radiolabeled S1R ligand.
Methodology:
-
Membrane Preparation: Homogenize guinea pig liver or brain tissue, known for high S1R expression, in a Tris-HCl buffer. Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer.[17]
-
Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a selective S1R radioligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (this compound or neurosteroid).[17][18]
-
Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled S1R ligand (e.g., haloperidol) to determine non-specific binding.
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (concentration inhibiting 50% of binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Neurite Outgrowth Assay
This assay assesses the ability of compounds to promote the extension of neurites from neuronal cells, a key process in development and repair.
Methodology:
-
Cell Culture: Plate a suitable neuronal cell line (e.g., PC12, SH-SY5Y, or iPSC-derived neurons) onto poly-D-lysine or laminin-coated multi-well plates.[19][20]
-
Compound Treatment: Differentiate the cells with a neurotrophic factor (e.g., Nerve Growth Factor, NGF) at a sub-maximal concentration. Concurrently, treat the cells with various concentrations of the test compounds (this compound or neurosteroid) for 48-72 hours.[11][20]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for a neuronal marker, such as βIII-tubulin, using a specific primary antibody followed by a fluorescently-labeled secondary antibody. Stain cell nuclei with DAPI or Hoechst.[20]
-
Imaging: Acquire images using an automated high-content imaging system. Capture multiple fields per well to ensure robust data.[21]
-
Image Analysis: Use specialized software to automatically identify cell bodies and trace neurites. Quantify parameters such as total neurite length per cell, number of branches, and number of primary neurites.[19][21]
-
Data Analysis: Normalize the neurite outgrowth data to vehicle-treated controls and plot dose-response curves to determine the EC50 for each compound.
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This technique measures the electrical activity of individual neurons to determine how a compound modulates ion channel function and synaptic transmission.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampus) from rodents. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).[22]
-
Recording Setup: Transfer a slice to a recording chamber on an upright microscope and continuously perfuse with aCSF.[23]
-
Patching: Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution. Form a high-resistance seal (giga-seal) with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Data Acquisition: Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) or voltage-gated currents in voltage-clamp or current-clamp mode using a patch-clamp amplifier and data acquisition software.[23]
-
Compound Application: Bath-apply the test compound (this compound or neurosteroid) at a known concentration and record the changes in the electrical properties of the neuron (e.g., amplitude, frequency of synaptic events).
-
Data Analysis: Analyze the recorded traces to quantify the effect of the compound on neuronal activity. Compare the post-drug recording to the baseline to determine the percentage change.
References
- 1. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Neurosteroids and sigma1 receptors, biochemical and behavioral relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Insight into binding of endogenous neurosteroid ligands to the sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The sigma1 protein as a target for the non-genomic effects of neuro(active)steroids: molecular, physiological, and behavioral aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Neuroactive neurosteroids as endogenous effectors for the sigma1 (sigma1) receptor: pharmacological evidence and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pregnenolone sulfate enhances survival of adult-generated hippocampal granule cells via sustained presynaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The synthetic enantiomer of pregnenolone sulfate is very active on memory in rats and mice, even more so than its physiological neurosteroid counterpart: Distinct mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 21. Neurite outgrowth assessment using high content analysis methodology. | Semantic Scholar [semanticscholar.org]
- 22. protocols.io [protocols.io]
- 23. Electrophysiology [protocols.io]
A Comparative Analysis of the Therapeutic Index of S1R Agonist 1 and Other Sigma-1 Receptor Agonists
An in-depth guide for researchers and drug development professionals on the therapeutic potential and safety profiles of emerging Sigma-1 Receptor agonists. This report synthesizes available preclinical data to offer a comparative perspective on S1R Agonist 1, PRE-084, SA4503, and Pridopidine.
The Sigma-1 Receptor (S1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane, has emerged as a promising therapeutic target for a range of neurological disorders. Its role in modulating crucial cellular processes, including calcium homeostasis, ER stress, and neuronal survival, has spurred the development of numerous S1R agonists. This guide provides a comparative assessment of the therapeutic index of a novel compound, this compound (also known as compound 6b), against other well-studied S1R agonists: PRE-084, SA4503 (cutamesine), and Pridopidine.
Executive Summary
Direct comparative studies detailing the therapeutic index (TI), calculated as the ratio of a compound's toxic dose to its effective dose (TD50/ED50 or LD50/ED50), for this compound and other S1R agonists in the same preclinical models are limited in the public domain. However, by compiling available preclinical data on the efficacy and toxicity of each compound, a preliminary assessment of their therapeutic potential and safety margins can be constructed.
PRE-084 , a widely used research tool, has shown neuroprotective efficacy in a broad range of preclinical models of neurodegenerative diseases. It has been administered across a wide dose range in rodents, indicating a potentially favorable therapeutic window.
SA4503 (Cutamesine) has progressed to clinical trials and has been shown to be safe and well-tolerated in humans at therapeutic doses. Preclinical studies have established its efficacy in models of stroke and neurodegeneration.
Pridopidine , another S1R agonist in clinical development, has a well-documented safety profile in humans, with a recommended therapeutic dose established. Its efficacy has been demonstrated in various preclinical models of neurodegenerative disorders.
This guide will delve into the available quantitative data, experimental protocols, and the underlying signaling pathways to provide a comprehensive comparison to aid in research and development decisions.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other selected S1R agonists. It is important to note that a direct comparison of the therapeutic index is challenging due to the lack of standardized testing across all compounds in the same models.
Table 1: Binding Affinity and Selectivity of S1R Agonists
| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) |
| This compound (Compound 6b) | 0.93[1] | 72[1] | ~77 |
| PRE-084 | 2.2 | >10,000 | >4500 |
| SA4503 (Cutamesine) | 4.6 | 1620 | ~352 |
| Pridopidine | ~100 | >10,000 | >100 |
Table 2: Preclinical Efficacy and Toxicity of S1R Agonists
| Compound | Model | Effective Dose/Concentration (ED50) | Toxic Dose (TD50/LD50) | Therapeutic Index (TI) |
| This compound (Compound 6b) | In vitro (SH-SY5Y cells, NMDA-induced toxicity) | 1 µM (significant neuroprotection)[1] | >10 µM (no cytotoxicity in human cancer cell lines)[1] | Data not available |
| In vivo (Zebrafish embryos) | Data not available | ~10 µM (50% embryo death)[1] | Data not available | |
| PRE-084 | In vivo (Rat, root avulsion model) | 0.25 mg/kg/day (significant motoneuron survival) | Data not available | Data not available |
| In vivo (Mouse, various models) | 0.1 - 64.0 mg/kg (effective dose range) | Data not available | Data not available | |
| SA4503 (Cutamesine) | In vivo (Rat, spatial learning impairment) | 0.1 - 0.5 mg/kg/day (ameliorated learning deficit)[2] | Data not available | Data not available |
| Clinical Trial (Human) | 1-3 mg/day (safe and well-tolerated) | Data not available | Data not available | |
| Pridopidine | In vivo (Mouse, Parkinson's model) | 0.3 mg/kg (significant behavioral recovery)[3] | Data not available | Data not available |
| Clinical Trial (Human) | 45 mg twice daily (recommended therapeutic dose)[4] | Data not available | Data not available |
Note: The therapeutic index can only be accurately calculated when ED50 and TD50/LD50 are determined in the same species and model. The data presented here is compiled from various studies and should be interpreted with caution.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of S1R agonists are mediated through a complex interplay of intracellular signaling pathways. Activation of S1R by an agonist leads to its dissociation from the binding immunoglobulin protein (BiP), allowing it to interact with and modulate various downstream effectors.
S1R Agonist Signaling Pathway
Caption: S1R agonist activation of the Sigma-1 Receptor and downstream neuroprotective pathways.
Experimental Workflow for Therapeutic Index Assessment
A typical preclinical workflow to determine the therapeutic index of a novel S1R agonist involves parallel dose-response studies for efficacy and toxicity in a relevant animal model.
Caption: A generalized experimental workflow for determining the therapeutic index of a drug candidate.
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the assessment of S1R agonists.
In Vitro Neuroprotection Assay
Objective: To assess the ability of an S1R agonist to protect neuronal cells from excitotoxicity.
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).
Protocol:
-
Seed SH-SY5Y cells in 96-well plates and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treat the cells with a range of concentrations of the S1R agonist (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
Induce excitotoxicity by adding a neurotoxic agent such as N-methyl-D-aspartate (NMDA) at a predetermined toxic concentration.
-
Incubate the cells for 24 hours.
-
Assess cell viability using a standard method such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Calculate the percentage of neuroprotection conferred by the S1R agonist compared to the vehicle-treated, NMDA-exposed control.
In Vivo Efficacy Study in a Rodent Model of Neurodegeneration
Objective: To evaluate the effective dose (ED50) of an S1R agonist in ameliorating disease-related phenotypes in a relevant animal model.
Animal Model: A transgenic mouse model of a neurodegenerative disease (e.g., SOD1-G93A for ALS) or a lesion-induced model (e.g., 6-OHDA for Parkinson's disease).
Protocol:
-
Acclimate animals to the housing conditions and baseline behavioral testing.
-
Group animals and administer the S1R agonist at a range of doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.
-
At specified time points, assess relevant efficacy endpoints, which may include:
-
Behavioral tests: Rotarod for motor coordination, Morris water maze for spatial memory, etc.
-
Histological analysis: Quantification of neuronal survival in specific brain regions.
-
Biochemical markers: Measurement of neurotrophic factor levels (e.g., BDNF) or markers of neuroinflammation.
-
-
Construct a dose-response curve for the primary efficacy endpoint and calculate the ED50, the dose at which 50% of the maximal therapeutic effect is observed.
Acute Toxicity Study (LD50 Determination) in Rodents
Objective: To determine the median lethal dose (LD50) of an S1R agonist.
Animal Model: Healthy adult mice or rats.
Protocol:
-
Acclimate animals to the housing conditions.
-
Divide animals into groups and administer a single dose of the S1R agonist at a range of escalating concentrations. A vehicle control group should also be included.
-
Observe the animals for a specified period (typically 14 days) for signs of toxicity and mortality.
-
Record the number of animal deaths in each dose group.
-
Calculate the LD50 using a statistical method such as the probit analysis. This represents the dose that is lethal to 50% of the animals in a group.
Conclusion
The available data suggests that this compound (compound 6b) is a potent and selective S1R agonist with promising in vitro neuroprotective properties. However, a comprehensive assessment of its therapeutic index requires further in vivo studies in mammalian models to determine its efficacy and toxicity profiles and allow for a direct comparison with other S1R agonists like PRE-084, SA4503, and Pridopidine. The established safety and efficacy of SA4503 and Pridopidine in clinical settings provide a valuable benchmark for the development of novel S1R-targeting therapeutics. Future preclinical studies should aim to conduct head-to-head comparisons of these agonists in standardized models to provide a clearer picture of their relative therapeutic potential.
References
- 1. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ameliorative effect of SA4503, a novel cognitive enhancer, on the basal forebrain lesion-induced impairment of the spatial learning performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators of Sigma-1 Receptor: A Review [ouci.dntb.gov.ua]
Validating the Specificity of S1R Agonist 1 using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S1R Agonist 1's performance against other common sigma-1 receptor (S1R) agonists, with a focus on validating its specificity through the use of knockout (KO) models. The experimental data and detailed protocols provided herein are intended to assist researchers in designing and interpreting studies aimed at characterizing the selectivity and efficacy of novel S1R modulators.
Data Presentation: Comparative Binding Affinities of S1R Agonists
The following table summarizes the binding affinities and selectivity of this compound and other commonly used S1R agonists. Lower Ki and IC50 values indicate higher binding affinity. Selectivity is represented as the ratio of Ki or IC50 values for the sigma-2 receptor (S2R) to the S1R, with higher values indicating greater selectivity for S1R.
| Compound | S1R Ki (nM) | S2R Ki (nM) | S1R IC50 (nM) | Selectivity (S2R/S1R) |
| This compound (Compound 6b) | 0.93[1] | 72[1] | - | ~77 |
| PRE-084 | 2.2[2] | - | 44[3][4] | Highly Selective[3] |
| SA4503 (Cutamesine) | 4.6[5] | 63.1[5] | 17.4[6] | ~14-103[5][6] |
| S1R Agonist 2 (Compound 8b) | 1.1[7] | 88[7] | - | ~80 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of validation studies.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound for the sigma-1 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing S1R (e.g., guinea pig brain membranes)
-
Radioligand: [3H]-(+)-pentazocine
-
Test compounds (this compound, PRE-084, SA4503)
-
Non-specific binding control: Haloperidol (B65202) (10 µM)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or haloperidol for non-specific binding, or buffer for total binding), and 50 µL of [3H]-(+)-pentazocine (final concentration ~2-5 nM).
-
Add 100 µL of the membrane preparation (containing 100-200 µg of protein) to each well.
-
Incubate the plate at 37°C for 150 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Neuroprotection Assay
This assay assesses the ability of S1R agonists to protect neuronal cells from neurotoxin-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Neurotoxin (e.g., 1 µM Rotenone or 100 µM NMDA)
-
Test compounds (this compound, PRE-084, SA4503)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 24 hours.
-
Induce neurotoxicity by adding the neurotoxin to the wells and incubate for another 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Behavioral Phenotyping in S1R Knockout Mice
To validate that the observed effects of an S1R agonist are mediated through the sigma-1 receptor, behavioral tests are performed on both wild-type (WT) and S1R knockout (KO) mice. The absence of a behavioral response to the agonist in KO mice confirms its specificity.
General Considerations:
-
All experiments should be conducted in a sound-attenuated room with controlled lighting and temperature.
-
Mice should be habituated to the testing room for at least 30 minutes before each test.
-
The experimenter should be blind to the genotype and treatment of the mice.
a. Open Field Test
This test assesses locomotor activity and anxiety-like behavior.
Apparatus:
-
A square arena (e.g., 40 cm x 40 cm x 30 cm) with a central zone defined (e.g., 20 cm x 20 cm).
Procedure:
-
Administer the S1R agonist or vehicle to WT and S1R KO mice.
-
Place a mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).
-
Record the total distance traveled, time spent in the center zone, and number of entries into the center zone using an automated tracking system.
-
Clean the arena with 70% ethanol (B145695) between trials.
b. Elevated Plus Maze
This test is another widely used assay for anxiety-like behavior.
Apparatus:
-
A plus-shaped maze raised above the floor with two open arms and two closed arms.
Procedure:
-
Administer the S1R agonist or vehicle to WT and S1R KO mice.
-
Place a mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms.
-
An anxiolytic effect is indicated by an increase in the time spent and entries into the open arms.
c. Forced Swim Test
This test is used to assess depressive-like behavior.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
Procedure:
-
Administer the S1R agonist or vehicle to WT and S1R KO mice.
-
Place a mouse in the water cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
An antidepressant-like effect is indicated by a decrease in immobility time.
Mandatory Visualizations
S1R Signaling Pathway
References
- 1. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Pathways and Diagrams | Cell Signaling Technology [cellsignal.com]
- 5. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anilocus.com [anilocus.com]
- 7. researchgate.net [researchgate.net]
comparative efficacy of S1R agonist 1 in different neurodegenerative disease models
A comprehensive guide for researchers and drug development professionals on the neuroprotective effects of the Sigma-1 Receptor agonist, PRE-084, compared to other relevant compounds across key neurodegenerative disease models.
The Sigma-1 receptor (S1R) has emerged as a promising therapeutic target for a range of neurodegenerative diseases. As a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, the S1R plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal survival.[1] Activation of S1R by agonists has been shown to confer neuroprotection in various preclinical models of neurodegeneration. This guide provides a comparative analysis of the efficacy of the selective S1R agonist, PRE-084, in Alzheimer's Disease, Parkinson's Disease, Amyotrophic Lateral Sclerosis, and Huntington's Disease models, with supporting experimental data and detailed methodologies.
Data Presentation: Comparative Efficacy of S1R Agonists
The following tables summarize the quantitative data on the efficacy of PRE-084 and other S1R modulators in various neurodegenerative disease models.
Table 1: Efficacy in Alzheimer's Disease Models
| Compound | Animal Model | Key Efficacy Readout | Result | Citation |
| PRE-084 | Aβ1–42-injected mice | Hippocampal Cell Proliferation (BrdU+ cells) | Significant increase in stem cell number compared to vehicle-treated Aβ-injected mice. | |
| PRE-084 | Aβ1–42-injected mice | Astrogliosis | Significantly reduced Aβ1–42-induced astrogliosis. | [2] |
| DMT (S1R/5-HT receptor agonist) | Aβ1–42-injected mice | Hippocampal Cell Proliferation (BrdU+ cells) | Negatively influenced neurogenesis. | [3] |
| DMT | Aβ1–42-injected mice | Astrogliosis | Significantly reduced Aβ1–42-induced astrogliosis. | [3] |
Table 2: Efficacy in Parkinson's Disease Models
| Compound | Animal Model | Key Efficacy Readout | Result | Citation |
| PRE-084 (0.3 mg/kg/day) | 6-OHDA-lesioned mice | Spontaneous Forelimb Use | Gradual and significant improvement over 5 weeks of treatment. | [4] |
| PRE-084 (0.3 mg/kg/day) | 6-OHDA-lesioned mice | Dopaminergic Fiber Density (striatum) | Increased density in the most denervated regions. | [4] |
| PRE-084 (0.3 mg/kg/day) | 6-OHDA-lesioned mice | Neurotrophic Factor Levels (striatum and nigra) | Upregulation of BDNF and GDNF. | [4] |
| Pridopidine (0.3 or 1 mg/kg) | 6-OHDA-lesioned mice | Motor Impairment | Similar neuroprotective and neurorestorative effects as PRE-084. |
Table 3: Efficacy in Amyotrophic Lateral Sclerosis (ALS) Models
| Compound | Animal Model | Key Efficacy Readout | Result | Citation |
| PRE-084 | SOD1-G93A mice | Motor Neuron Survival | Significantly improved motor neuron survival. | [1][4] |
| PRE-084 | SOD1-G93A mice | Locomotor Function | Significant improvement in presymptomatic and early symptomatic stages. | [4][5] |
| PRE-084 | SOD1-G93A mice | Lifespan | Extended survival in both male and female mice by more than 15%. | [4] |
| PRE-084 | Wobbler mouse | Motor Neuron Survival | Improved motor neuron survival. | [6] |
| PRE-084 | Wobbler mouse | Grip Strength | Ameliorated grip strength performance. | [6] |
| SA4503 | SOD1-G93A mice | Motor Function & NMJ Preservation | Tended to improve motor function and preserve neuromuscular junctions. | [7] |
| SA4503 | SOD1-G93A mice | Motor Neuron Survival | Did not improve motor neuron survival. | [7] |
| BD1063 (S1R Antagonist) | SOD1-G93A mice | Neuromuscular Function & Motor Neuron Survival | Preserved neuromuscular function and increased the number of surviving motor neurons in female mice. | [7] |
Table 4: Efficacy in Huntington's Disease Models
| Compound | Animal Model | Key Efficacy Readout | Result | Citation |
| PRE-084 | PC6.3 cells with mutant huntingtin | Cell Survival | Increased cell survival and counteracted deleterious effects of mutant huntingtin. | |
| PRE-084 | PC6.3 cells with mutant huntingtin | NF-κB Pathway | Activated the NF-κB pathway, which was compromised by mutant huntingtin. | |
| Pridopidine | YAC128 mice | Motor Deficits | Improvements in motor abnormalities. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Animal Models
-
Alzheimer's Disease (Aβ1–42-injected model): Wild-type mice receive an intracerebroventricular injection of aggregated Aβ1–42 peptide to induce Alzheimer's-like pathology, including neuroinflammation and cognitive deficits.[3]
-
Parkinson's Disease (6-OHDA model): The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle of mice, leading to a progressive loss of dopaminergic neurons in the substantia nigra and motor deficits.[8][9][10][11]
-
Amyotrophic Lateral Sclerosis (SOD1-G93A model): Transgenic mice overexpressing the human mutant SOD1 gene (G93A mutation) develop progressive motor neuron degeneration, muscle atrophy, and paralysis, mimicking aspects of ALS.[12]
-
Amyotrophic Lateral Sclerosis (Wobbler mouse model): These mice carry a spontaneous mutation that leads to progressive motor neuron degeneration, providing a non-transgenic model of ALS.[6]
-
Huntington's Disease (YAC128 model): These transgenic mice express the full-length human huntingtin gene with 128 CAG repeats, leading to the development of motor and cognitive deficits and striatal atrophy.[13][14][15][16][17]
Behavioral Assessments
-
Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod that gradually accelerates. The latency to fall from the rod is recorded.[18][19][20][21]
-
Grip Strength Test: This test measures forelimb and hindlimb muscle strength. Mice are allowed to grasp a wire grid connected to a force meter, and the peak force exerted before losing grip is recorded.[22][23][24]
-
Morris Water Maze: This task evaluates spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal cues.[25][26][27][28][29]
Histological and Molecular Analyses
-
Immunohistochemistry (IHC):
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains or spinal cords are dissected, post-fixed in 4% PFA, and then cryoprotected in a sucrose (B13894) solution. Tissues are sectioned using a cryostat or vibratome.[30][31][32]
-
Staining: Free-floating sections are washed in PBS and then incubated in a blocking solution (e.g., PBS with 10% normal serum and 0.3% Triton X-100) to prevent non-specific antibody binding.
-
Sections are incubated with primary antibodies (e.g., anti-S1R, anti-Iba1 for microglia, anti-GFAP for astrocytes) overnight at 4°C.
-
After washing, sections are incubated with fluorescently-labeled secondary antibodies.
-
Sections are mounted on slides and coverslipped with a mounting medium containing DAPI for nuclear counterstaining.
-
Images are captured using a confocal or fluorescence microscope.
-
-
Western Blotting:
-
Protein Extraction: Brain or spinal cord tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).
-
The membrane is incubated with a primary antibody (e.g., anti-BDNF, anti-S1R) overnight at 4°C.[33][34][35][36]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of S1R agonists are mediated through multiple signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating S1R agonists.
Caption: S1R agonist signaling cascade in neuroprotection.
Caption: Workflow for preclinical evaluation of S1R agonists.
References
- 1. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ1–42-Injected, Wild-Type Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1G93A ALS Mice [frontiersin.org]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. Murine Model for Parkinson's Disease: from 6-OH Dopamine Lesion to Behavioral Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 12. Optimised and Rapid Pre-clinical Screening in the SOD1G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS) | PLOS One [journals.plos.org]
- 13. YAC128 mouse model of Huntington disease is protected against subtle chronic manganese (Mn)-induced behavioral and neuropathological changes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. cds.ismrm.org [cds.ismrm.org]
- 16. Mouse Models for Validating Preclinical Candidates for Huntington’s Disease - Neurobiology of Huntington's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rotarod-Test for Mice [protocols.io]
- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 20. MPD: JaxCC1: project protocol [phenome.jax.org]
- 21. scispace.com [scispace.com]
- 22. MPD: JaxCC1: project protocol [phenome.jax.org]
- 23. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 24. ja.brc.riken.jp [ja.brc.riken.jp]
- 25. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 27. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 28. MPD: Brown2: project protocol [phenome.jax.org]
- 29. youtube.com [youtube.com]
- 30. Protocol for Immunohistochemistry on Mouse Spine - IHC WORLD [ihcworld.com]
- 31. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 32. Immunohistochemical labelling of spinal cord neurons involved in bladder activity [protocols.io]
- 33. Western Blot Protocol for BDNF Antibody (NBP2-42215): Novus Biologicals [novusbio.com]
- 34. researchgate.net [researchgate.net]
- 35. BDNF antibody (25699-1-AP) | Proteintech [ptglab.com]
- 36. biosensis.com [biosensis.com]
Confirming On-Target Effects of S1R Agonist 1 with Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the on-target effects of a novel Sigma-1 Receptor (S1R) agonist, designated here as "S1R Agonist 1". The guide focuses on the use of well-characterized S1R antagonists, such as NE-100 and haloperidol, to demonstrate the specificity of the agonist's action. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the design and execution of validation studies.
Data Presentation: Comparative Antagonist Activity at the Sigma-1 Receptor
To confirm that the biological effects of "this compound" are mediated through the Sigma-1 Receptor, it is essential to demonstrate that these effects can be blocked by known S1R antagonists. The following table summarizes the binding affinities (Ki) of common S1R antagonists. Lower Ki values indicate higher binding affinity. For the purposes of this guide, we will use the well-characterized S1R agonist PRE-084 as a proxy for "this compound" to illustrate the expected antagonist potencies.
| Antagonist | S1R Binding Affinity (Ki, nM) | Receptor Selectivity | Key Characteristics |
| NE-100 | ~4.16[1] | High for S1R over D1, D2, 5-HT1A, 5-HT2, and PCP receptors.[1] | A selective and widely used experimental S1R antagonist.[1][2][3][4] |
| Haloperidol | ~2.3 - 6.5[5][6] | Binds with high affinity to both S1R and Dopamine D2 receptors.[5][6] | A typical antipsychotic drug that also acts as a potent S1R antagonist.[5][6] |
| BD1063 | Not explicitly found, but used as a selective S1R antagonist. | Often used as a selective antagonist in functional assays. | A commonly used tool compound for S1R research. |
Mandatory Visualizations
S1R Agonist and Antagonist Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 4. Potentiation of nerve growth factor-induced neurite outgrowth in PC12 cells by donepezil: role of sigma-1 receptors and IP3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of S1R Agonist 1
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of S1R agonist 1, a selective sigma-1 receptor agonist. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following procedures are based on established best practices for the disposal of laboratory research chemicals and information available for similar agonist compounds.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and requirements. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound, like many research chemicals, is through an approved hazardous waste disposal program.[1] Never dispose of this chemical down the drain or in regular trash.[2]
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste.[2]
-
Solid Waste: Collect unused or expired lyophilized powder, contaminated pipette tips, vials, and gloves in a dedicated, leak-proof solid waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and leak-proof liquid waste container.[1]
-
Avoid mixing this compound waste with other incompatible chemical waste streams.[1]
2. Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound Waste".[3]
-
Include the date of waste accumulation and any known hazard classifications (e.g., "Toxic").[4]
3. Waste Storage:
-
Store waste containers in a designated and secure area within the laboratory.[3]
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.[5]
4. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]
-
Provide them with all necessary information regarding the waste, including the chemical name and quantity.
5. Decontamination of Labware:
-
All non-disposable labware and surfaces contaminated with this compound should be thoroughly decontaminated.
-
For containers that held what might be considered an "acute hazardous waste" (P-listed), triple rinsing with a suitable solvent is required. The rinsate must be collected as hazardous waste.[2]
Hazard Considerations for S1R Agonists
While specific data for "this compound" is unavailable, a similar peptide-based agonist, Y4R agonist-1, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is prudent to assume this compound may have similar toxicological and ecotoxicological properties.
| Potential Hazard | Recommended Precaution |
| Acute Oral Toxicity | Avoid ingestion. Wash hands thoroughly after handling. |
| Aquatic Toxicity | Prevent release to the environment. Collect all spillage and dispose of as hazardous waste. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
References
Essential Safety and Logistical Protocols for Handling S1R Agonist 1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety guidance and logistical plans for the handling and disposal of S1R Agonist 1, a potent neuroactive compound. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact. Given that specific quantitative toxicity data for "this compound" is not publicly available, a conservative approach based on the principles of handling potent compounds is mandated.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to prevent exposure. The required level of PPE is dictated by the specific handling task.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with P100 (or N95 for lower risk) cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boot or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors may be generated) |
Note: Always inspect PPE for integrity before use and follow the manufacturer's guidelines for proper donning, doffing, and maintenance.
Occupational Exposure Limits (OELs)
As no specific OEL has been established for this compound, a hazard banding approach is recommended. Based on its potent neuroactive properties, it should be handled as a compound falling into a high-potency category, suggesting a target airborne concentration of < 0.01 mg/m³ over an 8-hour time-weighted average. All handling procedures should be designed to meet this conservative limit.
Operational Plan: Step-by-Step Guidance
A systematic workflow is essential for the safe handling of this compound.
Experimental Protocols
1. Preparation:
-
Designate a Handling Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.
-
Assemble Materials: Before starting, gather all necessary equipment, including spatulas, weigh boats, vials, solvents, and all required PPE.
-
Review Safety Data: Always review the most current Safety Data Sheet (SDS) for the specific batch of this compound being used.
2. Handling:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. Ensure a proper fit for all items, especially the respirator.
-
Weighing: When weighing the solid compound, use a balance within the containment of a fume hood or glove box to minimize the risk of inhalation. Use anti-static weigh boats if necessary.
-
Solution Preparation: If preparing a solution, slowly add the solvent to the solid to avoid splashing.
-
Experimental Procedures: All manipulations of the compound, whether in solid or liquid form, must be carried out within the designated and contained handling area.
3. Decontamination and Cleaning:
-
Equipment: Decontaminate all non-disposable equipment used during the procedure.
-
PPE Removal: Remove PPE in the reverse order it was put on to prevent self-contamination. Dispose of single-use PPE in the designated hazardous waste stream.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and chemical-resistant container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container for chemical-contaminated sharps.
2. Disposal Procedure:
-
Licensed Disposal Service: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this material down the drain or in regular trash.[1]
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste. Contact your EHS office for specific procedures and pickup schedules.
-
Container Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, deface the label on the container before disposing of it according to institutional guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
